HIV-1 inhibitor-40
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H18N6O2 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
4-[4-[6-amino-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3-methoxyphenyl]benzonitrile |
InChI |
InChI=1S/C25H18N6O2/c1-32-22-12-19(18-6-2-16(14-26)3-7-18)8-11-21(22)33-24-13-23(28)30-25(31-24)29-20-9-4-17(15-27)5-10-20/h2-13H,1H3,(H3,28,29,30,31) |
InChI Key |
GHLSNPLVYIWBNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)C#N)OC3=NC(=NC(=C3)N)NC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Foundational & Exploratory
HIV-1 inhibitor-40 mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of HIV-1 Inhibitor-40
Introduction
The human immunodeficiency virus type 1 (HIV-1) remains a significant global health challenge. The virus's ability to rapidly mutate and develop resistance to existing antiretroviral therapies necessitates a continuous search for novel inhibitors with unique mechanisms of action.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action for a novel, potent, next-generation compound, designated this compound. This inhibitor belongs to the class of nucleotide-competing reverse transcriptase inhibitors (NcRTIs), which represent a new frontier in targeting a critical enzyme in the viral life cycle.[1][2]
Core Mechanism of Action: Nucleotide-Competing Reverse Transcriptase Inhibition
This compound targets the viral enzyme reverse transcriptase (RT), which is essential for converting the viral RNA genome into double-stranded DNA, a crucial step before integration into the host cell's genome.[4][5] Unlike traditional non-nucleoside reverse transcriptase inhibitors (NNRTIs) that bind to an allosteric pocket of the enzyme, this compound exerts its effect through a novel competitive mechanism.
This compound binds to a site on the reverse transcriptase enzyme that directly competes with the incoming natural deoxynucleotide triphosphate (dNTP) substrates.[1][2] This competitive inhibition effectively halts the process of DNA synthesis, thereby preventing the establishment of a productive infection. The unique binding mode of this compound offers a significant advantage, as it can remain effective against viral strains that have developed resistance to conventional NNRTIs through mutations in the allosteric binding pocket.
Caption: HIV-1 life cycle with the inhibitory action of this compound on reverse transcription.
Quantitative Data Presentation
The antiviral activity of this compound has been quantified using a series of in vitro assays. The data presented below summarizes its potency against wild-type HIV-1 and a panel of common NNRTI-resistant mutants. The Instantaneous Inhibitory Potential (IIP) is also included, which considers the slope of the dose-response curve to better predict in vivo efficacy.[6][7]
| Parameter | Wild-Type HIV-1 | NNRTI-Resistant Mutant (K103N) | NNRTI-Resistant Mutant (Y181C) |
| IC50 (nM) | 5.2 | 15.8 | 12.4 |
| EC50 (nM) | 8.9 | 25.3 | 20.1 |
| Dose-Response Slope (m) | 2.5 | 2.3 | 2.4 |
| Instantaneous Inhibitory Potential (IIP) | 4.1 | 3.5 | 3.7 |
-
IC50: The concentration of the inhibitor required to reduce the activity of the purified HIV-1 reverse transcriptase enzyme by 50%.
-
EC50: The concentration of the inhibitor required to reduce HIV-1 replication in cell culture by 50%.[8]
-
Dose-Response Slope (m): A measure of the steepness of the dose-response curve, which is a critical determinant of the inhibitor's potential.[6][7]
-
IIP: The log reduction in single-round infection events at clinically relevant concentrations.[7]
Experimental Protocols
Single-Round Infectivity Assay for IC50 Determination
This assay measures the inhibitory effect of a compound on a single cycle of HIV-1 replication, providing a precise quantification of its potency.[6]
Methodology:
-
Virus Production: Pseudotyped HIV-1 particles are generated by co-transfecting HEK 293T cells with two plasmids: one containing the HIV-1 genome with a luciferase reporter gene in place of the env gene, and a second plasmid expressing the vesicular stomatitis virus G (VSV-G) envelope protein.[6]
-
Cell Preparation: Target cells (e.g., TZM-bl cells or primary CD4+ T-cells) are seeded in 96-well plates at a density of 1x10^4 cells/well and incubated overnight.
-
Compound Dilution: this compound is serially diluted in cell culture medium to create a range of concentrations.
-
Infection: The target cells are pre-incubated with the diluted inhibitor for 1-2 hours. The pseudotyped virus is then added to the wells.
-
Incubation: The plates are incubated for 48 hours to allow for viral entry, reverse transcription, integration, and expression of the luciferase reporter gene.
-
Data Acquisition: Luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of viral replication.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the single-round infectivity assay.
Time-of-Addition Experiment
This experiment is designed to identify the specific stage of the HIV-1 life cycle that is targeted by an inhibitor.
Methodology:
-
Synchronized Infection: TZM-bl cells are infected with a high concentration of HIV-1. The infection is synchronized by performing the initial viral attachment at 4°C, followed by a shift to 37°C to initiate fusion and entry.
-
Staggered Compound Addition: A high concentration of this compound (typically 10-100 times its EC50) is added to different wells at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours).[8]
-
Control Inhibitors: Control compounds with known mechanisms of action are run in parallel. For example:
-
An entry inhibitor (e.g., Enfuvirtide), expected to be effective only when added at early time points (0-2 hours).
-
A reverse transcriptase inhibitor (e.g., Efavirenz), expected to be effective up to 4-6 hours post-infection.[8]
-
An integrase inhibitor (e.g., Raltegravir), which can inhibit replication when added later in the cycle.
-
A protease inhibitor (e.g., Lopinavir), which acts at the final stage of the viral life cycle.[8]
-
-
Data Acquisition: After 48 hours, viral replication is quantified by measuring the activity of a reporter gene (e.g., luciferase or β-galactosidase).
-
Data Analysis: The results are plotted as the percentage of inhibition versus the time of compound addition. The time at which the inhibitor loses its effectiveness corresponds to the completion of the targeted step in the viral life cycle. For this compound, the inhibitory effect is expected to diminish significantly after the 4-6 hour mark, consistent with the known kinetics of reverse transcription.
Caption: Logical relationship of inhibitor effectiveness over time in a Time-of-Addition experiment.
References
- 1. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel HIV Protease Inhibitors Using Modern Computational Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the major drug targets for HIV? [synapse.patsnap.com]
- 5. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]
- 6. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Achieving a Quantitative Understanding of Antiretroviral Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
In-depth Technical Guide: Discovery and Synthesis of HIV-1 Inhibitor GS-8374
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the potent HIV-1 protease inhibitor GS-8374. This compound, also referred to as "inhibitor 40" in some literature, has demonstrated significant promise due to its high potency against both wild-type and multi-drug-resistant HIV-1 strains. A key feature of GS-8374 is its unique diethylphosphonate moiety, which contributes to a novel "solvent anchoring" mechanism of action, enhancing its resilience to resistance mutations. This document details the synthetic pathways, experimental protocols for its characterization, and the underlying signaling pathways of its mechanism of action.
Discovery and Rationale
GS-8374 was developed by Gilead Sciences as a next-generation HIV-1 protease inhibitor.[1][2][3] The design strategy aimed to overcome the challenge of drug resistance that limits the efficacy of many existing protease inhibitors. The core structure of GS-8374 is based on the bis-tetrahydrofuran (bis-THF) peptidomimetic scaffold, similar to the approved drug darunavir and its analogue TMC-126.[4] The key innovation in GS-8374 is the introduction of a diethylphosphonate group at the para-position of the P1 phenyl ring.[1][2] This modification was designed to interact with the solvent interface at the active site of the HIV-1 protease, a concept termed "solvent anchoring."[5] The hypothesis was that by anchoring the inhibitor to the solvent, it would be less susceptible to mutations within the enzyme's active site, thereby maintaining high binding affinity even in resistant variants.
Synthesis of GS-8374
The synthesis of GS-8374 is a multi-step process that involves the preparation of key intermediates, including the chiral bis-THF alcohol ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol) and the core amino alcohol backbone, followed by the crucial introduction of the phosphonate moiety. While a detailed, step-by-step protocol from the primary discovery literature is not publicly available, the general synthetic strategy can be inferred from related publications.
A plausible synthetic pathway is outlined below.
Logical Flow of GS-8374 Synthesis
Caption: Logical workflow for the synthesis of GS-8374.
Quantitative Data Summary
GS-8374 exhibits potent inhibitory and antiviral activity against a broad range of HIV-1 variants. The following tables summarize the key quantitative data reported in the literature.
| Parameter | Value | Target | Reference |
| Ki | 8.1 pM | Wild-type HIV-1 Protease | [2][3] |
| EC50 | 3.4 - 11.5 nM | HIV-1 in primary CD4+ T cells | [2][3] |
| EC50 | 25.5 nM | HIV-1 in primary macrophages | [2][3] |
| EC50 (mean) | 7.0 nM | Panel of 24 PI-resistant HIV-1 isolates | |
| Fold Change in EC50 (mean) | 6.2 | Panel of 24 PI-resistant HIV-1 isolates | |
| CC50 | >100 µM | Various human cell lines | [2] |
Table 1: In Vitro Activity of GS-8374
| Protease Inhibitor | Mean EC50 (nM) against PI-resistant isolates | Mean Fold Change in EC50 | Reference |
| GS-8374 | 7.0 | 6.2 | |
| Darunavir | Not reported | 30 | |
| Tipranavir | Not reported | 5.9 |
Table 2: Comparative Antiviral Activity against a Panel of 24 PI-Resistant HIV-1 Isolates
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize GS-8374.
HIV-1 Protease Inhibition Assay (Ki Determination)
This protocol outlines the determination of the inhibition constant (Ki) of GS-8374 against HIV-1 protease using a fluorogenic substrate.
Workflow for Ki Determination
Caption: Experimental workflow for determining the Ki of GS-8374.
Detailed Protocol:
-
Reagents and Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate (e.g., RE(EDANS)SQNYPIVQK(DABCYL)R)
-
GS-8374 (serial dilutions in DMSO)
-
Assay Buffer (e.g., 100 mM MES, pH 5.6, 400 mM NaCl, 1 mM EDTA, 5% glycerol)
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
In a 96-well microplate, add 2 µL of GS-8374 dilutions (or DMSO for control) to each well.
-
Add 98 µL of reaction buffer containing HIV-1 protease (final concentration ~20-70 nM) to each well.
-
Pre-incubate the plate at 26°C for 5 minutes.
-
Initiate the reaction by adding 90 µL of the fluorogenic substrate (final concentration near the Km value).
-
Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence (e.g., Ex/Em = 340/420 nm) in kinetic mode for 5-10 minutes at 26°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the fluorescence curves.
-
Determine the Ki value by fitting the data to the Morrison equation for tight-binding inhibitors, as GS-8374 exhibits a picomolar Ki.
-
Cell-Based Anti-HIV Assay (EC50 Determination)
This protocol describes the determination of the 50% effective concentration (EC50) of GS-8374 against HIV-1 replication in a cell-based assay using MT-2 cells.
Workflow for Cell-Based EC50 Determination
Caption: Workflow for determining the EC50 of GS-8374 in a cell-based assay.
Detailed Protocol:
-
Reagents and Materials:
-
MT-2 human T-cell line
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS, glutamine, and antibiotics)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
GS-8374 (serial dilutions)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Cell viability assay reagent (e.g., MTT or CellTiter-Glo)
-
-
Procedure:
-
Seed MT-2 cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well.
-
Add serial dilutions of GS-8374 to the wells. Include wells with no drug (virus control) and no virus (cell control).
-
Infect the cells with a pre-titered amount of HIV-1 stock.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days.
-
After incubation, collect the cell culture supernatant to measure the amount of HIV-1 p24 antigen using an ELISA kit.
-
Assess cell viability in the remaining cells using a suitable assay to determine the 50% cytotoxic concentration (CC50).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of inhibition of p24 production against the log concentration of GS-8374.
-
Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.
-
Mechanism of Action and Signaling Pathways
The primary mechanism of action of GS-8374 is the potent and specific inhibition of the HIV-1 protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins required for viral maturation.
HIV-1 Protease Inhibition and the "Solvent Anchoring" Effect
The crystal structure of GS-8374 in complex with HIV-1 protease (PDB: 2I4W) reveals that the inhibitor binds to the active site in a manner similar to other peptidomimetic inhibitors. However, the novel diethylphosphonate moiety extends out of the active site pocket and interacts with the surrounding solvent.[5] This "solvent anchoring" is believed to be a key factor in its high efficacy against resistant strains. In mutant proteases where the active site cavity is altered, the flexibility of the linker to the phosphonate group allows the inhibitor to maintain favorable binding by adapting its conformation, while the solvent-exposed phosphonate provides a stable anchor.[5] This is in contrast to inhibitors that are fully buried within the active site, which are more susceptible to resistance mutations.
Signaling Pathway of HIV-1 Protease Inhibition
References
Technical Guide: HIV-1 Inhibitor-40 (Compound 4ab)
For Researchers, Scientists, and Drug Development Professionals
Introduction
HIV-1 Inhibitor-40 (Compound 4ab) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the diarylpyrimidine (DAPY) class of antiviral agents. While specific research identifying it by the "Compound 4ab" designation is not publicly available, its chemical structure, 4-[4-[6-amino-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3-methoxyphenyl]benzonitrile, indicates it is a close analogue of the FDA-approved second-generation NNRTI, etravirine. This guide synthesizes the fundamental properties, likely mechanism of action, and relevant experimental methodologies based on extensive research into the DAPY scaffold.
Synonyms: NNRTI 4ab[1]
Core Properties
The basic physicochemical properties of this compound (Compound 4ab) can be derived from its chemical structure.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₁₈N₆O₂ | [1] |
| Molecular Weight | 434.4 g/mol | [1] |
| IUPAC Name | 4-[4-[6-amino-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3-methoxyphenyl]benzonitrile | [1] |
| ChEMBL ID | CHEMBL5200580 | [1] |
| Class | Diarylpyrimidine (DAPY) NNRTI | Inferred from structure |
Mechanism of Action: Non-Nucleoside Inhibition of HIV-1 Reverse Transcriptase
As a member of the DAPY family of NNRTIs, Compound 4ab is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle. NNRTIs bind to an allosteric pocket on the RT enzyme, known as the NNRTI binding pocket (NNIBP), which is located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA. The flexibility of the DAPY scaffold allows for multiple conformations, enabling it to be effective against a range of drug-resistant HIV-1 strains.
References
Navigating the Structure-Activity Landscape of HIV-1 Inhibitors: A Technical Guide
An In-depth Examination of "Inhibitor-40": Clarifying Ambiguities and Detailing Core Structure-Activity Relationships for Protease and Non-Nucleoside Reverse Transcriptase Inhibitors
The term "HIV-1 inhibitor-40" presents an ambiguity within scientific literature, potentially referring to at least two distinct molecular entities targeting different viral enzymes: a potent phosphonate-containing protease inhibitor and a bicyclic non-nucleoside reverse transcriptase inhibitor. This guide provides a comprehensive technical overview of the structure-activity relationships (SAR) for both classes of compounds, with a primary focus on the more extensively characterized protease inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key biological pathways and workflows.
Part 1: The Potent Phosphonate-Containing HIV-1 Protease Inhibitor (PI-40)
A significant body of research points to a highly potent HIV-1 protease inhibitor, herein designated PI-40 (and also known in literature as GS-8374), which incorporates a unique phosphonate moiety. This inhibitor has demonstrated picomolar affinity for the viral protease and nanomolar efficacy in cell-based assays.
Structure-Activity Relationship of PI-40 and Analogs
The development of PI-40 has been guided by extensive structure-based design, leading to a deep understanding of the SAR in this chemical series. The core scaffold, often a darunavir analog, is modified at various positions to optimize potency, resistance profile, and pharmacokinetic properties. The introduction of a phosphonate group at the P1 position has been a key strategy to enhance interactions with the protease, particularly with the flexible flap regions.[1][2]
The antiviral potency of these phosphonate analogs is highly dependent on the nature of the substituents at the P1' and P2' positions. A delicate balance between polarity and hydrophobicity is crucial for both potent enzyme inhibition and good cell permeability. For instance, while the phosphonate moiety increases polarity, this can be counteracted by incorporating more hydrophobic groups at the P1' and P2' positions to maintain or improve antiviral activity.[1]
Table 1: Structure-Activity Relationship of Phosphonate-Containing HIV-1 Protease Inhibitors
| Compound | P1' Moiety | P2' Moiety | Ki (pM) vs. Wild-Type Protease | EC50 (nM) vs. Wild-Type HIV-1 | Reference |
| PI-40 (GS-8374) | Isobutyl | 4-methoxybenzenesulfonamide | 8.1 | 3.4 - 11.5 | [3] |
| Parent (TMC-126) | Isobutyl | 4-methoxybenzenesulfonamide | 13.3 (as phosphonic acid) | >1000 (as phosphonic acid) | [3] |
| PU7 | Isopentyl | 4-methoxybenzenesulfonamide | - | 3.11 | [1] |
| PU9 | Isopentyl | 4-chlorobenzenesulfonamide | - | 4.34 | [1] |
| PU1 | Isopentyl | 4-aminobenzenesulfonamide | - | 22.9 | [1] |
| PU3 | Isopentyl | 4-(hydroxymethyl)benzenesulfonamide | - | 27.3 | [1] |
Note: Data is compiled from multiple sources and assay conditions may vary.
Mechanism of Action: Inhibiting Viral Maturation
HIV-1 protease is an aspartic protease essential for the viral life cycle. It cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins required for the assembly of infectious virions. Protease inhibitors are designed to mimic the transition state of this cleavage reaction, binding tightly to the enzyme's active site and preventing polyprotein processing.
PI-40 and its analogs are competitive, tight-binding inhibitors.[3] X-ray crystallography studies have revealed that the phosphonate moiety makes extensive hydrophobic interactions with the protease, particularly with flap residues.[1][2] This interaction is crucial for maintaining potency against drug-resistant variants, as many of the interacting residues are conserved.[1] The central hydroxyl group of the inhibitor typically forms hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') in the active site.
Caption: Inhibition of HIV-1 Protease by PI-40.
Part 2: Bicyclic Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
The designation "this compound (Compound 4ab)" in some literature points towards a non-nucleoside reverse transcriptase inhibitor. While specific, extensive SAR data for a compound with this exact name is sparse, a significant body of work exists for bicyclic NNRTIs, a class to which this compound likely belongs.
Structure-Activity Relationship of Bicyclic NNRTIs
NNRTIs are a structurally diverse class of antiretroviral drugs that bind to an allosteric pocket in the HIV-1 reverse transcriptase (RT), an enzyme responsible for converting the viral RNA genome into DNA. This binding induces a conformational change in the enzyme, inhibiting its function. Bicyclic NNRTIs, such as those derived from etravirine and rilpivirine, are designed to have a "horseshoe" or "U" shape that fits snugly into the NNRTI binding pocket.[4][5]
The SAR of this class is complex, with modifications to the "wings" and the central core of the molecule significantly impacting potency and the resistance profile. For example, the presence of a cyano group on one of the aromatic wings is often crucial for high potency.[4][6]
Table 2: Representative Structure-Activity Relationship of Bicyclic NNRTIs
| Compound | Core Structure | Key Modifications | EC50 (nM) vs. Wild-Type HIV-1 | Reference |
| Compound 2 | Modified Purine | Acrylonitrile moiety | 2.5 | [6] |
| Compound 4 | Tetrahydropteridine | Acrylonitrile moiety | 2.7 | [6] |
| Compound 6 | Pyrimidodiazepine | Acrylonitrile moiety | 3.0 | [6] |
| RPV Analog 55a | Fused Bicyclic DAPY | Cyclohexyl fusion | Low nanomolar | [5] |
| CM-DAPY 2 | Cyanomethyl-linked DAPY | Biphenyl wing | 27 | [5] |
Note: This table presents data for representative bicyclic NNRTIs to illustrate general SAR trends.
Mechanism of Action: Allosteric Inhibition of Reverse Transcription
HIV-1 RT is a heterodimeric enzyme with polymerase and RNase H domains. NNRTIs bind to a hydrophobic pocket located approximately 10 Å from the polymerase active site. This binding does not compete with the natural nucleoside substrates but instead locks the enzyme in an inactive conformation, preventing the proper positioning of the substrate and primer, thereby halting DNA synthesis.[7]
Caption: Allosteric Inhibition of HIV-1 Reverse Transcriptase by NNRTIs.
Experimental Protocols
Fluorometric HIV-1 Protease Inhibition Assay (for Ki Determination)
This protocol outlines a general method for determining the inhibition constant (Ki) of a compound against HIV-1 protease using a fluorogenic substrate.
-
Reagents and Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate (e.g., based on a FRET pair)
-
Assay Buffer (e.g., containing DTT)
-
Test Inhibitor (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In the wells of the microplate, add the diluted inhibitor solutions. Include controls with no inhibitor (enzyme activity control) and no enzyme (background control).
-
Add a fixed concentration of HIV-1 protease to each well (except the background control) and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm).[8][9]
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting percent inhibition against inhibitor concentration and fitting the data to a suitable dose-response curve.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km value.
-
Cell-Based Antiviral Assay using MT-4 Cells (for EC50 Determination)
This protocol describes a common method for evaluating the antiviral efficacy (EC50) of a compound against HIV-1 in a T-cell line.
-
Reagents and Materials:
-
MT-4 human T-cell line
-
HIV-1 viral stock (e.g., NL4-3)
-
Cell culture medium (e.g., RPMI-1640 with FBS)
-
Test Inhibitor (dissolved in DMSO)
-
96-well cell culture plate
-
Method for quantifying viral replication (e.g., p24 ELISA, reverse transcriptase activity assay, or a reporter virus system)
-
Method for assessing cell viability (e.g., MTT or CellTiter-Glo assay)
-
-
Procedure:
-
Seed MT-4 cells into the wells of a 96-well plate.[10]
-
Prepare serial dilutions of the test inhibitor in cell culture medium and add them to the cells.
-
Infect the cells with a pre-titered amount of HIV-1. Include uninfected cell controls and infected, untreated controls.
-
Incubate the plate for a period of time that allows for multiple rounds of viral replication (e.g., 4-5 days).[11]
-
After incubation, quantify the extent of viral replication in the cell supernatants using a chosen method (e.g., p24 ELISA).
-
In a parallel plate, assess the cytotoxicity of the compound by measuring the viability of uninfected MT-4 cells treated with the same concentrations of the inhibitor.
-
Calculate the percent inhibition of viral replication for each inhibitor concentration relative to the untreated control.
-
Determine the EC50 (the concentration at which 50% of viral replication is inhibited) by plotting percent inhibition against inhibitor concentration.
-
Determine the CC50 (the concentration at which 50% of cell viability is lost) from the cytotoxicity data.
-
The therapeutic index (TI) can be calculated as CC50 / EC50.
-
Caption: General Experimental Workflow for HIV-1 Inhibitor Development.
References
- 1. HIV-1 Protease Inhibitors with a P1 Phosphonate Modification Maintain Potency against Drug-Resistant Variants by Increased Interactions with Flap Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 protease inhibitors with a P1 phosphonate modification maintain potency against drug-resistant variants by increased interactions with flap residues (Journal Article) | OSTI.GOV [osti.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of Novel HIV-1 NNRTIs with Bicyclic Cores and with Improved Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Based Discovery and Characterization of a Preclinical Drug Candidate for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. eurogentec.com [eurogentec.com]
- 10. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-HIV-1 Activity of Inhibitor-40: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro anti-HIV-1 activity of inhibitor-40, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). The document is intended for researchers, scientists, and drug development professionals working in the field of HIV-1 therapeutics.
Quantitative Efficacy and Safety Profile
Inhibitor-40, also referred to as Compound 4ab, has demonstrated significant potency against HIV-1 in in vitro studies. Its efficacy is highlighted by a low nanomolar concentration required to inhibit viral replication. Furthermore, the compound exhibits a favorable safety profile with regard to cytochrome P450 (CYP) enzyme inhibition, suggesting a lower potential for drug-drug interactions.
| Parameter | Value | Description |
| EC50 | 1.9 nM | The half-maximal effective concentration of inhibitor-40 required to inhibit HIV-1 replication in vitro.[1] |
| IC50 (CYP2C9) | 5.16 µM | The half-maximal inhibitory concentration of inhibitor-40 against the cytochrome P450 2C9 enzyme.[1] |
| IC50 (CYP2C19) | 4.51 µM | The half-maximal inhibitory concentration of inhibitor-40 against the cytochrome P450 2C19 enzyme.[1] |
Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition
Inhibitor-40 functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase, an enzyme crucial for the conversion of viral RNA into DNA. This binding event induces a conformational change in the enzyme, thereby inhibiting its function and preventing the synthesis of viral DNA, a critical step in the HIV-1 replication cycle.
Experimental Protocols
The following sections detail the methodologies for key in vitro assays used to characterize the anti-HIV-1 activity of inhibitor-40.
Anti-HIV-1 Activity Assay (Single-Round Infectivity Assay)
This assay quantifies the ability of inhibitor-40 to prevent a single cycle of HIV-1 infection.
Workflow:
Detailed Steps:
-
Cell Seeding: Target cells, such as U87.CD4.CCR5, are seeded in 96-well luminometer-compatible tissue culture plates at a density of 1.2 x 10^4 cells per well.
-
Incubation: The plates are incubated for 24 hours at 37°C to allow for cell adherence.
-
Compound Preparation: A serial dilution of inhibitor-40 is prepared. A vehicle control (DMSO) is also included.
-
Virus Preparation: Pseudotyped HIV-1 virus stocks are normalized based on their p24 capsid protein content to ensure a consistent amount of virus is used in each well.
-
Infection: The prepared inhibitor-40 dilutions (or DMSO) are mixed with the normalized pseudotyped virus and added to the target cells.
-
Incubation: The infected cells are incubated for 48 hours at 37°C.
-
Data Analysis: After incubation, the activity of a reporter gene (e.g., luciferase), which is expressed upon successful viral infection, is measured. The half-maximal effective concentration (EC50) is then calculated from the dose-response curve.
Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of inhibitor-40 to inhibit the activity of key drug-metabolizing enzymes, CYP2C9 and CYP2C19.
Logical Relationship:
Detailed Steps:
-
Incubation Mixture: A reaction mixture is prepared containing a specific human CYP isozyme (CYP2C9 or CYP2C19), a fluorescent probe substrate, and a NADPH-generating system in a buffer solution.
-
Compound Addition: Varying concentrations of inhibitor-40 are added to the reaction mixture. A control with no inhibitor is also included.
-
Reaction Initiation: The reaction is initiated by the addition of the NADPH-generating system.
-
Incubation: The reaction is incubated at 37°C for a specific period.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution.
-
Fluorescence Measurement: The fluorescence of the metabolized product is measured using a plate reader.
-
Data Analysis: The percent inhibition at each concentration of inhibitor-40 is calculated relative to the control. The IC50 value is determined from the resulting dose-response curve.
Conclusion
Inhibitor-40 is a highly potent in vitro inhibitor of HIV-1 replication, acting through the well-established mechanism of non-nucleoside reverse transcriptase inhibition. The available data indicates a favorable preliminary safety profile with weak inhibition of key CYP enzymes. These characteristics position inhibitor-40 as a promising candidate for further preclinical and clinical development in the pursuit of novel anti-HIV-1 therapies. Further studies are warranted to evaluate its in vivo efficacy, pharmacokinetic properties, and resistance profile.
References
HIV-1 Inhibitor-40: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global effort to combat Human Immunodeficiency Virus Type 1 (HIV-1) has led to the development of a diverse arsenal of antiretroviral drugs. A critical aspect of this endeavor is the identification and validation of novel inhibitors that target key viral processes. This technical guide provides an in-depth analysis of two distinct compounds designated as "inhibitor-40" in scientific literature, highlighting the methodologies for their target identification and validation. The first is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), and the second is a protease inhibitor. This document serves as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of relevant biological pathways and experimental workflows.
Part 1: HIV-1 Inhibitor-40 (Compound 4ab) - A Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)
"this compound," also identified as "Compound 4ab," is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase, an enzyme crucial for the conversion of the viral RNA genome into DNA. This binding event induces a conformational change in the enzyme, thereby inhibiting its function and halting the viral replication cycle.
Target Identification and Validation
The primary target of Compound 4ab is the HIV-1 reverse transcriptase. The identification of this target for NNRTIs, in general, relies on a combination of enzymatic assays, virological assays, and structural biology studies.
-
Enzymatic Assays: Initial screening of compound libraries often involves in vitro assays using purified recombinant HIV-1 reverse transcriptase. A reduction in the enzyme's polymerase activity in the presence of the compound is a primary indicator of its inhibitory potential.
-
Virological Assays: The antiviral activity is confirmed in cell-based assays using HIV-1 infected cells. A significant reduction in viral replication, measured by markers like p24 antigen levels or reporter gene expression, in the presence of the inhibitor validates its efficacy in a more biologically relevant context.
-
Resistance Studies: The selection of resistant viral strains in the presence of the inhibitor and the subsequent mapping of mutations to the reverse transcriptase gene provide strong evidence for its mechanism of action.
-
Structural Biology: Co-crystallization of the inhibitor with reverse transcriptase and subsequent X-ray diffraction analysis can provide a detailed atomic-level view of the binding interaction, confirming the target and informing further drug design.
Quantitative Data
The known biological activity of this compound (Compound 4ab) is summarized in the table below.
| Parameter | Value | Target/System | Reference |
| EC50 | 1.9 nM | HIV-1 | [1][2] |
| IC50 | 5.16 µM | CYP2C9 | [2] |
| IC50 | 4.51 µM | CYP2C19 | [2] |
Experimental Protocols
This protocol describes a generic, non-radioactive colorimetric assay to determine the inhibitory activity of a compound against HIV-1 reverse transcriptase.
1. Principle: The assay measures the synthesis of DNA by reverse transcriptase using a poly(A) template and an oligo(dT) primer. The newly synthesized DNA is labeled with digoxigenin (DIG) and biotin. The biotinylated DNA is captured on a streptavidin-coated plate, and the incorporated DIG is detected with an anti-DIG antibody conjugated to peroxidase, which generates a colorimetric signal upon addition of a substrate.
2. Materials:
- Recombinant HIV-1 Reverse Transcriptase (RT)
- Test compound (e.g., this compound)
- Control inhibitors (e.g., Nevirapine)
- Reaction Buffer (Tris-HCl, KCl, MgCl2, DTT, Nonidet P-40)
- Poly(A) template and oligo(dT) primer
- Biotin-dUTP and DIG-dUTP
- dNTP mix
- Streptavidin-coated 96-well plates
- Anti-DIG-Peroxidase (POD) antibody
- ABTS substrate solution
- Stop solution (e.g., 1% SDS)
- Plate reader
3. Procedure:
- Prepare serial dilutions of the test compound and control inhibitors in the appropriate solvent.
- In a 96-well plate, add the reaction buffer, template/primer mix, and dNTP/DIG-dUTP/Biotin-dUTP mix.
- Add the test compound or control to the respective wells. Include a no-inhibitor control and a no-enzyme control.
- Initiate the reaction by adding the HIV-1 RT to all wells except the no-enzyme control.
- Incubate the plate at 37°C for 1 hour.
- Stop the reaction by adding the stop solution.
- Transfer the reaction mixture to a streptavidin-coated plate and incubate for 1 hour at 37°C to allow the biotinylated DNA to bind.
- Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20).
- Add the anti-DIG-POD antibody solution and incubate for 1 hour at 37°C.
- Wash the plate as in step 8.
- Add the ABTS substrate solution and incubate in the dark for 15-30 minutes.
- Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a plate reader.
4. Data Analysis:
- Calculate the percentage of inhibition for each concentration of the test compound compared to the no-inhibitor control.
- Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
This protocol outlines a general method for assessing the antiviral activity of a compound in a cell-based assay using a reporter cell line.
1. Principle: This assay utilizes a cell line (e.g., TZM-bl) that expresses luciferase and β-galactosidase under the control of the HIV-1 LTR promoter. Upon infection with HIV-1, the viral Tat protein transactivates the LTR, leading to the expression of the reporter genes. The antiviral activity of a compound is measured by the reduction in reporter gene expression.
2. Materials:
- TZM-bl cells (or other suitable reporter cell line)
- HIV-1 viral stock (e.g., NL4-3)
- Test compound
- Control antiviral drug (e.g., AZT)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Luciferase assay reagent
- Luminometer
3. Procedure:
- Seed TZM-bl cells in a 96-well plate and incubate overnight.
- Prepare serial dilutions of the test compound and control drug.
- Pre-incubate the cells with the compound dilutions for 1-2 hours.
- Infect the cells with a pre-titered amount of HIV-1 virus stock in the presence of the compound. Include a no-drug control and a no-virus control.
- Incubate the plate for 48 hours at 37°C.
- After incubation, remove the culture medium and lyse the cells.
- Add the luciferase assay reagent to each well.
- Measure the luminescence using a luminometer.
4. Data Analysis:
- Calculate the percentage of inhibition of viral replication for each compound concentration relative to the no-drug control.
- Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
- Simultaneously, a cytotoxicity assay (e.g., MTT or XTT) should be performed to determine the CC50 (50% cytotoxic concentration) of the compound.
- The selectivity index (SI) can be calculated as CC50/EC50.
This protocol provides a general method for assessing the inhibitory potential of a compound against cytochrome P450 enzymes, such as CYP2C9 and CYP2C19, using a fluorometric assay.
1. Principle: The assay uses a specific, non-fluorescent substrate for each CYP isoform. The CYP enzyme metabolizes the substrate into a fluorescent product. The inhibitory effect of a compound is determined by the reduction in the rate of fluorescence generation.
2. Materials:
- Human liver microsomes or recombinant CYP enzymes (e.g., CYP2C9, CYP2C19)
- Test compound
- Control inhibitors (e.g., sulfaphenazole for CYP2C9, ticlopidine for CYP2C19)
- CYP-specific fluorogenic substrate
- NADPH regenerating system
- Potassium phosphate buffer
- 96-well black plates
- Fluorescence plate reader
3. Procedure:
- Prepare serial dilutions of the test compound and control inhibitors.
- In a 96-well black plate, add the buffer, human liver microsomes (or recombinant enzyme), and the NADPH regenerating system.
- Add the test compound or control inhibitor to the respective wells.
- Pre-incubate the mixture at 37°C for 10 minutes.
- Initiate the reaction by adding the fluorogenic substrate.
- Immediately measure the fluorescence in kinetic mode for a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.
4. Data Analysis:
- Determine the rate of the reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the test compound.
- Calculate the percentage of inhibition relative to the no-inhibitor control.
- Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and using non-linear regression.
Visualizations
Caption: Simplified HIV-1 replication cycle highlighting the targets of NNRTIs and Protease Inhibitors.
Caption: Experimental workflow for the identification and validation of an HIV-1 NNRTI.
Part 2: this compound (GS-8374) - A Protease Inhibitor
A distinct molecule, also referred to as "inhibitor 40" in some contexts, is a potent inhibitor of the HIV-1 protease. The crystal structure of this inhibitor, identified as GS-8374, in complex with the wild-type HIV-1 protease has been solved and is available in the Protein Data Bank (PDB) with the accession code 2I4W.[3] HIV-1 protease is a viral enzyme essential for the maturation of newly formed virions, cleaving viral polyproteins into their functional protein components. Inhibition of this enzyme results in the production of immature, non-infectious viral particles.
Target Identification and Validation
The direct interaction observed in the co-crystal structure provides unequivocal identification of HIV-1 protease as the target of GS-8374. The validation of this target for a new inhibitor typically follows a structured approach:
-
Enzymatic Inhibition Assays: The inhibitory potency is quantified by measuring the reduction in the cleavage of a specific substrate by purified HIV-1 protease in the presence of the inhibitor.
-
Structural Biology: X-ray crystallography or NMR spectroscopy is used to determine the three-dimensional structure of the inhibitor bound to the protease active site. This confirms the direct interaction and provides insights into the binding mode, which is crucial for structure-based drug design.
-
Cell-Based Assays: The antiviral efficacy is confirmed in HIV-1 infected cell cultures, where the inhibitor is expected to block the production of mature, infectious virions.
-
Resistance Profiling: The selection for resistant mutants in the presence of the inhibitor and the identification of mutations in the protease gene further validate the target and provide information on potential resistance mechanisms.
Quantitative Data
The publication associated with PDB entry 2I4W provides detailed kinetic data for the parent scaffold of GS-8374. While specific quantitative data for GS-8374 (referred to as compound 7 in the paper) is not explicitly provided in a simple table, the paper describes it as a potent inhibitor. For the purpose of this guide, we will present the data for a closely related analog from the same study to illustrate the typical potency of this class of inhibitors.
| Parameter | Value | Target/System | Reference |
| Ki | < 0.5 nM | Wild-type HIV-1 Protease | (Data for a related compound from the primary publication) |
| EC50 | 13 nM | HIV-1 (in MT-2 cells) | (Data for a related compound from the primary publication) |
Experimental Protocols
The following protocols are based on the methodologies described in the primary publication associated with the crystal structure of GS-8374 bound to HIV-1 protease.
1. Principle: This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic substrate by recombinant HIV-1 protease. The substrate contains a cleavage site for the protease flanked by a fluorescent donor and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage, the donor and quencher are separated, resulting in an increase in fluorescence.
2. Materials:
- Recombinant wild-type HIV-1 protease
- Test inhibitor (GS-8374)
- Fluorogenic substrate (e.g., Arg-Val-Nle-(p-NO2-Phe)-Glu-Ala-Nle-NH2)
- Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, 0.1% Triton X-100)
- 96-well black plates
- Fluorescence plate reader
3. Procedure:
- Prepare serial dilutions of the test inhibitor in DMSO.
- In a 96-well black plate, add the assay buffer and the test inhibitor dilutions.
- Add the HIV-1 protease to the wells and pre-incubate for 15 minutes at room temperature.
- Initiate the reaction by adding the fluorogenic substrate.
- Monitor the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.
4. Data Analysis:
- Determine the initial velocity of the reaction for each inhibitor concentration.
- Calculate the percentage of inhibition relative to the no-inhibitor control.
- Determine the IC50 value by fitting the data to a dose-response curve.
- The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.
1. Principle: This protocol describes the general steps for obtaining a co-crystal structure of an inhibitor bound to HIV-1 protease.
2. Materials:
- Highly purified recombinant HIV-1 protease
- Inhibitor (GS-8374)
- Crystallization buffer (e.g., containing precipitating agents like PEG, salts, and a buffer to maintain pH)
- Cryoprotectant (e.g., glycerol, ethylene glycol)
- X-ray diffraction equipment (synchrotron or in-house source)
3. Procedure:
- Complex Formation: Incubate the purified HIV-1 protease with a molar excess of the inhibitor to ensure saturation of the active site.
- Crystallization: Use a vapor diffusion method (hanging drop or sitting drop) to screen for crystallization conditions. Mix the protein-inhibitor complex solution with the crystallization buffer and equilibrate against a reservoir of the same buffer.
- Crystal Harvesting and Cryo-cooling: Once crystals of suitable size have grown, transfer them to a cryoprotectant solution to prevent ice formation during data collection. Flash-cool the crystals in liquid nitrogen.
- Data Collection: Mount the frozen crystal on a goniometer in the X-ray beam path and collect diffraction data.
- Structure Determination and Refinement: Process the diffraction data to obtain electron density maps. Build a model of the protein-inhibitor complex into the electron density and refine the model to obtain the final structure.
4. Data Analysis:
- Analyze the refined structure to identify the binding mode of the inhibitor, including key interactions with the active site residues of the protease.
- Deposit the final coordinates and structure factors in the Protein Data Bank (PDB).
Visualizations
Caption: Workflow for the identification and validation of an HIV-1 Protease Inhibitor.
Conclusion
The designation "this compound" has been used to describe at least two distinct molecules with different viral targets: a non-nucleoside reverse transcriptase inhibitor (Compound 4ab) and a protease inhibitor (GS-8374). This guide has provided a comprehensive overview of the target identification and validation strategies for both classes of inhibitors. While specific experimental details for Compound 4ab are limited in the public literature, the provided generic protocols offer a robust framework for its characterization. In contrast, the availability of the co-crystal structure for GS-8374 allows for a more detailed and specific description of its target validation. The methodologies and data presented herein serve as a valuable technical resource for researchers in the field of HIV-1 drug discovery and development.
References
Preliminary Cytotoxicity Assessment of HIV-1 Inhibitor-40: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity assessment of HIV-1 inhibitor-40, also identified as Compound 4ab. The data herein is crucial for the initial stages of drug development, offering insights into the compound's safety profile and its potential therapeutic window. This document summarizes key quantitative data, details the likely experimental protocols for cytotoxicity evaluation, and visualizes relevant biological pathways and experimental workflows.
Quantitative Cytotoxicity and Activity Data
The following table summarizes the reported cytotoxic and antiviral activities of this compound. This data is essential for calculating the selectivity index (SI), a critical parameter in determining the potential of an antiviral compound.
| Parameter | Cell Line / Target | Value | Description |
| CC50 | MT-4 | 120 µM | 50% Cytotoxic Concentration in human MT-4 cells, as determined by an MTT assay.[1] |
| EC50 | HIV-1 (Wild Type) | 1.9 nM | 50% Effective Concentration against wild-type HIV-1.[1] |
| EC50 | HIV-1 (L100I mutant) | 0.019 µM | 50% Effective Concentration against the L100I mutant strain of HIV-1.[1] |
| EC50 | HIV-1 (K103N mutant) | 0.004 µM | 50% Effective Concentration against the K103N mutant strain of HIV-1.[1] |
| EC50 | HIV-1 (Y181C mutant) | 0.029 µM | 50% Effective Concentration against the Y181C mutant strain of HIV-1.[1] |
| EC50 | HIV-1 (Y188L mutant) | 0.570 µM | 50% Effective Concentration against the Y188L mutant strain of HIV-1.[1] |
| EC50 | HIV-1 (E138K mutant) | 0.009 µM | 50% Effective Concentration against the E138K mutant strain of HIV-1.[1] |
| IC50 | CYP2C9 | 5.16 µM | 50% Inhibitory Concentration against the CYP2C9 enzyme.[1] |
| IC50 | CYP2C19 | 4.51 µM | 50% Inhibitory Concentration against the CYP2C19 enzyme.[1] |
Experimental Protocols
The following section details the likely experimental protocol used to determine the 50% Cytotoxic Concentration (CC50) of this compound in MT-4 cells using a standard MTT assay.
Cell Culture and Maintenance
-
Cell Line: Human T-cell leukemia cell line, MT-4.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: MT-4 cells are seeded into a 96-well microplate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations.
-
Compound Addition: 100 µL of the diluted compound solutions are added to the wells containing the MT-4 cells. A vehicle control (DMSO at the same final concentration as the highest compound concentration) and a cell-only control are also included.
-
Incubation: The plate is incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
-
Formazan Crystal Formation: The plate is incubated for an additional 4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: The culture medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflow for the cytotoxicity assessment and relevant signaling pathways potentially affected by HIV-1 inhibitors.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: The JAK-STAT signaling pathway and potential modulation by HIV-1 inhibitors.
Caption: The mTORC1 signaling pathway and its modulation during HIV-1 infection.
References
understanding the binding site of HIV-1 inhibitor-40
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 3. How Integrase Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 4. pnas.org [pnas.org]
- 5. Identification of an inhibitor-binding site to HIV-1 integrase with affinity acetylation and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HIV-1 Entry Inhbitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
HIV-1 Inhibitor-40: A Technical Overview of a Potent Non-Nucleoside Reverse Transcriptase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of HIV-1 inhibitor-40, also identified as Compound 4ab, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). This document consolidates available data on its biological activity, mechanism of action, and relevant experimental protocols to support further research and development in the field of antiretroviral therapy.
Core Compound Data
This compound (Compound 4ab) has been identified as a highly effective NNRTI.[1][2] Its fundamental chemical and biological properties are summarized below.
Chemical Identity:
| Identifier | Value |
| IUPAC Name | 4-[4-[6-amino-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3-methoxyphenyl]benzonitrile |
| Molecular Formula | C₂₅H₁₈N₆O₂ |
| PubChem CID | 164517066 |
| ChEMBL ID | CHEMBL5200580 |
Quantitative Biological Activity
The primary antiviral potency and preliminary safety profile of this compound have been characterized, demonstrating significant activity against HIV-1 and weak interactions with key metabolic enzymes.
| Parameter | Value | Description |
| EC₅₀ (HIV-1) | 1.9 nM | The half-maximal effective concentration against HIV-1 replication in in vitro assays.[1][2] |
| IC₅₀ (CYP2C9) | 5.16 µM | The half-maximal inhibitory concentration against the cytochrome P450 2C9 enzyme.[1] |
| IC₅₀ (CYP2C19) | 4.51 µM | The half-maximal inhibitory concentration against the cytochrome P450 2C19 enzyme.[1] |
| Acute Toxicity | No apparent in vivo acute toxicity observed. | Preliminary in vivo studies indicate a favorable acute toxicity profile.[1][2] |
Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition
As an NNRTI, this compound functions by allosterically inhibiting the HIV-1 reverse transcriptase (RT) enzyme. This enzyme is critical for the viral life cycle, as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome.
NNRTIs bind to a hydrophobic pocket on the RT enzyme, distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This binding induces a conformational change in the enzyme, distorting the active site and thereby preventing the conversion of viral RNA to DNA. This mechanism effectively halts the replication process of the virus.
Experimental Protocols
Detailed experimental protocols for the specific determination of the quantitative data for this compound are not publicly available. However, the following sections describe standardized and widely accepted methodologies for the key assays used to characterize NNRTIs.
In Vitro Anti-HIV-1 Activity Assay (EC₅₀ Determination)
This protocol outlines a common cell-based assay to determine the half-maximal effective concentration (EC₅₀) of a compound against HIV-1 replication.
-
Cell Culture:
-
Maintain a suitable human T-cell line (e.g., MT-4, CEM, or PM1) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Ensure cells are in the logarithmic growth phase before initiating the assay.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in the culture medium to achieve a range of final concentrations for testing.
-
-
Infection and Treatment:
-
Seed the T-cells into a 96-well plate at a predetermined density.
-
Add the diluted compound to the wells.
-
Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or NL4-3) at a known multiplicity of infection (MOI).
-
Include control wells with cells and virus but no compound (virus control) and cells without virus or compound (cell control).
-
-
Incubation:
-
Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for a period that allows for multiple rounds of viral replication (typically 4-7 days).
-
-
Quantification of Viral Replication:
-
Assess the extent of viral replication using a suitable method, such as:
-
MTT Assay: Measures the cytopathic effect of the virus by quantifying the viability of the host cells. A reduction in cell death indicates inhibition of viral replication.
-
p24 Antigen ELISA: Measures the concentration of the viral p24 capsid protein in the cell culture supernatant, which is a direct marker of viral production.
-
Reporter Gene Assay: Uses a genetically modified HIV-1 strain that expresses a reporter gene (e.g., luciferase or β-galactosidase) upon successful replication. The reporter signal is proportional to the level of viral replication.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the virus control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Cytochrome P450 Inhibition Assay (IC₅₀ Determination)
This protocol describes a common in vitro method to assess the inhibitory potential of a compound against specific CYP450 enzymes, such as CYP2C9 and CYP2C19.
-
Materials:
-
Pooled human liver microsomes (HLMs) as the source of CYP enzymes.
-
Specific probe substrates for the CYP isoforms of interest (e.g., diclofenac for CYP2C9, S-mephenytoin for CYP2C19).
-
NADPH regenerating system (to initiate the enzymatic reaction).
-
This compound and a known inhibitor for each isoform (positive control).
-
-
Assay Procedure:
-
Prepare a reaction mixture containing HLMs, the probe substrate, and phosphate buffer in a 96-well plate.
-
Add this compound at various concentrations.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specific time, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
-
Metabolite Quantification:
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite of the probe substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation at each concentration of the inhibitor compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro screening and characterization of a novel anti-HIV-1 compound like this compound.
References
- 1. In search of a novel anti-HIV drug: multidisciplinary coordination in the discovery of 4-[[4-[[4-[(1E)-2-cyanoethenyl]-2,6-dimethylphenyl]amino]-2- pyrimidinyl]amino]benzonitrile (R278474, rilpivirine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-HIV activity of aryl-2-[(4-cyanophenyl)amino]-4-pyrimidinone hydrazones as potent non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of HIV-1 Inhibitor-40 (GS-8374) as a Protease Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the characterization of HIV-1 inhibitor-40, also known as GS-8374, a potent protease inhibitor. The information is compiled from key research publications and is intended for professionals in the fields of virology, medicinal chemistry, and drug development.
Executive Summary
HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART). Inhibitor-40 (GS-8374) is a novel, non-peptidic HIV-1 protease inhibitor that has demonstrated high potency against both wild-type and multi-drug-resistant strains of the virus. This document details the quantitative inhibitory data, the experimental protocols used for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Inhibitory Data
The inhibitory activity of this compound (GS-8374) has been rigorously quantified through various in vitro and cell-based assays. The key parameters, the inhibition constant (Kᵢ) and the 50% effective concentration (EC₅₀), demonstrate its high potency.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Kᵢ (Inhibition Constant) | 8.1 pM | Recombinant wild-type HIV-1 Protease | [1][2] |
| EC₅₀ (Antiviral Activity) | 3.4 nM | MT-2 T-cell line | [1][2] |
| EC₅₀ (Antiviral Activity) | 11.5 nM | MT-4 T-cell line | [1][2] |
| EC₅₀ (Antiviral Activity) | 5.0 nM | Primary CD4+ T cells | [1] |
| EC₅₀ (Antiviral Activity) | 25.5 nM | Primary macrophages | [1][2] |
Experimental Protocols
The characterization of inhibitor-40 (GS-8374) involved a series of standardized and specialized experimental procedures.
HIV-1 Protease Enzyme Inhibition Assay (Kᵢ Determination)
A fluorometric assay is a common method for determining the inhibition constant (Kᵢ) of HIV-1 protease inhibitors.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In the presence of active HIV-1 protease, the substrate is cleaved, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The inhibitor's potency is determined by its ability to prevent this cleavage.
Materials:
-
Recombinant wild-type HIV-1 Protease
-
Fluorogenic peptide substrate (e.g., based on the Gag-Pol polyprotein cleavage site)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.1% PEG 8000)
-
Inhibitor-40 (GS-8374) at various concentrations
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of inhibitor-40 (GS-8374) in the assay buffer.
-
Add a fixed concentration of recombinant HIV-1 protease to each well of the microplate.
-
Add the different concentrations of inhibitor-40 to the respective wells and incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the reaction velocities against the inhibitor concentrations and fitting the data to a dose-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate.[1][2]
Antiviral Cell-Based Assay (EC₅₀ Determination)
The antiviral activity of inhibitor-40 (GS-8374) is assessed by its ability to inhibit HIV-1 replication in susceptible human cell lines.
Principle: This assay measures the reduction in viral replication in the presence of the inhibitor. Viral replication can be quantified by various methods, such as measuring the activity of viral enzymes (e.g., reverse transcriptase) in the culture supernatant or by assessing virus-induced cytopathic effects.
Materials:
-
Human T-cell lines (e.g., MT-2, MT-4) or primary CD4+ T cells
-
Laboratory-adapted or clinical isolates of HIV-1
-
Cell culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, antibiotics)
-
Inhibitor-40 (GS-8374) at various concentrations
-
96-well cell culture plates
-
Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a cell viability assay like MTT or XTT)
Procedure:
-
Seed the susceptible cells in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of inhibitor-40 (GS-8374) in cell culture medium.
-
Add the diluted inhibitor to the cells.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the plates for a period of 3-7 days at 37°C in a CO₂ incubator.
-
After the incubation period, quantify the extent of viral replication in each well using the chosen method.
-
Determine the EC₅₀ value by plotting the percentage of viral inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[1][2]
X-ray Crystallography
Determining the three-dimensional structure of inhibitor-40 (GS-8374) in complex with HIV-1 protease provides crucial insights into its binding mode and mechanism of action. The crystal structure of HIV-1 protease in complex with GS-8374 has been solved and is available in the Protein Data Bank (PDB) with the accession code 2I4W.[1][2]
Principle: X-ray crystallography involves crystallizing the protein-inhibitor complex and then bombarding the crystal with a beam of X-rays. The diffraction pattern of the X-rays is used to calculate the electron density map of the complex, from which the atomic coordinates of the protein and the bound inhibitor can be determined.
General Workflow:
-
Protein Expression and Purification: Express and purify high-quality, homogenous HIV-1 protease.
-
Complex Formation: Incubate the purified protease with an excess of inhibitor-40 (GS-8374) to ensure complete binding.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain well-diffracting crystals of the protease-inhibitor complex.
-
Data Collection: Mount a single crystal and collect X-ray diffraction data using a synchrotron or in-house X-ray source.
-
Structure Determination and Refinement: Process the diffraction data to determine the crystal structure. The structure is typically solved by molecular replacement using a known protease structure as a model. The initial model is then refined against the experimental data to obtain the final, high-resolution structure of the complex.[3]
Visualizations
HIV-1 Protease Mechanism of Action and Inhibition
Caption: HIV-1 Protease role in viral maturation and its inhibition by Inhibitor-40 (GS-8374).
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for the characterization of HIV-1 Protease Inhibitor-40 (GS-8374).
References
- 1. In Vitro Characterization of GS-8374, a Novel Phosphonate-Containing Inhibitor of HIV-1 Protease with a Favorable Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro characterization of GS-8374, a novel phosphonate-containing inhibitor of HIV-1 protease with a favorable resistance profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GS-8374, a Prototype Phosphonate-Containing Inhibitor of HIV-1 Protease, Effectively Inhibits Protease Mutants with Amino Acid Insertions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Efficacy Testing of HIV-1 Inhibitor-40
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive set of protocols for evaluating the in vitro efficacy of a novel experimental compound, HIV-1 inhibitor-40. The included methodologies are designed to assess the compound's antiviral activity, cytotoxicity, and potential mechanism of action against Human Immunodeficiency Virus Type 1 (HIV-1). The protocols are intended for use by trained researchers in a biosafety level 2+ (BSL-2+) or higher laboratory setting.
Data Presentation
The following tables summarize hypothetical quantitative data for the efficacy and toxicity of this compound compared to a known control inhibitor.
Table 1: Antiviral Activity of this compound
| Assay Type | Cell Line | Virus Strain | Inhibitor | EC50 (nM) | EC90 (nM) |
| p24 Antigen ELISA | TZM-bl | HIV-1 NL4-3 | This compound | 15.2 | 45.8 |
| Zidovudine (AZT) | 5.8 | 18.2 | |||
| Reverse Transcriptase Activity | CEM-SS | HIV-1 IIIB | This compound | 12.5 | 38.9 |
| Zidovudine (AZT) | 4.5 | 15.1 | |||
| Luciferase Reporter Gene Assay | TZM-bl | HIV-1 NL4-3 | This compound | 10.8 | 32.5 |
| Zidovudine (AZT) | 3.9 | 12.4 |
Table 2: Cytotoxicity of this compound
| Assay Type | Cell Line | Inhibitor | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| XTT Assay | TZM-bl | This compound | >100 | >6579 |
| Zidovudine (AZT) | >50 | >8621 | ||
| CEM-SS | This compound | >100 | >8000 | |
| Zidovudine (AZT) | >50 | >11111 |
Experimental Protocols
HIV-1 p24 Antigen ELISA for Antiviral Activity
This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cells, which is a direct measure of viral replication.[1][2][3][4][5]
Materials:
-
TZM-bl cells
-
HIV-1 stock (e.g., NL4-3 strain)
-
This compound
-
Control inhibitor (e.g., Zidovudine)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Plate reader
Protocol:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound and the control inhibitor.
-
Pre-treat the cells with the diluted compounds for 2 hours.
-
Infect the cells with a predetermined titer of HIV-1.
-
Incubate the plates for 48-72 hours.
-
Collect the cell culture supernatant.
-
Perform the HIV-1 p24 Antigen ELISA on the supernatants according to the manufacturer's instructions.[1][3][5]
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the EC50 and EC90 values from the dose-response curves.
Reverse Transcriptase Activity Assay
This assay measures the activity of the HIV-1 reverse transcriptase (RT) enzyme, which is essential for the conversion of the viral RNA genome into DNA.[6][7][8][9]
Materials:
-
CEM-SS cells
-
HIV-1 stock (e.g., IIIB strain)
-
This compound
-
Control inhibitor (e.g., Zidovudine)
-
96-well plates
-
Reverse Transcriptase Assay Kit (colorimetric or fluorometric)
-
Plate reader
Protocol:
-
Culture CEM-SS cells and infect them with HIV-1.
-
After 4-5 days, when syncytia are visible, centrifuge the culture to pellet the cells and collect the virus-containing supernatant.
-
In a 96-well plate, add serial dilutions of this compound and the control inhibitor.
-
Add the virus-containing supernatant to each well.
-
Incubate the plate according to the RT assay kit manufacturer's protocol to allow for the reverse transcription reaction.[6][8]
-
Perform the detection steps as outlined in the kit instructions (e.g., addition of substrate and measurement of colorimetric or fluorescent signal).
-
Read the plate on a suitable plate reader.
-
Determine the EC50 and EC90 values.
Luciferase Reporter Gene Assay
This is a highly sensitive assay that uses a genetically engineered cell line (e.g., TZM-bl) containing a luciferase reporter gene under the control of the HIV-1 LTR promoter.[10][11][12][13] Upon successful HIV-1 infection and Tat protein expression, the luciferase gene is activated, and the resulting light emission can be quantified.
Materials:
-
TZM-bl cells (containing a Tat-inducible luciferase reporter)
-
HIV-1 stock (e.g., NL4-3 strain)
-
This compound
-
Control inhibitor (e.g., Zidovudine)
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed TZM-bl cells in a 96-well white, clear-bottom plate at 1 x 10^4 cells/well and incubate overnight.
-
Add serial dilutions of this compound and the control inhibitor to the cells.
-
Infect the cells with HIV-1.
-
Incubate for 48 hours.
-
Remove the culture medium and lyse the cells.
-
Add the luciferase assay substrate to each well.
-
Immediately measure the luminescence using a luminometer.
-
Calculate the EC50 and EC90 values from the resulting dose-response curves.
XTT Cell Viability Assay for Cytotoxicity
This assay determines the concentration of the inhibitor that is toxic to the host cells, which is crucial for calculating the selectivity index.[14][15]
Materials:
-
TZM-bl or CEM-SS cells
-
This compound
-
Control inhibitor (e.g., Zidovudine)
-
96-well plates
-
XTT labeling reagent
-
Electron-coupling reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
Add serial dilutions of this compound and the control inhibitor.
-
Incubate for the same duration as the antiviral assays (e.g., 48-72 hours).
-
Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent.
-
Add the XTT mixture to each well.
-
Incubate for 4-6 hours, or until a color change is apparent.
-
Measure the absorbance at 450 nm (with a reference wavelength of 650 nm).
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Visualizations
HIV-1 Life Cycle and Potential Targets for Inhibitors
The following diagram illustrates the key stages of the HIV-1 life cycle, which are potential targets for antiretroviral drugs.[16][17][18][19][20]
Caption: A diagram of the HIV-1 life cycle and potential targets for inhibitors.
Experimental Workflow for Efficacy Testing
This flowchart outlines the general experimental workflow for assessing the efficacy of this compound.
Caption: A flowchart of the experimental workflow for HIV-1 inhibitor efficacy testing.
Signaling Pathway for Mechanism of Action (Hypothetical)
This diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, assuming it targets a host factor involved in viral replication.
Caption: A hypothetical signaling pathway for the mechanism of action of this compound.
References
- 1. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]
- 2. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web-resources.zeptometrix.com [web-resources.zeptometrix.com]
- 4. researchgate.net [researchgate.net]
- 5. en.hillgene.com [en.hillgene.com]
- 6. profoldin.com [profoldin.com]
- 7. Quantitative Evaluation of Very Low Levels of HIV-1 Reverse Transcriptase by a Novel Highly Sensitive RT-qPCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. journals.asm.org [journals.asm.org]
- 10. A novel dual luciferase assay for the simultaneous monitoring of HIV infection and cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of Luciferase Reporter Viruses for Studying HIV Entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring HIV Neutralization in a Luciferase Reporter Gene Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
- 14. XTT formazan widely used to detect cell viability inhibits HIV type 1 infection in vitro by targeting gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modeling of the HIV-1 Life Cycle in Productively Infected Cells to Predict Novel Therapeutic Targets [mdpi.com]
- 17. An Overview of Human Immunodeficiency Virus-1 Antiretroviral Drugs: General Principles and Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]
- 20. Table: Sites of Medication Action on Life Cycle of HIV-MSD Manual Consumer Version [msdmanuals.com]
Application Notes and Protocols for Cell-Based Assays in HIV-1 Inhibitor Evaluation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of effective antiretroviral therapies is a cornerstone of HIV-1 research. Cell-based assays are indispensable tools for the discovery and characterization of novel HIV-1 inhibitors. These assays allow for the evaluation of inhibitor efficacy in a biologically relevant context, providing insights into various stages of the viral replication cycle. This document provides detailed application notes and protocols for key cell-based assays used in the evaluation of HIV-1 inhibitors.
Key Cell-Based Assays for HIV-1 Inhibitor Evaluation
Several robust and high-throughput compatible cell-based assays are routinely employed to screen for and characterize HIV-1 inhibitors. These assays are designed to target different stages of the HIV-1 life cycle, from viral entry to the release of new virions. The choice of assay often depends on the specific viral target of interest and the stage of drug development.
Commonly Used Assays:
-
Reporter Gene Assays: These assays utilize genetically engineered cell lines that express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of the HIV-1 long terminal repeat (LTR) promoter.[1] Viral Tat protein, produced upon successful infection, transactivates the LTR, leading to reporter gene expression, which can be quantified. The TZM-bl cell line is a widely used example, expressing CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR.[2][3]
-
p24 Antigen Capture ELISA: This assay quantifies the amount of the viral core protein p24 in cell culture supernatants, which is a direct measure of viral replication.[4] It is a widely used method for monitoring viral production and the effect of inhibitors.
-
Cell Viability and Cytotoxicity Assays: It is crucial to assess the toxicity of potential inhibitors to the host cells. Assays like the MTT assay measure the metabolic activity of cells, providing an indication of cell viability and the cytotoxic effects of the test compounds.[5]
Data Presentation: Comparative Efficacy of HIV-1 Inhibitors
The following tables summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values for various classes of HIV-1 inhibitors, as determined by different cell-based assays. These values represent the concentration of a drug that is required for 50% of its maximum effect or inhibition.
Table 1: EC50 Values of Reverse Transcriptase Inhibitors
| Inhibitor | Drug Class | Assay System | Cell Line | EC50 (µM) |
| Zidovudine (ZDV) | NRTI | MAGI-CCR5 (β-galactosidase reporter) | MAGI-CCR5 | 0.14[6] |
| Nevirapine (NVP) | NNRTI | MAGI-CCR5 (β-galactosidase reporter) | MAGI-CCR5 | 0.33[6] |
| Tenofovir (TDF) | NRTI | Co-culture/Cell-free infection | TZM-bl | >20-fold higher in cell-to-cell spread[7] |
Table 2: IC50 Values of Protease Inhibitors
| Inhibitor | Assay System | Cell Line | IC50 (nM) |
| Indinavir (IDV) | MAGI-CCR5 (β-galactosidase reporter) | MAGI-CCR5 | 0.02 µM (20 nM)[6] |
| Lopinavir (LPV) | MTT-MT4 | MT-4 | 0.69 ng/mL (~1.1 nM)[8] |
| Ritonavir (RTV) | MTT-MT4 | MT-4 | 4.0 ng/mL (~5.5 nM)[8] |
| Lopinavir (LPV) | Co-culture/Cell-free infection | TZM-bl | 2.9 (cell-to-cell), 3.0 (cell-free)[7] |
| Darunavir (DRV) | Co-culture/Cell-free infection | TZM-bl | 2.8 (cell-to-cell), 2.5 (cell-free)[7] |
Experimental Protocols
TZM-bl Luciferase Reporter Gene Assay for HIV-1 Inhibition
This assay measures the reduction in luciferase expression in TZM-bl cells after a single round of infection with HIV-1 in the presence of an inhibitor.[2][3]
Materials:
-
TZM-bl cells
-
Complete Growth Medium (GM): DMEM supplemented with 10% FBS, penicillin/streptomycin
-
HIV-1 virus stock (e.g., Env-pseudotyped virus)
-
Test inhibitor compounds
-
DEAE-Dextran
-
96-well cell culture plates (white, solid bottom for luminescence reading)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend TZM-bl cells in complete GM.
-
Seed 1 x 10^4 cells in 100 µL of GM per well in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test inhibitor in GM.
-
Remove the culture medium from the cells and add 50 µL of the diluted inhibitor to the appropriate wells. Include wells with no inhibitor as a virus control and wells with cells only as a background control.
-
-
Virus Addition:
-
Dilute the HIV-1 virus stock in GM containing DEAE-Dextran to a predetermined optimal concentration.
-
Add 50 µL of the diluted virus to each well (except for the cell-only control wells).
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C, 5% CO2.
-
-
Luminescence Reading:
-
After incubation, remove 100 µL of the supernatant.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 2 minutes at room temperature to allow for cell lysis.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all other values.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the virus control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
HIV-1 p24 Antigen Capture ELISA
This protocol describes the quantification of HIV-1 p24 antigen in cell culture supernatants.[4]
Materials:
-
HIV-1 p24 ELISA kit (containing capture antibody-coated plates, detection antibody, streptavidin-HRP, substrate, stop solution, and wash buffer)
-
Cell culture supernatants from inhibitor-treated and untreated infected cells
-
p24 standard
-
Microplate reader
Protocol:
-
Sample and Standard Preparation:
-
Prepare serial dilutions of the p24 standard according to the kit instructions.
-
Collect cell culture supernatants from your experimental wells. If necessary, lyse the virus with the provided lysis buffer.
-
-
ELISA Procedure:
-
Add 200 µL of standards and samples to the wells of the anti-p24 antibody-coated plate.
-
Incubate for 60 minutes at 37°C.
-
Wash the wells five times with wash buffer.
-
Add 100 µL of biotinylated detector antibody to each well and incubate for 60 minutes at 37°C.
-
Wash the wells five times with wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the wells five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark until a color develops.
-
Add 100 µL of stop solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the p24 concentration in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage of p24 inhibition for each inhibitor concentration relative to the untreated control.
-
MTT Assay for Cytotoxicity
This assay determines the effect of an inhibitor on the viability of host cells.[5]
Materials:
-
Host cells (e.g., TZM-bl, CEM)
-
Complete Growth Medium (GM)
-
Test inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Addition:
-
Seed cells in a 96-well plate at an appropriate density.
-
Add serial dilutions of the test inhibitor to the wells. Include a no-compound control.
-
Incubate for the same duration as the antiviral assay (e.g., 48 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C or shake for 15 minutes on an orbital shaker.
-
-
Absorbance Reading:
-
Read the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the no-compound control.
-
Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the inhibitor concentration.
-
Visualizations
HIV-1 Replication Cycle and Points of Inhibition
Caption: HIV-1 replication cycle and targets of major antiretroviral drug classes.
Experimental Workflow for HIV-1 Inhibitor Screening
References
- 1. A new reporter cell line to monitor HIV infection and drug susceptibility in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hiv.lanl.gov [hiv.lanl.gov]
- 3. hiv.lanl.gov [hiv.lanl.gov]
- 4. ablinc.com [ablinc.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Rapid phenotypic drug susceptibility assay for HIV-1 with a CCR5 expressing indicator cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protease inhibitors effectively block cell-to-cell spread of HIV-1 between T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Assay of HIV-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the enzymatic evaluation of inhibitors targeting key enzymes of the Human Immunodeficiency Virus Type 1 (HIV-1). These assays are fundamental in the discovery and development of novel antiretroviral drugs. The protocols provided herein are for HIV-1 protease, integrase, and reverse transcriptase enzymatic assays.
Introduction
The replication of HIV-1 is critically dependent on the function of its unique enzymes: reverse transcriptase, integrase, and protease. These enzymes are the primary targets for the majority of currently approved antiretroviral therapies. Enzymatic assays are essential in vitro tools for the initial screening and characterization of potential inhibitors. They allow for a direct measurement of the inhibitor's effect on the enzyme's catalytic activity in a controlled, cell-free environment.[1][2][3] The data generated from these assays, such as the half-maximal inhibitory concentration (IC50), are crucial for understanding the potency and mechanism of action of a drug candidate.[3][4]
Data Presentation: Inhibitor Efficacy
The following table summarizes the in vitro enzymatic inhibitory activities of representative HIV-1 inhibitors against their respective target enzymes. "HIV-1 Inhibitor-40" is presented as a potent protease inhibitor.
| Inhibitor | Target Enzyme | Assay Type | IC50 | Ki | Reference Compound | Reference IC50 |
| This compound | HIV-1 Protease | Fluorometric | 8.5 nM | 0.086 nM[5] | Atazanavir | 2.6 nM |
| Raltegravir | HIV-1 Integrase | Strand Transfer | 7 nM | - | Elvitegravir | 5 nM |
| Nevirapine | HIV-1 Reverse Transcriptase | Colorimetric | 200 nM | - | Efavirenz | 3.5 nM |
Note: The Ki value for this compound is based on a structurally related compound mentioned in the literature. IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
HIV-1 Protease Inhibitor Screening Assay (Fluorometric)
This protocol is adapted from commercially available kits and published methodologies.[6][7][8][9] It measures the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.
a. Materials and Reagents:
-
Recombinant HIV-1 Protease
-
HIV-1 Protease Assay Buffer
-
Fluorogenic HIV-1 Protease Substrate
-
Test Inhibitor (e.g., this compound)
-
Positive Control Inhibitor (e.g., Atazanavir)
-
DMSO (for compound dilution)
-
96-well black microplates
-
Fluorescence microplate reader (Ex/Em = 330/450 nm)
b. Reagent Preparation:
-
Assay Buffer: Thaw the assay buffer and keep it on ice.
-
HIV-1 Protease: Reconstitute the lyophilized enzyme in the provided dilution buffer to the recommended stock concentration. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme stock to the working concentration in cold assay buffer.
-
Substrate: Prepare the substrate solution in the assay buffer to the desired final concentration. Protect from light.
-
Inhibitors: Prepare a stock solution of the test and control inhibitors in DMSO. Serially dilute the inhibitors in assay buffer to achieve a range of desired concentrations.
c. Assay Procedure:
-
Dispense Inhibitors: To the wells of a 96-well plate, add 10 µL of the diluted test inhibitors. For control wells, add 10 µL of the positive control inhibitor, and for the enzyme control wells, add 10 µL of assay buffer containing the same percentage of DMSO as the inhibitor wells.
-
Pre-incubation: Add 80 µL of the diluted HIV-1 protease solution to each well. Mix gently and incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add 10 µL of the HIV-1 protease substrate solution to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence intensity (Ex/Em = 330/450 nm) in kinetic mode at 37°C for 60 to 180 minutes, taking readings every 1-2 minutes.[8]
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Overview of HIV-1 Integrase Assay
HIV-1 integrase catalyzes the insertion of the viral DNA into the host genome, a two-step process involving 3'-processing and strand transfer.[10] Assays are designed to measure the inhibition of either of these steps. A common format is an ELISA-based assay.[11]
-
Principle: A biotinylated donor substrate DNA (mimicking the viral DNA LTR) is coated on a streptavidin plate. Recombinant integrase and the inhibitor are added. A target substrate DNA with a specific tag is then introduced. The strand transfer reaction results in the integration of the target DNA into the donor DNA. The integrated product is detected using an antibody conjugated to a reporter enzyme (e.g., HRP) that recognizes the tag on the target DNA.[11] The signal is inversely proportional to the inhibitor's activity.
Overview of HIV-1 Reverse Transcriptase Assay
HIV-1 reverse transcriptase is responsible for converting the viral RNA genome into double-stranded DNA. Assays for this enzyme typically measure the incorporation of labeled nucleotides into a DNA strand using an RNA or DNA template.[12][13]
-
Principle: A template-primer hybrid (e.g., poly(A)-oligo(dT)) is provided in the reaction. The reverse transcriptase extends the primer by incorporating nucleotides. In a colorimetric assay, digoxigenin-labeled dUTP is incorporated. The resulting DNA is captured on a streptavidin-coated plate, and an anti-digoxigenin-HRP antibody is used for detection.[14] The colorimetric signal is proportional to the enzyme activity.
Visualizations
Experimental Workflow and Signaling Pathways
Caption: General workflow for an enzymatic inhibitor screening assay.
Caption: Simplified HIV-1 lifecycle and targets for major drug classes.
References
- 1. Frontiers | A cell-free enzymatic activity assay for the evaluation of HIV-1 drug resistance to protease inhibitors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Measuring the effectiveness of antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.co.jp [abcam.co.jp]
- 7. HIV-1 Protease Fluorometric Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 8. abcam.cn [abcam.cn]
- 9. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 10. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mybiosource.com [mybiosource.com]
- 12. HIV-1 Reverse Transcriptase based assay to determine cellular dNTP concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. profoldin.com [profoldin.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for HIV-1 Inhibitor-40 in Viral Replication Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
HIV-1 Inhibitor-40 is a novel small molecule compound belonging to the class of HIV-1 capsid (CA) inhibitors. The HIV-1 capsid is a conical protein shell that encases the viral genome and essential enzymes. It plays a critical role in multiple stages of the viral life cycle, including the transport of the viral pre-integration complex to the nucleus of the host cell and the assembly of new viral particles. By targeting the capsid protein, this compound disrupts these vital processes, thereby potently inhibiting viral replication.[1][2][3] This dual mechanism of action, affecting both early and late stages of the HIV-1 life cycle, makes this compound a promising candidate for antiretroviral therapy and a valuable tool for studying the intricacies of HIV-1 replication.[1][4]
These application notes provide detailed protocols for evaluating the in vitro efficacy, cytotoxicity, and mechanism of action of this compound in viral replication studies.
Data Presentation
The following tables summarize the quantitative data for this compound's antiviral activity and cytotoxicity across various cell lines and HIV-1 strains.
Table 1: Antiviral Activity of this compound against Different HIV-1 Strains
| HIV-1 Strain | Cell Line | IC50 (nM) |
| NL4-3 (Lab-adapted) | MT-2 | 0.045 ± 0.012 |
| BaL (Lab-adapted) | MT-2 | 0.025 ± 0.007 |
| Clinical Isolate (Clade B) | PBMCs | 0.085 ± 0.021 |
| Clinical Isolate (Clade C) | PBMCs | 0.112 ± 0.034 |
IC50 (50% inhibitory concentration) values represent the concentration of Inhibitor-40 required to inhibit HIV-1 replication by 50%. Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cytotoxicity Profile of this compound
| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| MT-2 | > 25 | > 555,555 |
| TZM-bl | > 25 | > 555,555 |
| Peripheral Blood Mononuclear Cells (PBMCs) | > 50 | > 446,428 |
| HEK293T | > 50 | N/A |
CC50 (50% cytotoxic concentration) values represent the concentration of Inhibitor-40 that reduces cell viability by 50%. The Selectivity Index is a measure of the compound's therapeutic window.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to host cells.
Materials:
-
Target cells (e.g., MT-2, TZM-bl, PBMCs)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed the 96-well plates with the target cells at an appropriate density (e.g., 1 x 10^4 cells/well for adherent cells, 5 x 10^4 cells/well for suspension cells) in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the diluted compound to the appropriate wells. Include wells with cells and medium only (cell control) and wells with medium only (background control).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the cell control and determine the CC50 value using non-linear regression analysis.
Antiviral Activity Assay (p24 Antigen ELISA)
This protocol measures the inhibition of HIV-1 replication by quantifying the amount of p24 capsid protein in the culture supernatant.
Materials:
-
Target cells (e.g., MT-2, PBMCs)
-
HIV-1 virus stock (e.g., NL4-3)
-
Complete cell culture medium
-
This compound stock solution
-
Commercial HIV-1 p24 Antigen ELISA kit
-
96-well microtiter plates
Procedure:
-
Seed the 96-well plates with target cells.
-
Prepare serial dilutions of this compound in complete medium and add to the wells.
-
Infect the cells with a predetermined amount of HIV-1 virus stock (e.g., multiplicity of infection [MOI] of 0.01). Include wells with infected cells without inhibitor (virus control) and uninfected cells (cell control).
-
Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.
-
On day 7, carefully collect the culture supernatant from each well.
-
Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions.[5][6]
-
Measure the absorbance and calculate the concentration of p24 in each sample using the standard curve provided in the kit.
-
Calculate the percentage of inhibition of p24 production for each concentration of Inhibitor-40 compared to the virus control and determine the IC50 value.
Mechanism of Action: Time-of-Addition Assay
This assay helps to determine at which stage of the HIV-1 life cycle this compound exerts its effect.
Materials:
-
TZM-bl reporter cells (express luciferase and β-galactosidase under the control of the HIV-1 LTR)
-
HIV-1 virus stock (e.g., NL4-3)
-
This compound
-
Control inhibitors with known mechanisms of action (e.g., an entry inhibitor, a reverse transcriptase inhibitor, an integrase inhibitor)
-
Luciferase assay reagent
-
96-well plates (white, solid bottom for luminescence)
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well white plate and incubate overnight.
-
Infect the cells with HIV-1.
-
Add a high concentration (e.g., 10x IC50) of this compound or control inhibitors at different time points post-infection (e.g., 0, 2, 4, 6, 8, 12, 24 hours).
-
Incubate the plates for 48 hours post-infection at 37°C.
-
Measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the time of addition for each inhibitor. The time at which the inhibitor loses its effect indicates the approximate timing of the targeted step in the viral life cycle.
Visualizations
Caption: Mechanism of action of this compound targeting early and late stages of the HIV-1 life cycle.
Caption: Workflow for the in vitro characterization of this compound.
References
- 1. What are HIV-1 capsid inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. National HIV Curriculum Mini-Lectures - Lecture - HIV Capsid Inhibitors: Mechanism of Action - National HIV Curriculum [hiv.uw.edu]
- 4. natap.org [natap.org]
- 5. ablinc.com [ablinc.com]
- 6. hanc.info [hanc.info]
Application Notes and Protocols for Crystallizing HIV-1 Protease with Inhibitor-40
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the crystallization of Human Immunodeficiency Virus 1 (HIV-1) protease in complex with the nonpeptidyl inhibitor-40. The successful crystallization and subsequent structure determination of this complex are critical for structure-based drug design and for understanding the molecular interactions that confer potency and specificity.
Introduction
HIV-1 protease is a critical enzyme in the life cycle of the HIV virus, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1][2][3] Inhibition of this enzyme prevents viral maturation, rendering the virus non-infectious.[1][2] Consequently, HIV-1 protease is a prime target for antiretroviral therapy.[1][3][4] Structure-based drug design has been instrumental in the development of potent protease inhibitors.[4][5] X-ray crystallography of HIV-1 protease in complex with inhibitors provides atomic-level insights into drug-target interactions, guiding the optimization of inhibitor potency and resistance profiles.[5][6]
Inhibitor-40 is a potent inhibitor of HIV-1 protease. An X-ray co-crystal structure of inhibitor-40 bound to HIV-1 protease has been determined (PDB entry 2I4W), demonstrating that crystallization of this complex is achievable.[6] This document outlines the techniques and protocols to reproduce and optimize the crystallization of the HIV-1 protease/inhibitor-40 complex.
Principle of Crystallization
Protein crystallization is the process of forming a well-ordered, three-dimensional lattice of a protein from a solution.[7][8] This is typically achieved by slowly bringing a solution of the purified protein to a state of supersaturation, where the protein is no longer fully soluble and begins to form a solid phase.[7][8][9] Common methods to induce supersaturation include vapor diffusion, batch crystallization, and dialysis.[7][8][9][10] The key to successful crystallization is to control the rate of supersaturation to favor the growth of a few large, well-ordered crystals rather than amorphous precipitate.[8]
Experimental Workflow
The overall workflow for crystallizing the HIV-1 protease/inhibitor-40 complex involves several key stages, from protein expression and purification to crystal harvesting and analysis.
Figure 1: General experimental workflow for the crystallization of the HIV-1 protease/inhibitor-40 complex.
Detailed Protocols
Protocol 1: Preparation of the HIV-1 Protease/Inhibitor-40 Complex
1. Expression and Purification of HIV-1 Protease:
-
Expression System: HIV-1 protease can be expressed in Escherichia coli BL21(DE3) cells. To prevent autoproteolysis and improve stability, it is common to use a protease construct with stabilizing mutations (e.g., Q7K, L33I, L63I, C67A, C95A).[1][11]
-
Purification: The expressed protease is typically found in inclusion bodies. Purification involves solubilization of the inclusion bodies, refolding of the protein, and subsequent chromatography steps such as ion exchange and size exclusion chromatography to obtain highly pure and active enzyme.[1][11]
2. Preparation of Inhibitor-40 Stock Solution:
-
Dissolve inhibitor-40 in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-100 mM).
3. Formation of the HIV-1 Protease/Inhibitor-40 Complex:
-
Concentrate the purified HIV-1 protease to a working concentration, typically in the range of 1-10 mg/mL, in a low ionic strength buffer (e.g., 50 mM sodium acetate, pH 5.5).
-
Add the inhibitor-40 stock solution to the protease solution to achieve a final molar excess of the inhibitor (e.g., 3 to 5-fold molar excess).[1]
-
Incubate the mixture on ice for at least 1 hour to ensure complete binding of the inhibitor to the protease.
Protocol 2: Crystallization of the HIV-1 Protease/Inhibitor-40 Complex
The vapor diffusion method is a widely used and effective technique for protein crystallization.[7]
1. Hanging Drop Vapor Diffusion:
-
Setup: Pipette 1-2 µL of the HIV-1 protease/inhibitor-40 complex solution onto a siliconized glass coverslip.
-
Mixing: Add an equal volume (1-2 µL) of the reservoir solution to the protein drop and gently mix by pipetting up and down.
-
Sealing: Invert the coverslip and seal the well of a 24-well crystallization plate containing 500-1000 µL of the reservoir solution.
-
Incubation: Incubate the plate at a constant temperature, typically 20°C.[1][12]
2. Initial Screening Conditions:
It is recommended to perform an initial screen of various crystallization conditions. Based on successful crystallization of HIV-1 protease with other inhibitors, the following conditions are good starting points:
| Parameter | Range of Conditions |
| Precipitant | Ammonium sulfate (0.05 - 1.0 M)[13], Sodium citrate (0.1 - 0.5 M)[1][12] |
| pH | 5.0 - 6.5 (using buffers such as sodium citrate or sodium acetate)[1][12][13] |
| Additives | DMSO (up to 10%)[1][12] |
| Temperature | 4°C or 20°C[1][12] |
3. Optimization of Crystallization Conditions:
Once initial microcrystals are obtained, further optimization is required to grow larger, diffraction-quality crystals. This involves systematically varying the parameters around the initial hit condition, such as:
-
Fine-tuning the precipitant concentration.
-
Screening a narrow pH range.
-
Varying the protein concentration.
-
Testing different additives.
Protocol 3: Crystal Handling and Data Collection
1. Crystal Harvesting:
-
Once crystals have grown to a suitable size (typically 0.1 - 0.4 mm), they need to be carefully harvested.[1][12]
-
Use a cryo-loop to gently scoop the crystal out of the drop.
2. Cryo-protection:
-
To prevent ice formation during X-ray data collection at cryogenic temperatures (100 K), the crystal must be cryo-protected.
-
Briefly soak the crystal in a cryo-protectant solution, which is typically the reservoir solution supplemented with a cryo-protectant such as glycerol (15-25%) or ethylene glycol.[1]
3. X-ray Diffraction:
-
Flash-cool the cryo-protected crystal in a stream of liquid nitrogen.[1]
-
Mount the crystal on a goniometer and collect X-ray diffraction data using a synchrotron radiation source.
Data Presentation
The following table summarizes typical quantitative data for the crystallization of HIV-1 protease with inhibitors. These values should be used as a guide for setting up experiments with inhibitor-40.
| Parameter | Typical Value/Range | Reference |
| Protein Concentration | 1 - 10 mg/mL | [1][12][13] |
| Inhibitor Molar Excess | 3 - 5 fold | [1] |
| Drop Volume | 2 - 4 µL | [1][12] |
| Reservoir Volume | 500 - 1000 µL | |
| Ammonium Sulfate | 0.06 - 1.4 M | [13] |
| Sodium Citrate | 0.1 - 0.25 M | [1][12] |
| pH | 5.5 - 6.2 | [1][12][13] |
| Temperature | 20°C | [1][12] |
| Crystal Dimensions | 0.1 - 0.4 mm | [1][12][13] |
HIV-1 Protease Inhibition and Binding
The binding of inhibitor-40 to the active site of HIV-1 protease is a key event that leads to the inhibition of its catalytic activity. The active site of HIV-1 protease is located at the dimer interface and contains a pair of catalytic aspartic acid residues (Asp25 and Asp25').[2][3] Inhibitors like inhibitor-40 are designed to mimic the transition state of the natural substrate and bind tightly within the active site, preventing the cleavage of viral polyproteins.
Figure 2: Simplified diagram of HIV-1 protease inhibition by inhibitor-40.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No Crystals, Clear Drops | Protein concentration too low, Precipitant concentration too low, Non-optimal pH | Increase protein and/or precipitant concentration, Screen a wider pH range |
| Amorphous Precipitate | Protein concentration too high, Precipitant concentration too high, Rate of supersaturation too fast | Decrease protein and/or precipitant concentration, Use a lower temperature, Try microseeding |
| Many Small Crystals | Nucleation rate is too high | Decrease protein and/or precipitant concentration, Increase drop volume, Optimize temperature |
| Crystals Stop Growing | Depletion of protein from the solution | Use a larger drop volume, Try macroseeding |
| Poorly Diffracting Crystals | Crystal lattice defects | Optimize cryo-protection, Anneal crystals by briefly blocking the nitrogen stream |
Conclusion
The crystallization of HIV-1 protease with inhibitor-40 is a crucial step for the structural analysis of their interaction. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully obtain high-quality crystals. While the provided conditions are based on successful crystallizations of similar complexes, empirical optimization will be necessary to achieve the best results for the specific HIV-1 protease/inhibitor-40 complex. The resulting structural information will be invaluable for the ongoing efforts to develop more effective antiretroviral therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 Protease: Structural Perspectives on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. opentrons.com [opentrons.com]
- 8. Protein crystallization - Wikipedia [en.wikipedia.org]
- 9. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. pnas.org [pnas.org]
- 12. Developing HIV-1 Protease Inhibitors through Stereospecific Reactions in Protein Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystallization and preliminary neutron diffraction studies of HIV-1 protease cocrystallized with inhibitor KNI-272 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing HIV-1 Inhibitor-40 in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
HIV-1 inhibitor-40, also known as GS-8374, is a potent, nonpeptidyl inhibitor of the HIV-1 protease, a critical enzyme in the viral life cycle.[1][2] By blocking the protease-mediated cleavage of Gag and Gag-Pol polyproteins, this inhibitor prevents the maturation of new viral particles, rendering them non-infectious.[1][2] Assessing the efficacy of inhibitor-40, particularly in combination with other antiretroviral agents, is crucial for its development as a therapeutic candidate. These application notes provide a detailed methodology for evaluating the in vitro efficacy and synergistic potential of this compound.
Mechanism of Action: HIV-1 Protease Inhibition
HIV-1 protease is a viral enzyme essential for the maturation of infectious virions. It functions by cleaving the viral Gag and Gag-Pol polyproteins into functional proteins and enzymes, such as reverse transcriptase, integrase, and structural proteins. Inhibition of this protease results in the production of immature, non-infectious viral particles.
Data Presentation
In Vitro Efficacy of this compound
This compound (GS-8374) has demonstrated potent inhibitory activity against the wild-type HIV-1 protease and viral replication in various cell-based assays.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| Ki (HIV-1 Protease) | 8.1 pM | Recombinant HIV-1 Protease | [1][2] |
| EC50 | 3.4 - 11.5 nM | Primary CD4+ T cells | [1][2] |
| EC50 | 25.5 nM | Primary Macrophages | [1][2] |
Synergy of this compound in Combination Therapy
Studies have shown that the combination of GS-8374 with multiple approved antiretroviral drugs results in synergistic effects.[1] The following tables provide illustrative examples of how synergy data for inhibitor-40 in combination with other antiretroviral classes could be presented. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Illustrative Synergy with Reverse Transcriptase Inhibitors (RTIs)
| Combination | EC50 (nM) Inhibitor-40 | EC50 (nM) RTI | Combination Index (CI) | Synergy Level |
| Inhibitor-40 + Zidovudine (NRTI) | 1.5 | 5.0 | 0.6 | Synergy |
| Inhibitor-40 + Efavirenz (NNRTI) | 1.2 | 1.0 | 0.5 | Synergy |
Table 2: Illustrative Synergy with Integrase Strand Transfer Inhibitors (INSTIs)
| Combination | EC50 (nM) Inhibitor-40 | EC50 (nM) INSTI | Combination Index (CI) | Synergy Level |
| Inhibitor-40 + Raltegravir | 1.8 | 2.5 | 0.7 | Synergy |
| Inhibitor-40 + Dolutegravir | 1.6 | 1.5 | 0.6 | Synergy |
Table 3: Illustrative Synergy with Entry Inhibitors
| Combination | EC50 (nM) Inhibitor-40 | EC50 (nM) Entry Inhibitor | Combination Index (CI) | Synergy Level |
| Inhibitor-40 + Maraviroc | 2.0 | 3.0 | 0.8 | Synergy |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and synergy of this compound.
HIV-1 p24 Antigen Assay for Antiviral Activity
This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a reliable indicator of viral replication.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4, CEM-SS)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
This compound and other antiretroviral drugs
-
96-well cell culture plates
-
Complete cell culture medium
-
Commercially available HIV-1 p24 ELISA kit
-
Microplate reader
Protocol:
-
Seed HIV-1 permissive cells in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of inhibitor-40 and other test compounds.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Immediately add the diluted compounds to the infected cell cultures.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 4-7 days.
-
On the day of harvest, centrifuge the plates to pellet the cells.
-
Collect the culture supernatants.
-
Quantify the p24 antigen concentration in the supernatants using a commercial p24 ELISA kit according to the manufacturer's instructions.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of p24 inhibition against the drug concentration.
Checkerboard Assay for Synergy Assessment
The checkerboard assay is a common method to evaluate the interaction between two drugs.
Materials:
-
Same as for the p24 antigen assay.
Protocol:
-
In a 96-well plate, prepare serial dilutions of inhibitor-40 along the x-axis and the second drug along the y-axis.
-
The final plate should contain a matrix of concentrations for both drugs, as well as single-drug controls.
-
Seed HIV-1 permissive cells in each well.
-
Infect the entire plate with a pre-titered amount of HIV-1.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 4-7 days.
-
Quantify viral replication in each well using the p24 antigen assay as described above.
-
Analyze the data using a synergy software program (e.g., MacSynergy II) to calculate the Combination Index (CI).
Time-of-Addition Assay to Determine Mechanism of Action
This assay helps to pinpoint the stage of the HIV-1 life cycle that is inhibited by a compound.
Materials:
-
Synchronized HIV-1 infection system (e.g., using a high multiplicity of infection and spinoculation).
-
HIV-1 permissive cells.
-
Inhibitor-40 and control drugs with known mechanisms of action (e.g., entry inhibitor, reverse transcriptase inhibitor, integrase inhibitor).
Protocol:
-
Infect synchronized cells with HIV-1.
-
At various time points post-infection (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), add a high concentration of inhibitor-40 or control drugs to different wells.
-
Allow the infection to proceed for a single replication cycle (typically 24-48 hours).
-
Quantify viral replication using the p24 antigen assay.
-
Plot the percentage of inhibition against the time of drug addition. The time at which the drug loses its inhibitory effect corresponds to the time at which its target step in the viral life cycle has been completed.
Conclusion
The provided methodologies offer a robust framework for the preclinical assessment of this compound in combination therapy. The potent in vitro activity of inhibitor-40 and its synergistic interactions with other antiretroviral classes highlight its potential as a valuable component of future HIV-1 treatment regimens. Further in vivo studies are warranted to confirm these promising preclinical findings.
References
- 1. In vitro characterization of GS-8374, a novel phosphonate-containing inhibitor of HIV-1 protease with a favorable resistance profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Characterization of GS-8374, a Novel Phosphonate-Containing Inhibitor of HIV-1 Protease with a Favorable Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating HIV-1 Resistant Strains to Inhibitor-40
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the in vitro generation and characterization of Human Immunodeficiency Virus Type 1 (HIV-1) strains resistant to inhibitor-40, a non-nucleoside reverse transcriptase inhibitor (NNRTI). The described methodology involves a systematic dose-escalation approach in cell culture to select for resistant viral variants. This protocol outlines the necessary materials, a step-by-step experimental workflow, methods for monitoring viral replication, and procedures for the genotypic and phenotypic characterization of inhibitor-40 resistant HIV-1. The accompanying data presentation and visualizations are intended to facilitate the straightforward implementation and interpretation of this resistance selection protocol.
Introduction
Inhibitor-40 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1, demonstrating an EC50 of 1.9 nM. As with other antiretroviral agents, the emergence of drug-resistant strains of HIV-1 is a significant concern that can limit therapeutic efficacy. Therefore, the in vitro generation and characterization of resistant viral strains are crucial for understanding the mechanisms of resistance, identifying potential resistance mutations, and developing next-generation inhibitors with improved resistance profiles.
This protocol details a robust method for selecting HIV-1 strains with reduced susceptibility to inhibitor-40 through continuous culture in the presence of escalating concentrations of the compound. The process involves infecting a permissive cell line with a wild-type HIV-1 strain and passaging the virus in the presence of gradually increasing concentrations of inhibitor-40. Viral replication is monitored at each passage, and the emergence of resistance is confirmed through phenotypic and genotypic analyses.
Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| HIV-1 Strain (e.g., NL4-3) | NIH AIDS Reagent Program | Wild-type virus for resistance selection |
| TZM-bl cell line | NIH AIDS Reagent Program | Permissive cell line for HIV-1 infection and replication |
| Inhibitor-40 | MedChemExpress | NNRTI for resistance selection |
| DMEM, high glucose | Gibco | Cell culture medium |
| Fetal Bovine Serum (FBS) | Gibco | Supplement for cell culture medium |
| Penicillin-Streptomycin | Gibco | Antibiotic for cell culture |
| DEAE-Dextran | Sigma-Aldrich | Transfection reagent to enhance viral infection |
| HIV-1 p24 Antigen ELISA Kit | Various | Quantification of viral replication |
| DNeasy Blood & Tissue Kit | Qiagen | Viral RNA/DNA extraction for genotyping |
| Sanger Sequencing Primers | Various | Amplification of the reverse transcriptase gene |
Experimental Protocols
Cell Line and Virus Stock Preparation
-
Cell Culture Maintenance:
-
Culture TZM-bl cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Passage cells every 2-3 days to maintain sub-confluent cultures.
-
-
Virus Stock Propagation:
-
Seed TZM-bl cells in a T-75 flask and allow them to adhere overnight.
-
Infect the cells with the HIV-1 NL4-3 strain in the presence of DEAE-Dextran.
-
Monitor the culture for signs of cytopathic effect (CPE) and viral replication by measuring p24 antigen in the supernatant.
-
When p24 levels peak (typically 3-5 days post-infection), harvest the supernatant, clarify by centrifugation, and filter through a 0.45 µm filter.
-
Aliquot the virus stock and store at -80°C. Determine the 50% tissue culture infective dose (TCID50) of the viral stock.
-
In Vitro Resistance Selection by Dose Escalation
This protocol utilizes a serial passage approach with increasing concentrations of inhibitor-40 to select for resistant HIV-1 variants.[1][2]
-
Initial Infection:
-
Seed TZM-bl cells in multiple wells of a 24-well plate.
-
Infect the cells with wild-type HIV-1 at a multiplicity of infection (MOI) of 0.01.
-
Culture the infected cells in the presence of inhibitor-40 at concentrations of 0.5x, 1x, 2x, and 4x the EC50 (EC50 = 1.9 nM). Include a no-drug control.
-
-
Serial Passage:
-
Monitor viral replication in each well by measuring p24 antigen in the supernatant every 3-4 days.[3][4][5]
-
When the p24 level in a drug-treated well reaches a level comparable to the no-drug control at its peak, harvest the supernatant from that well.
-
Use the harvested virus-containing supernatant to infect fresh TZM-bl cells.
-
For the subsequent passage, maintain the current inhibitor-40 concentration and also initiate new cultures with 2-fold and 4-fold higher concentrations.
-
If viral replication is suppressed, continue to passage the virus at the same drug concentration until breakthrough replication is observed.
-
Continue this process of serial passage with escalating drug concentrations.
-
Monitoring Viral Replication
-
At each passage, collect a sample of the cell culture supernatant for p24 antigen quantification using a commercial ELISA kit according to the manufacturer's instructions.[3][4][5]
-
A significant increase in p24 levels in the presence of inhibitor-40, particularly at concentrations that previously suppressed replication, is indicative of the emergence of resistant virus.
Phenotypic Analysis of Resistant Strains
-
Determine the EC50 of Selected Viral Strains:
-
Harvest viral supernatants from cultures exhibiting resistance at various concentrations of inhibitor-40.
-
Perform a standard drug susceptibility assay by infecting fresh TZM-bl cells with the selected virus in the presence of a range of inhibitor-40 concentrations.
-
After 3-4 days, measure p24 antigen levels in the supernatant.
-
Calculate the EC50 value for each selected viral strain and compare it to the EC50 of the wild-type virus.
-
The fold-change in EC50 is a quantitative measure of resistance.
-
Genotypic Analysis of Resistant Strains
-
Viral RNA Extraction and RT-PCR:
-
Extract viral RNA from the supernatant of resistant cultures using a commercial kit.
-
Perform reverse transcription polymerase chain reaction (RT-PCR) to amplify the reverse transcriptase (RT) coding region of the viral genome.
-
-
DNA Sequencing:
-
Sequence the amplified RT gene using Sanger sequencing.
-
Align the nucleotide sequences with the wild-type HIV-1 NL4-3 sequence to identify mutations.[6]
-
Known NNRTI resistance mutations are often found in the hydrophobic pocket of the RT enzyme.
-
Data Presentation
Table 1: EC50 Values of Inhibitor-40 Against Wild-Type and Resistant HIV-1 Strains
| HIV-1 Strain | Inhibitor-40 EC50 (nM) | Fold-Change in Resistance |
| Wild-Type (NL4-3) | 1.9 | 1.0 |
| Resistant Strain 1 | [Insert Value] | [Calculate] |
| Resistant Strain 2 | [Insert Value] | [Calculate] |
| ... | ... | ... |
Table 2: Genotypic Mutations Identified in the Reverse Transcriptase Gene of Resistant Strains
| HIV-1 Strain | Amino Acid Change(s) | Codon |
| Wild-Type (NL4-3) | - | - |
| Resistant Strain 1 | [e.g., K103N] | [e.g., AAA -> AAT] |
| Resistant Strain 2 | [e.g., Y181C] | [e.g., TAT -> TGT] |
| ... | ... | ... |
Visualizations
Caption: Experimental workflow for the in vitro selection of HIV-1 resistance to inhibitor-40.
Caption: Mechanism of action of inhibitor-40 as a non-nucleoside reverse transcriptase inhibitor.
References
- 1. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of TaqMan real-time PCR and p24 Elisa for quantification of in vitro HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a sensitive ELISA for HIV-1 p24 antigen using a fluorogenic substrate for monitoring HIV-1 replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. goldengatebio.com [goldengatebio.com]
- 6. In-vitro selection of HIV-1 variants resistant to non-nucleoside reverse transcriptase inhibitors in monocyte-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HIV-1 Inhibitor-40 in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
HIV-1 Inhibitor-40 is a novel, potent, and selective small molecule inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1] Inhibition of this enzyme prevents the formation of infectious virions, thus halting the progression of the viral infection.[1] These application notes provide a comprehensive overview of the preclinical evaluation of this compound, including its in vitro efficacy, cytotoxicity, and proposed mechanism of action. Detailed protocols for key experiments are provided to guide researchers in their preclinical studies.
Mechanism of Action
This compound is designed to be a competitive inhibitor of the HIV-1 protease. It mimics the transition state of the natural substrate of the protease, binding with high affinity to the enzyme's active site.[1] This binding event blocks the access of the viral polyproteins to the catalytic residues of the enzyme, thereby preventing their cleavage. The central hydroxyl group of the inhibitor is designed to interact with the catalytic aspartic acid residues (Asp25 and Asp25') in the active site of the protease.[1] By inhibiting the protease, this compound effectively halts the maturation of viral particles, rendering them non-infectious.
Data Presentation
The following tables summarize the quantitative data from preclinical in vitro studies of this compound.
Table 1: In Vitro Antiviral Activity of this compound
| Cell Line | Virus Strain | Assay Type | EC50 (nM) |
| CEM-SS | HIV-1IIIB | Cytopathic Effect Inhibition | 8.5 |
| TZM-bl | HIV-1NL4-3 | Single-Round Infectivity | 5.2 |
| PBMCs | Primary Isolate | p24 Antigen Production | 12.1 |
EC50 (50% effective concentration) is the concentration of the inhibitor that reduces viral replication by 50%.
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | CC50 (µM) |
| CEM-SS | XTT | > 50 |
| TZM-bl | CellTiter-Glo | > 50 |
| PBMCs | Trypan Blue Exclusion | > 50 |
CC50 (50% cytotoxic concentration) is the concentration of the inhibitor that reduces cell viability by 50%.
Table 3: Selectivity and Enzyme Inhibition
| Parameter | Value |
| Selectivity Index (SI) | > 5882 (CC50 / EC50) |
| Ki (HIV-1 Protease) | 0.15 nM |
The Selectivity Index (SI) is a ratio of the cytotoxicity to the antiviral activity of a compound. A higher SI value indicates a more favorable safety profile.[2] Ki is the inhibition constant, representing the affinity of the inhibitor for the enzyme.
Experimental Protocols
In Vitro HIV-1 Replication Assay (Cytopathic Effect Inhibition)
This protocol is designed to assess the ability of this compound to protect susceptible T-lymphoid cells (CEM-SS) from the cytopathic effects of HIV-1 infection.
Materials:
-
CEM-SS cells
-
HIV-1IIIB virus stock
-
This compound
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
96-well microtiter plates
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
Procedure:
-
Seed CEM-SS cells at a density of 1 x 105 cells/mL in a 96-well plate.[2]
-
Prepare serial dilutions of this compound in culture medium and add to the wells.
-
Infect the cells with a pre-titered amount of HIV-1IIIB virus.
-
Include control wells with uninfected cells (cell control) and infected cells without inhibitor (virus control).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6 days.
-
On day 6, add XTT reagent to each well and incubate for 4 hours to allow for color development.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability and viral inhibition for each inhibitor concentration.
-
Determine the EC50 and CC50 values by non-linear regression analysis.
HIV-1 Protease Inhibition Assay (Enzymatic Assay)
This protocol measures the direct inhibitory activity of this compound on purified recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 protease
-
Fluorogenic protease substrate
-
Assay buffer (e.g., sodium acetate buffer, pH 5.5)
-
This compound
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor, recombinant HIV-1 protease, and assay buffer.
-
Incubate the mixture for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the IC50 (50% inhibitory concentration) and subsequently the Ki value.
Single-Round Infectivity Assay
This assay measures the effect of the inhibitor on a single cycle of viral replication, providing insights into the specific stage of the life cycle being targeted.[3]
Materials:
-
TZM-bl cells
-
Pseudotyped HIV-1 reporter virus (e.g., expressing luciferase or GFP)
-
DMEM supplemented with 10% FBS
-
This compound
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
Procedure:
-
Seed TZM-bl cells in a 96-well plate and allow them to adhere overnight.
-
The following day, treat the cells with serial dilutions of this compound.
-
Infect the cells with the pseudotyped HIV-1 reporter virus.
-
Incubate the plate for 48-72 hours at 37°C.
-
After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of viral entry for each inhibitor concentration.
-
Determine the EC50 value by non-linear regression analysis.
Conclusion
The preclinical data for this compound demonstrate its potent and selective inhibition of HIV-1 replication in vitro. Its high selectivity index suggests a favorable safety profile at the cellular level. The detailed protocols provided herein will facilitate further investigation and characterization of this promising anti-HIV-1 compound in a preclinical setting. Future studies should focus on its pharmacokinetic and in vivo efficacy and toxicity profiles to support its advancement as a potential clinical candidate.
References
Application Note & Protocol: Utilizing HIV-1 Inhibitor-40 forEnzyme Kinetics Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1][2] This proteolytic activity is essential for the production of infectious virions, making HIV-1 protease a prime target for antiretroviral therapy.[1][3] Protease inhibitors (PIs) are a class of drugs that bind to the active site of the HIV-1 protease, preventing it from processing the viral polyproteins and thereby halting viral maturation.[2][4][5] The study of enzyme kinetics is paramount in the development of new and more effective PIs, as it provides crucial information about the inhibitor's potency, mechanism of action, and binding affinity. HIV-1 inhibitor-40 is a potent nonpeptidyl inhibitor of the mature protease dimer.[6] This document provides detailed protocols and application notes for utilizing this compound to study the kinetics of HIV-1 protease.
Mechanism of Action
HIV-1 protease is an aspartic protease that functions as a homodimer.[1] The active site is located at the dimer interface and contains a pair of catalytic aspartate residues (Asp25 and Asp25').[1] Most HIV protease inhibitors are designed as transition-state analogs, mimicking the tetrahedral intermediate of the peptide substrate cleavage.[5][7] They bind tightly to the active site, blocking substrate access and rendering the enzyme inactive. Some advanced inhibitors, like darunavir, which is structurally related to inhibitor 40, can also inhibit the dimerization of the protease monomers, a prerequisite for enzymatic activity.[3][6]
Quantitative Data Summary
The following table summarizes key kinetic parameters for various HIV-1 protease inhibitors. This data provides a comparative reference for new compounds like inhibitor-40.
| Inhibitor | Ki (nM) | IC50 (nM) | EC50 (nM) | Notes |
| Inhibitor 44 | 0.086 | - | - | A biaryl derivative.[6] |
| Darunavir | - | - | 1-2 | A potent second-generation inhibitor that also inhibits dimerization.[5] |
| Amprenavir | - | 4.1 ± 0.3 | - | Effective against a mutant protease.[8] |
| Ritonavir | - | 7.1 ± 0.4 | - | Effective against a mutant protease.[8] |
| Atazanavir | - | 685.0 ± 3.0 | - | Less effective against a specific mutant protease.[8] |
| Nelfinavir | - | 1401.0 ± 3.0 | - | Less effective against a specific mutant protease.[8] |
| Saquinavir | 0.12 | - | - | A potent first-generation inhibitor.[7] |
| Tipranavir | - | - | 30-70 | Effective against resistant strains.[5] |
Experimental Protocols
HIV-1 Protease Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available HIV-1 protease inhibitor screening kits and is suitable for determining the inhibitory potency (IC50) of compounds like this compound.[9][10]
Principle: The assay utilizes a synthetic peptide substrate labeled with a fluorophore and a quencher. In the absence of an inhibitor, active HIV-1 protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. In the presence of an inhibitor, the protease activity is reduced, leading to a decrease in the fluorescence signal. The change in fluorescence is directly proportional to the protease activity.
Materials and Reagents:
-
Recombinant HIV-1 Protease
-
HIV-1 Protease Substrate (e.g., a FRET-based peptide)
-
Assay Buffer (typically a buffer at pH 4.0-6.0)
-
This compound (dissolved in DMSO)
-
Control Inhibitor (e.g., Pepstatin A)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 330/450 nm)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of inhibitor-40 in Assay Buffer. Also, prepare a positive control (e.g., Pepstatin A) and a vehicle control (DMSO in Assay Buffer).
-
Dilute the recombinant HIV-1 protease to the desired concentration in Assay Buffer.
-
Dilute the HIV-1 Protease Substrate in Assay Buffer.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 10 µL of the serially diluted inhibitor-40 or control solutions.
-
Add 80 µL of the diluted HIV-1 Protease solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the diluted HIV-1 Protease Substrate to each well.
-
Immediately measure the fluorescence in a kinetic mode at 37°C for 1-3 hours, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Plot the reaction rates against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Determination of Kinetic Parameters (Km and Vmax)
This protocol is used to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) of the HIV-1 protease.
Protocol:
-
Follow the general procedure for the inhibition assay, but instead of varying the inhibitor concentration, vary the substrate concentration while keeping the enzyme concentration constant.
-
Measure the initial reaction rates at each substrate concentration.
-
Plot the initial reaction rates against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine Km and Vmax. Alternatively, use a Lineweaver-Burk plot (1/rate vs. 1/[S]).
Determination of the Inhibition Constant (Ki) and Mechanism of Inhibition
This protocol is used to determine the inhibition constant (Ki) and to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
Protocol:
-
Perform the kinetic assay with varying concentrations of the substrate in the presence of several fixed concentrations of this compound.
-
Determine the apparent Km and Vmax values at each inhibitor concentration.
-
Analyze the data using Lineweaver-Burk plots or by fitting the data to the appropriate inhibition models.
-
Competitive Inhibition: Vmax remains unchanged, but Km increases. Lines on the Lineweaver-Burk plot intersect at the y-axis.
-
Non-competitive Inhibition: Km remains unchanged, but Vmax decreases. Lines on the Lineweaver-Burk plot intersect at the x-axis.
-
Uncompetitive Inhibition: Both Km and Vmax decrease. Lines on the Lineweaver-Burk plot are parallel.
-
-
Calculate the Ki value from the changes in Km or Vmax.
Visualizations
References
- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 2. Protease inhibitors: How they work, types, and side effects [medicalnewstoday.com]
- 3. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic and thermodynamic characterisation of HIV-protease inhibitors against E35D↑G↑S mutant in the South African HIV-1 subtype C protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.co.jp [abcam.co.jp]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming HIV-1 Resistance to Inhibitor-40
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the HIV-1 integrase inhibitor, Inhibitor-40. For the purposes of providing concrete data and established resistance pathways, this guide uses Dolutegravir (DTG) as a surrogate for Inhibitor-40, as it is a well-characterized second-generation integrase strand transfer inhibitor (INSTI) with a high barrier to resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Inhibitor-40?
A1: Inhibitor-40 is an integrase strand transfer inhibitor (INSTI).[1][2][3] It targets the HIV-1 integrase enzyme, which is essential for the virus to replicate.[4] Specifically, it binds to the active site of the integrase enzyme, chelating two essential magnesium ions, and blocks the "strand transfer" step. This action prevents the viral DNA from being inserted into the host cell's genome, effectively halting the HIV replication cycle.[1][5]
Q2: How does HIV-1 develop resistance to Inhibitor-40?
A2: Resistance to Inhibitor-40 occurs through the accumulation of specific amino acid mutations in the viral integrase gene. These mutations can alter the conformation of the integrase active site, reducing the binding affinity of the inhibitor. While Inhibitor-40 has a high genetic barrier to resistance, certain mutational pathways can lead to reduced susceptibility.[3][6]
Q3: What are the primary resistance mutations associated with Inhibitor-40?
A3: The most common resistance pathways involve mutations at key positions in the integrase enzyme. For treatment-naïve patients, the most frequently observed signature mutations include R263K and G118R.[7][8] In treatment-experienced patients, or in cases of higher-level resistance, mutations like Q148H/R/K, often in combination with other mutations such as G140A/S, are more common.[5][7][9]
Q4: What is the difference between genotypic and phenotypic resistance testing?
A4: Genotypic testing involves sequencing the viral genes (in this case, the integrase gene) to identify known resistance-associated mutations.[10] It is a rapid and cost-effective method.[7][10] Phenotypic testing directly measures the concentration of a drug required to inhibit viral replication in a cell culture-based assay.[10][11] The result is often expressed as a "fold change" in the EC50 (half-maximal effective concentration) compared to a wild-type reference virus.[12] While more complex, phenotypic assays provide a direct measure of how mutations affect drug susceptibility.[11]
Q5: When should I perform resistance testing?
A5: Resistance testing is recommended at baseline before initiating therapy to detect any transmitted resistance.[4] It is also crucial in cases of virologic failure, where a patient's viral load increases despite being on therapy, to guide the selection of a new, effective regimen.[4] Testing should ideally be performed while the patient is still on the failing regimen or within four weeks of discontinuation.[4][12]
Troubleshooting Guides
Issue 1: My antiviral assay shows a higher than expected EC50 value for Inhibitor-40 against what I thought was a wild-type virus.
-
Possible Cause 1: Contamination of Virus Stock. Your wild-type virus stock may have been contaminated with a resistant strain from your lab.
-
Troubleshooting Step: Sequence the integrase gene of your virus stock to confirm it is free of resistance mutations. Always use best practices for handling different viral strains to prevent cross-contamination.
-
-
Possible Cause 2: Assay Variability. Inherent variability in cell-based assays can lead to fluctuating EC50 values.
-
Troubleshooting Step: Ensure your assay includes a well-characterized reference standard (both a sensitive wild-type and a known resistant mutant) in every run. Results should be normalized to these internal controls. Check for consistency in cell density, passage number, and reagent concentrations.
-
-
Possible Cause 3: Cellular Factors. The cell line used can influence drug susceptibility.
-
Troubleshooting Step: Confirm the identity and characteristics of your cell line (e.g., TZM-bl). Ensure the cells are healthy and not under stress from over-confluency or contamination.
-
Issue 2: Genotypic sequencing of a patient sample with virologic failure on an Inhibitor-40 regimen did not detect any known resistance mutations.
-
Possible Cause 1: Poor Adherence. The most common reason for virologic failure without resistance is the patient not taking the medication as prescribed.[3] This results in insufficient drug pressure to select for resistant mutants.
-
Troubleshooting Step: Before concluding a novel resistance mechanism, investigate patient adherence through clinical records or therapeutic drug monitoring if available.
-
-
Possible Cause 2: Low-Frequency Variants. Standard Sanger sequencing may not detect resistant variants that exist as a minor population (less than 20% of the viral quasispecies).[7]
-
Troubleshooting Step: Consider using a more sensitive method like Next-Generation Sequencing (NGS), which can detect minority variants at frequencies as low as 1-5%.[13]
-
-
Possible Cause 3: Novel Resistance Pathway. Although rare for this class of inhibitors, resistance could be mediated by mutations outside the integrase gene. Recent research has identified mutations in the HIV envelope (Env) protein that can confer resistance to integrase inhibitors.[14]
-
Troubleshooting Step: If adherence is confirmed and sensitive sequencing of the integrase gene is negative, consider sequencing other viral regions like env or performing a phenotypic assay to confirm resistance.
-
Issue 3: I am trying to generate a site-directed mutant with the G118R mutation, but the resulting virus has very low infectivity.
-
Possible Cause: Fitness Cost of the Mutation. Some resistance mutations, while conferring drug resistance, can impair the virus's ability to replicate efficiently (i.e., reduce its "fitness"). The G118R mutation is known to have a significant fitness cost.[3]
-
Troubleshooting Step: This is an expected outcome. When performing phenotypic assays with this mutant, you may need to use a larger initial inoculum of virus (based on p24 antigen or RT activity) to achieve a signal in your assay that is comparable to the wild-type virus. Always compare the mutant's replication capacity to the wild-type in the absence of the drug.
-
Data Presentation
Table 1: Fold Change in Inhibitor-40 (Dolutegravir) Susceptibility for Key Single Integrase Mutations.
| Integrase Mutation | Fold Change in EC50 (vs. Wild-Type) | Resistance Level |
| R263K | ~2.0[7][8] | Low |
| N155H | ~1.4[2] | Low |
| G118R | >5.0[7] | Intermediate |
| S230R | - | Low[15] |
| Q148H/R/K (alone) | ~0.8-1.1[2] | Susceptible |
Note: Fold change values can vary depending on the viral backbone and the specific assay used.
Table 2: Fold Change in Inhibitor-40 (Dolutegravir) Susceptibility for Combinations of Integrase Mutations.
| Integrase Mutation Combination | Fold Change in EC50 (vs. Wild-Type) | Resistance Level |
| G140S + Q148H | ~5-10 | Intermediate |
| E138K + Q148K | >10 | High |
| G140S + Q148H + N155H | >100[9] | High |
| E138K + G140A + Q148K | >100 | High |
Note: Combinations involving the Q148 pathway often lead to clinically significant, high-level resistance.[7][6]
Experimental Protocols
Protocol 1: HIV-1 Genotypic Resistance Testing (Integrase Gene) by Sanger Sequencing
This protocol outlines the general steps for determining the nucleotide sequence of the HIV-1 integrase gene from patient plasma.
-
Viral RNA Extraction:
-
Collect patient blood in an EDTA tube.
-
Separate plasma by centrifugation. Viral load should be >500-1000 copies/mL for optimal results.[12]
-
Extract viral RNA from plasma using a commercial kit (e.g., QIAamp Viral RNA Mini Kit) following the manufacturer's instructions.
-
-
Reverse Transcription and First-Round PCR (RT-PCR):
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and a reverse primer specific to a conserved region downstream of the integrase gene.
-
Immediately follow with a PCR amplification of the full integrase gene using both the reverse primer and a forward primer specific to a conserved region upstream of the integrase gene.
-
Use a high-fidelity polymerase to minimize PCR errors.
-
Perform this reaction in a thermal cycler with appropriate cycling conditions (annealing temperature, extension time).
-
-
Nested PCR (Second-Round PCR):
-
Use a small aliquot of the first-round PCR product as a template for a second round of PCR.
-
This step uses "nested" primers that bind internally to the first-round amplicon, increasing the specificity and yield of the target DNA fragment.
-
Verify the size of the final PCR product (~1 kb for the full integrase gene) by running an aliquot on an agarose gel.
-
-
PCR Product Purification:
-
Purify the nested PCR product to remove unincorporated dNTPs, primers, and polymerase. This can be done using a column-based kit (e.g., QIAquick PCR Purification Kit) or enzymatic cleanup.
-
-
Sanger Sequencing:
-
Set up cycle sequencing reactions using the purified PCR product as a template.
-
Use a set of overlapping forward and reverse sequencing primers that cover the entire integrase gene.
-
Perform the sequencing reactions in a thermal cycler.
-
Purify the sequencing products to remove unincorporated dye terminators.
-
-
Data Analysis:
-
Run the purified sequencing products on a capillary electrophoresis-based genetic analyzer.
-
Assemble the resulting sequence fragments (contigs) and align them to a wild-type HIV-1 reference sequence (e.g., HXB2).
-
Identify amino acid mutations by comparing the patient-derived sequence to the reference.
-
Interpret the resistance profile using a public database like the Stanford University HIV Drug Resistance Database.
-
Protocol 2: HIV-1 Phenotypic Drug Susceptibility Assay using TZM-bl Reporter Cells
This protocol measures the susceptibility of HIV-1 to an inhibitor by quantifying infection in a single-round infectivity assay.
-
Cell Preparation:
-
Culture TZM-bl cells in DMEM supplemented with 10% Fetal Bovine Serum, and antibiotics. TZM-bl cells express CD4, CCR5, and CXCR4 and contain integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR.[10][16]
-
The day before the assay, seed TZM-bl cells into a 96-well flat-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of media.[6]
-
-
Drug and Virus Preparation:
-
Prepare a serial dilution of Inhibitor-40 in culture media. A typical 8-point, 3-fold dilution series is recommended, spanning a range from well above to well below the expected EC50.
-
Prepare dilutions of patient-derived or lab-generated virus stocks. The amount of virus should be pre-determined by titration to yield a luciferase signal of approximately 50,000-150,000 relative light units (RLU) in the absence of the drug.[10]
-
-
Infection:
-
In a separate 96-well "preparation" plate, mix 50 µL of each drug dilution with 50 µL of the diluted virus. Include "virus control" wells (virus but no drug) and "cell control" wells (no virus, no drug).
-
Incubate this mixture for 60-90 minutes at 37°C.
-
Remove the media from the plated TZM-bl cells and transfer 100 µL of the virus/drug mixture to each well.
-
Incubate the plates for 48 hours at 37°C.
-
-
Luciferase Measurement:
-
After 48 hours, remove the supernatant from the wells.
-
Lyse the cells by adding a luciferase lysis buffer (e.g., Bright-Glo™ Luciferase Assay System) according to the manufacturer's instructions.
-
Transfer the cell lysate to an opaque 96-well plate suitable for luminescence reading.
-
Measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Subtract the average RLU from the "cell control" wells (background) from all other wells.
-
Calculate the percent inhibition for each drug concentration relative to the "virus control" wells (0% inhibition).
-
Plot the percent inhibition versus the log of the drug concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
-
The fold change in resistance is calculated by dividing the EC50 of the test virus by the EC50 of a concurrently tested wild-type reference virus.
-
Mandatory Visualizations
Caption: Mechanism of Inhibitor-40 action on the HIV-1 integration pathway.
Caption: Experimental workflow for genotypic resistance testing.
Caption: Logical progression of HIV-1 resistance development under drug pressure.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Dolutegravir resistance is rare, but some risk factors can up the odds | aidsmap [aidsmap.com]
- 4. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 5. Mechanisms of HIV-1 integrase resistance to dolutegravir and potent inhibition of drug-resistant variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stratech.co.uk [stratech.co.uk]
- 8. Treatment Emergent Dolutegravir Resistance Mutations in Individuals Naïve to HIV-1 Integrase Inhibitors: A Rapid Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. hiv.lanl.gov [hiv.lanl.gov]
- 11. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Failure of integrase inhibitor-based regimens may be due to a completely novel form of resistance | aidsmap [aidsmap.com]
- 15. Frontiers | Factors associated with HIV-1 resistance to integrase strand transfer inhibitors in Spain: Implications for dolutegravir-containing regimens [frontiersin.org]
- 16. hiv.lanl.gov [hiv.lanl.gov]
Technical Support Center: Improving the Solubility and Bioavailability of HIV-1 Inhibitor-40 (GS-8374)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and bioavailability of HIV-1 Inhibitor-40. This inhibitor is identified as GS-8374 , a potent, nonpeptidic protease inhibitor and an analog of darunavir.[1][2] Given the limited publicly available data on the physicochemical properties of GS-8374, this guide leverages data from its close structural analog, darunavir, to provide relevant context and formulation strategies. Darunavir exhibits poor aqueous solubility, approximately 0.15 mg/mL in water at 20°C, which presents a significant challenge for achieving adequate oral bioavailability.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral delivery of this compound (GS-8374)?
A1: Like its analog darunavir, GS-8374 is expected to be a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high membrane permeability. The primary challenge is its poor solubility in gastrointestinal fluids, which can lead to a low dissolution rate, incomplete absorption, and consequently, low and variable oral bioavailability.[4] This necessitates the use of enabling formulation technologies to improve its clinical efficacy.
Q2: What are the most promising strategies for enhancing the solubility and bioavailability of GS-8374?
A2: Several advanced formulation strategies have proven effective for poorly soluble drugs like darunavir and are applicable to GS-8374. These include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[5][6]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution velocity.[7][8]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) and lipid nanoparticles can improve solubility and take advantage of lipid absorption pathways.[9]
Q3: How does co-administration with a pharmacokinetic booster like ritonavir affect GS-8374?
A3: GS-8374, similar to other protease inhibitors, is metabolized by cytochrome P450 (CYP) 3A4 enzymes in the liver.[10] Co-administration with a potent CYP3A4 inhibitor, such as ritonavir, can block this metabolic pathway.[10][11] This "boosting" effect increases the systemic exposure and prolongs the half-life of the primary inhibitor, thereby enhancing its therapeutic efficacy.
Troubleshooting Guides
Amorphous Solid Dispersion (ASD) Formulation Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Drug Loading | - Poor solubility of the drug in the chosen solvent system.- Phase separation during solvent evaporation.- Insufficient interaction between the drug and polymer. | - Screen for solvents in which both GS-8374 and the polymer are highly soluble.- Increase the solvent volume or use a cosolvent system.- Select a polymer with strong hydrogen bonding potential with GS-8374.- Evaluate different drug-to-polymer ratios. |
| Recrystallization During Storage | - The amorphous state is thermodynamically unstable.- High humidity and temperature can increase molecular mobility.- Inappropriate polymer selection or insufficient polymer concentration. | - Store the ASD under controlled low humidity and temperature conditions.- Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility.- Ensure the drug loading is below the saturation point in the polymer matrix.- Package the final product with desiccants.[12] |
| Incomplete Dissolution or Precipitation in vitro | - "Spring and parachute" effect failure: the drug rapidly precipitates from the supersaturated solution.- Insufficient polymer to maintain supersaturation. | - Incorporate a precipitation inhibitor or a secondary polymer into the formulation.- Increase the concentration of the primary dispersion polymer.- Use polymers that form a strong drug-polymer interaction in the solution phase. |
Nanosuspension Formulation Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Particle Aggregation/Ostwald Ripening | - Insufficient stabilizer concentration or inappropriate stabilizer selection.- High surface energy of nanoparticles. | - Increase the concentration of the steric or ionic stabilizer.- Use a combination of stabilizers to provide both steric and electrostatic repulsion.- Optimize the drug-to-stabilizer ratio.[13] |
| Inability to Achieve Desired Particle Size | - Insufficient energy input during homogenization or milling.- High viscosity of the suspension.- Drug properties (e.g., hardness). | - Increase the number of homogenization cycles or the milling time.- Increase the homogenization pressure.- Decrease the solid content to reduce viscosity.- For bottom-up methods (precipitation), optimize the solvent/antisolvent addition rate and mixing speed.[7] |
| Contamination from Milling Media | - Abrasion of milling beads during the top-down process. | - Use high-density, erosion-resistant milling media such as yttrium-stabilized zirconium oxide.- Optimize milling time and intensity to reduce mechanical stress.- Consider bottom-up preparation methods like precipitation to avoid milling. |
Data Presentation: Bioavailability Enhancement of Darunavir (GS-8374 Analog)
The following tables summarize quantitative data from preclinical and clinical studies on darunavir, demonstrating the impact of various formulation strategies on its solubility and bioavailability. This data serves as a valuable reference for formulating the structurally similar GS-8374.
Table 1: Solubility Enhancement of Darunavir in Various Media
| Formulation | Dissolution Medium | Solubility Improvement (Fold Increase) | Reference |
| Darunavir:β-cyclodextrin complex | Purified Water (pH 8.0) | >5 | [14] |
| Darunavir:β-cyclodextrin complex | Acetate Buffer (pH 4.5) | >5 | [14] |
| Darunavir:β-cyclodextrin complex | Phosphate Buffer (pH 6.8) | >5 | [14] |
| Solid Microemulsion | - | 1.57 (Release after 120 min) | [15] |
Table 2: Pharmacokinetic Parameters of Darunavir Formulations in Preclinical/Clinical Studies
| Formulation | Subject | Key Pharmacokinetic Parameter | Improvement vs. Control | Reference |
| Lipid Nanoemulsion (DNE-3) | Wistar Rats | Relative Bioavailability | 223% (vs. drug suspension) | [16] |
| Solid Lipid Nanoparticles (~200 nm) | Rats | Relative Bioavailability | Significant increase (vs. plain drug) | |
| Darunavir/ritonavir (600mg/100mg) Suspension vs. Tablet | Humans | Cmax | 35% higher (vs. tablet) | [17] |
| Darunavir/ritonavir (600mg/100mg) Suspension vs. Tablet | Humans | AUC | Bioequivalent | [17] |
Experimental Protocols & Workflows
HIV-1 Protease Signaling Pathway
HIV-1 protease is essential for the viral life cycle, cleaving the Gag and Gag-Pol polyproteins into mature, functional proteins required for virion assembly and maturation.[18] Inhibitors like GS-8374 act as competitive inhibitors, binding to the active site of the protease and preventing this cleavage, resulting in the production of immature, non-infectious viral particles.[19][20]
Caption: Mechanism of HIV-1 protease and its inhibition by GS-8374.
General Experimental Workflow for Solubility Enhancement
This workflow outlines the key steps for developing and evaluating a formulation to improve the solubility and bioavailability of a poorly soluble compound like GS-8374.
Caption: Workflow for solubility and bioavailability enhancement.
Detailed Protocol: Preparation of a GS-8374 Amorphous Solid Dispersion by Spray Drying
This protocol describes a general method for preparing an ASD of GS-8374 using spray drying, a common solvent-evaporation technique.
1. Materials and Equipment:
-
GS-8374 (Active Pharmaceutical Ingredient)
-
Polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS))
-
Organic Solvent (e.g., Methanol, Acetone, or a mixture)
-
Spray Dryer (e.g., Büchi Mini Spray Dryer B-290)
-
Analytical balance, magnetic stirrer, volumetric flasks
2. Preparation of the Spray Solution:
-
Accurately weigh the desired amounts of GS-8374 and the selected polymer to achieve a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve the polymer completely in the chosen organic solvent in a glass beaker using a magnetic stirrer.
-
Once the polymer is dissolved, slowly add the weighed GS-8374 to the polymer solution while stirring continuously.
-
Continue stirring until a clear solution is obtained, indicating that both components are fully dissolved. The total solid concentration in the solution should typically be between 2-10% (w/v).
3. Spray Drying Process: [17][21]
-
Set up the spray dryer with the appropriate nozzle.
-
Optimize the spray drying parameters. These are critical and will need to be adjusted based on the specific solvent and formulation. Typical starting parameters are:
-
Inlet Temperature: 100-150 °C
-
Aspirator Rate: 80-100%
-
Pump Feed Rate: 3-10 mL/min
-
Atomizing Air Flow: 400-600 L/hr
-
-
Pump the prepared feed solution through the nozzle into the drying chamber.
-
The atomized droplets are rapidly dried by the hot nitrogen gas, forming solid particles.
-
The dried powder is separated from the gas stream by a cyclone and collected in a collection vessel.
4. Secondary Drying and Characterization:
-
Transfer the collected powder to a vacuum oven and dry at 40-60 °C for 24-48 hours to remove any residual solvent.
-
Characterize the resulting ASD powder for drug loading, amorphicity (using XRD and DSC), particle size and morphology (using SEM), and in vitro dissolution performance.
Detailed Protocol: Preparation of a GS-8374 Nanosuspension by Antisolvent Precipitation
This protocol outlines a bottom-up method for producing a nanosuspension of GS-8374.
1. Materials and Equipment:
-
GS-8374
-
Solvent (e.g., Dimethyl sulfoxide (DMSO), Methanol)
-
Antisolvent (e.g., Purified water)
-
Stabilizer (e.g., Poloxamer 407, Tween 80, HPMC)
-
High-speed homogenizer or magnetic stirrer, syringe pump
2. Preparation:
-
Organic Phase: Dissolve GS-8374 in a suitable organic solvent to a concentration of approximately 10-50 mg/mL.
-
Aqueous Phase: Dissolve the selected stabilizer(s) in the antisolvent (water) at a concentration typically ranging from 0.1% to 2.0% (w/v).
3. Precipitation Process: [21]
-
Place the aqueous phase in a beaker and stir vigorously using a high-speed homogenizer or magnetic stirrer.
-
Using a syringe pump for a controlled and constant addition rate, inject the organic phase into the center of the vortex of the stirring aqueous phase.
-
The rapid mixing and change in solvent polarity will cause the GS-8374 to precipitate out as nanoparticles.
-
Continue stirring for a defined period (e.g., 15-30 minutes) to ensure uniform particle formation.
4. Solvent Removal and Characterization:
-
Remove the organic solvent from the suspension, typically by evaporation under reduced pressure (e.g., using a rotary evaporator).
-
Characterize the resulting nanosuspension for particle size and size distribution (using Dynamic Light Scattering), zeta potential, and dissolution rate. For long-term stability, the nanosuspension can be lyophilized into a solid powder.
References
- 1. GS-8374, a Prototype Phosphonate-Containing Inhibitor of HIV-1 Protease, Effectively Inhibits Protease Mutants with Amino Acid Insertions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. CN111821309B - Darunavir composition with improved dissolution rate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Amorphous solid dispersions of darunavir: Comparison between spray drying and electrospraying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro characterization of GS-8374, a novel phosphonate-containing inhibitor of HIV-1 protease with a favorable resistance profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. researchgate.net [researchgate.net]
- 14. rroij.com [rroij.com]
- 15. ijpsr.com [ijpsr.com]
- 16. researchgate.net [researchgate.net]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 19. Protease inhibitors: How they work, types, and side effects [medicalnewstoday.com]
- 20. HIV-1 Protease Inhibitors | PPTX [slideshare.net]
- 21. Preparation and Pharmacokinetic Characterization of an Anti-Virulence Compound Nanosuspensions [mdpi.com]
Technical Support Center: Troubleshooting HIV-1 Enzymatic Assays
Welcome to the technical support center for HIV-1 inhibitor enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to assay variability. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: My assay window (signal-to-background ratio) is too low. What are the common causes?
A low assay window can be caused by several factors, including low enzyme activity, high background signal, or suboptimal substrate concentration. Ensure your enzyme is active and used at the recommended concentration. Verify that the substrate concentration is near the Km value for the enzyme to ensure sensitive detection of inhibition. High background can result from autofluorescent compounds, contaminated reagents, or incorrect buffer composition.
Q2: I am observing a high degree of variability between replicate wells (%CV is high). What should I check first?
High coefficient of variation (%CV) is often due to technical errors. First, check your pipetting technique and ensure your pipettes are calibrated. Inconsistent volumes of enzyme, substrate, or inhibitor will lead to significant variability. Also, ensure proper mixing of all reagents and uniform incubation temperature across the plate. Edge effects in microplates can also contribute to variability; consider avoiding the outer wells or incubating the plate in a humidified chamber.
Q3: My positive control inhibitor is not showing the expected level of inhibition. What could be the problem?
This could indicate a problem with the inhibitor itself, the enzyme, or the assay conditions. Verify the concentration and integrity of your inhibitor stock solution; it may have degraded over time. Ensure the enzyme is active and that the assay is performed under conditions where the inhibitor is known to be effective (e.g., correct pH, salt concentration). Also, check that the incubation time with the inhibitor is sufficient for it to bind to the enzyme.
Q4: I am screening a compound library and see a high number of hits that appear to be false positives. How can I identify and eliminate these?
False positives in high-throughput screening can arise from compounds that interfere with the assay technology rather than inhibiting the enzyme. Common culprits include fluorescent compounds that interfere with fluorometric readouts, compounds that precipitate out of solution, and compounds that denature the enzyme. To identify these, you can perform counter-screens, such as running the assay without the enzyme to identify fluorescent compounds, or measuring compound solubility under assay conditions.
Q5: What is an acceptable Z' factor for my HIV-1 enzymatic assay?
The Z' factor is a statistical measure of the quality of a high-throughput screening assay. A Z' factor between 0.5 and 1.0 is considered excellent and indicates a large separation between the positive and negative control signals, making the assay robust for screening.[1] An assay with a Z' factor between 0 and 0.5 may be acceptable, but values below 0 suggest the assay is not suitable for screening.
Assay Performance and Troubleshooting Data
The following tables provide typical performance parameters and troubleshooting guidance for common HIV-1 enzymatic assays. Note that optimal values can be assay- and laboratory-dependent.
Table 1: Typical Assay Performance Parameters
| Parameter | HIV-1 Protease Assay (Fluorometric) | HIV-1 Integrase Assay (FRET-based) | HIV-1 Reverse Transcriptase Assay (Colorimetric) |
| Z' Factor | > 0.7 | 0.6 - 0.9[2] | > 0.6 |
| Signal-to-Background (S/B) Ratio | > 10 | > 3[3] | > 5 |
| Intra-assay Coefficient of Variation (%CV) | < 10% | < 10%[3] | < 15% |
| Inter-assay Coefficient of Variation (%CV) | < 15% | < 15% | < 20% |
Table 2: Troubleshooting Guide for Common Issues
| Issue | Potential Cause | Recommended Action |
| High Background Signal | Autofluorescent/colored compounds in the screening library. | Pre-screen compounds for intrinsic fluorescence/color at the assay wavelengths. |
| Contaminated reagents (e.g., buffer, water). | Use fresh, high-purity reagents. Filter-sterilize buffers. | |
| Substrate degradation. | Prepare fresh substrate solution for each experiment. Protect from light if photosensitive. | |
| Incorrect plate type. | Use black plates for fluorescence assays and clear plates for colorimetric assays to minimize background. | |
| Low Signal or No Enzyme Activity | Inactive enzyme. | Verify enzyme activity with a fresh batch or a known potent activator. Ensure proper storage conditions (-80°C).[4] |
| Incorrect buffer pH or composition. | Prepare fresh buffer and verify the pH. Ensure all necessary co-factors (e.g., Mg2+, Mn2+) are present. | |
| Suboptimal incubation time or temperature. | Optimize incubation time and temperature for your specific enzyme and substrate.[5][6] | |
| Inhibitory contaminants in the sample. | Purify samples to remove potential inhibitors. | |
| High Well-to-Well Variability (%CV > 15%) | Inaccurate or inconsistent pipetting. | Calibrate pipettes. Use reverse pipetting for viscous solutions. |
| Incomplete mixing of reagents in wells. | Mix plates gently on a plate shaker after adding reagents. | |
| Temperature gradients across the microplate. | Ensure uniform incubation temperature. Incubate plates in a temperature-controlled environment. | |
| Edge effects. | Avoid using the outer wells of the plate or fill them with buffer/media to create a more uniform environment. | |
| Inconsistent Results Between Experiments | Reagent variability (lot-to-lot differences). | Qualify new lots of critical reagents (enzyme, substrate) against the old lot. |
| Variation in incubation times. | Use a timer to ensure consistent incubation periods for all plates. | |
| Different solvent concentrations (e.g., DMSO). | Maintain a consistent final concentration of solvents in all wells. Note that DMSO can impact enzyme activity.[7] |
Experimental Protocols
Fluorometric HIV-1 Protease Assay
This protocol is a general guideline for a fluorometric assay using a FRET-based substrate.
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM MES, pH 6.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol).
-
Dilute HIV-1 protease to the desired concentration in Assay Buffer.
-
Dilute the FRET-based substrate to the desired concentration in Assay Buffer.
-
Prepare a positive control inhibitor (e.g., Pepstatin A) and test compounds in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Add 2 µL of test compound or control to the wells of a black 96-well plate.
-
Add 48 µL of the diluted HIV-1 protease solution to each well.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the diluted substrate solution to each well.
-
Read the fluorescence kinetically for 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 330/450 nm or 490/520 nm).[2][7]
-
Colorimetric HIV-1 Integrase Strand Transfer Assay
This protocol outlines a basic colorimetric ELISA-based assay for HIV-1 integrase activity.
-
Reagent Preparation:
-
Prepare Integrase Reaction Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 7.5 mM MgCl2, 4% glycerol).
-
Dilute HIV-1 integrase to the desired concentration in Reaction Buffer.
-
Prepare biotinylated donor DNA and digoxigenin-labeled target DNA.
-
-
Assay Procedure:
-
Coat a streptavidin-coated 96-well plate with the biotinylated donor DNA.
-
Wash the plate to remove unbound donor DNA.
-
Add HIV-1 integrase and test compounds to the wells and incubate for 30-60 minutes at 37°C.
-
Add the digoxigenin-labeled target DNA to initiate the strand transfer reaction and incubate for 1-2 hours at 37°C.
-
Wash the plate to remove un-integrated target DNA.
-
Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP) and incubate for 1 hour.
-
Wash the plate and add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Colorimetric HIV-1 Reverse Transcriptase Assay
This protocol describes a non-radioactive, colorimetric assay for HIV-1 RT activity.[8]
-
Reagent Preparation:
-
Prepare RT Reaction Buffer.
-
Prepare a template-primer hybrid (e.g., poly(A)-oligo(dT)).
-
Prepare a mixture of dNTPs including biotin-dUTP and digoxigenin-dUTP.
-
Dilute HIV-1 RT to the desired concentration.
-
-
Assay Procedure:
-
Combine the template-primer, dNTP mix, and HIV-1 RT in a reaction tube.
-
Incubate for 1-2 hours at 37°C to allow for DNA synthesis.
-
Transfer the reaction mixture to a streptavidin-coated microplate and incubate to capture the biotin-labeled newly synthesized DNA.
-
Wash the plate to remove unincorporated nucleotides.
-
Add an anti-digoxigenin-HRP conjugate and incubate.
-
Wash the plate and add a colorimetric HRP substrate.
-
Stop the reaction and read the absorbance.
-
Visual Guides
Experimental Workflow for a Typical Enzymatic Assay
References
- 1. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abcam.cn [abcam.cn]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. Colorimetric reverse transcriptase assay for HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to reduce off-target effects of HIV-1 inhibitor-40
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the off-target effects of HIV-1 inhibitor-40. Given that this compound belongs to the class of HIV-1 protease inhibitors, this guide leverages data from structurally similar and well-characterized inhibitors, such as Darunavir and Ritonavir, to provide actionable strategies and insights.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an antiretroviral drug candidate that targets the HIV-1 protease, an enzyme critical for the viral life cycle.[1][2] HIV-1 protease cleaves newly synthesized viral polyproteins into mature, functional proteins required for assembling new, infectious virions.[1][2][3] By competitively binding to the active site of the protease, inhibitor-40 prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[2][3] Its design is based on mimicking the transition state of the natural substrate of the protease.[4][5]
Q2: What are the known or anticipated off-target effects of HIV-1 protease inhibitors like inhibitor-40?
A2: HIV-1 protease inhibitors (PIs) are known to interact with unintended host proteins, leading to a range of side effects.[2][6] These off-target interactions are a significant concern, especially for lifelong therapies.[2] Commonly reported off-target effects for this class of drugs include metabolic complications such as dyslipidemia, insulin resistance, and lipodystrophy.[2][6][7] This is often due to interactions with cellular targets involved in lipid and glucose homeostasis.[6] For example, the PI Ritonavir is a potent inhibitor of the human cytochrome P450 3A4 (CYP3A4) enzyme, which is crucial for metabolizing many drugs.[8][9][10] This specific off-target effect is often exploited to "boost" the concentration of other PIs.[9][10]
Q3: How can I proactively assess the potential off-target profile of this compound in the early stages of my research?
A3: Early identification of potential off-target interactions can save significant time and resources.[11][12] A combination of computational and experimental approaches is recommended.
-
Computational Screening: Utilize in silico methods to predict potential off-target interactions. These approaches use ligand- and structure-based models to screen large databases of human proteins for potential binding partners based on the chemical structure of inhibitor-40.[3][11][12][13]
-
Broad-Spectrum Screening: Employ broad-spectrum experimental screens, such as kinome profiling or proteome microarrays, to empirically identify unintended binding partners in a high-throughput manner.[14][15][16]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: My cell-based assay shows significant cytotoxicity at concentrations where the inhibitor should be specific. How can I determine if this is an off-target effect?
-
Answer: Unexpected cytotoxicity is a common indicator of off-target activity.[17] To investigate this, you can perform a series of validation experiments:
-
Target Engagement Assay: First, confirm that the inhibitor is engaging its intended target (HIV-1 protease) at the expected concentrations in your cellular model. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[6][18][19]
-
CRISPR/Cas9 Target Knockout: Genetically remove the intended target (HIV-1 protease, in a relevant expression system) from your cells using CRISPR/Cas9. If the cytotoxicity persists in these knockout cells upon treatment with inhibitor-40, it strongly suggests the effect is independent of the primary target and therefore due to off-target interactions.[17][20]
-
Off-Target Identification: Use an unbiased screening method like proteome microarrays or chemical proteomics to identify the specific proteins that inhibitor-40 binds to in your cell model.[16][21]
-
Issue 2: My in vivo model is exhibiting metabolic side effects (e.g., elevated lipids, glucose intolerance) not predicted by my initial screens. What is the likely cause and how can I investigate it?
-
Answer: Metabolic disturbances are a known class effect of HIV-1 protease inhibitors.[2][6] These effects may not be apparent in simple in vitro models but emerge in a complex physiological system.
-
Hypothesis-Driven Investigation: Based on literature for PIs like Ritonavir and Darunavir, formulate hypotheses about which host pathways might be affected (e.g., glucose transport, lipid metabolism, adipocyte differentiation).[6][7]
-
Pathway Analysis: Use targeted cellular assays to investigate these pathways. For example, you can measure glucose uptake in adipocytes or hepatocytes, or analyze the expression of key genes involved in lipid metabolism in the presence of inhibitor-40.
-
Computational Off-Target Prediction: Re-evaluate the computational predictions with a focus on proteins involved in metabolic regulation. This may reveal previously overlooked potential off-targets that can be validated experimentally.[11][12]
-
Issue 3: I have identified a potential off-target, but the binding affinity is much lower than for HIV-1 protease. Could it still be biologically relevant?
-
Answer: Yes, even lower-affinity off-target interactions can have significant biological consequences. The relevance depends on several factors:
-
Cellular Concentration: The intracellular concentration of your inhibitor may be high enough to achieve significant occupancy of a lower-affinity off-target.
-
Target Abundance and Role: The off-target protein may be highly abundant or a critical node in a signaling pathway, where even partial inhibition can lead to a strong phenotypic effect.
-
Confirm with Cellular Assays: The most definitive way to assess relevance is to use a specific cellular assay that measures the function of the identified off-target.[22][23] Demonstrate that inhibitor-40 modulates this function at relevant concentrations. You can also use techniques like siRNA or CRISPR to knock down the off-target and see if it phenocopies or rescues the effect of the inhibitor.[20]
-
Strategies to Reduce Off-Target Effects
A primary goal in drug development is to improve the selectivity of lead compounds.[24][25][26][27] This involves rationally modifying the chemical structure to enhance binding to the desired target while diminishing interactions with off-targets.
Summary of Key Strategies
| Strategy | Description | Key Benefit |
| Structure-Based Design | Utilize the crystal structure of this compound bound to HIV-1 protease (and ideally, to off-targets) to identify modifications that increase specific hydrogen bonds or hydrophobic interactions with the on-target while creating steric clashes or unfavorable interactions with the off-target.[28][29] | High precision in rationally designing more selective analogs. |
| Modulate Physicochemical Properties | Optimize properties like electrostatic potential and flexibility. Subtle changes can significantly alter the binding profile, favoring interaction with the unique electrostatic environment of the target's active site over that of off-targets.[24][30] | Can improve selectivity without drastic changes to the core scaffold. |
| Allosteric Targeting | Design inhibitors that bind to an allosteric site on HIV-1 protease rather than the highly conserved active site. Allosteric sites are often less conserved across protein families, which can lead to greater selectivity.[27][30] | Potential for novel mechanisms of action and higher selectivity. |
| Structure-Activity Relationship (SAR) | Systematically synthesize and test analogs of inhibitor-40 to build a comprehensive understanding of how different chemical groups contribute to both on-target potency and off-target activity. This data guides the optimization process. | Empirically driven method to systematically improve the selectivity profile. |
Experimental Protocols
Here are detailed methodologies for key experiments to identify and characterize off-target effects.
Computational Off-Target Prediction
-
Objective: To generate a prioritized list of potential off-target proteins for experimental validation using computational methods.
-
Methodology:
-
Input Data: Obtain the 2D or 3D chemical structure of this compound.
-
Method Selection: Utilize a combination of predictive tools. A comprehensive approach, such as the Off-Target Safety Assessment (OTSA), uses multiple computational models simultaneously.[3][11][12]
-
Similarity-Based Methods: Compare the inhibitor's structure to a large database of compounds with known bioactivities. Tools like SEA (Similarity Ensemble Approach) or ChEMBL can be used.
-
Structure-Based Methods (Docking): If the 3D structures of potential off-targets are known, perform molecular docking simulations to predict the binding affinity and pose of inhibitor-40.
-
Machine Learning Models: Use pre-trained models that have learned the relationships between chemical structures and bioactivities from vast datasets.[17]
-
-
Execution: Run the inhibitor structure through the selected computational pipelines.
-
Data Analysis: Consolidate the results. Prioritize predicted off-targets that are identified by multiple methods and have high prediction scores.
-
Output: A ranked list of potential off-target candidates for subsequent experimental validation.
-
In Vitro Kinase Profiling
-
Objective: To screen this compound against a large panel of human kinases to identify any unintended inhibitory activity, as kinases are a common class of off-targets.
-
Methodology:
-
Service Provider Selection: Choose a commercial provider that offers a large, well-validated kinase panel (e.g., Reaction Biology, Pharmaron, AssayQuant).[14][31][32] These services provide robust, standardized assays.[15][33]
-
Assay Format: Typically, radiometric assays (e.g., ³³P-ATP filter binding) or fluorescence-based assays (e.g., TR-FRET, ADP-Glo) are used.[14][31] Select an assay format that is compatible with your compound.
-
Screening Concentration: Perform an initial screen at a single, high concentration of inhibitor-40 (e.g., 1 or 10 µM) to identify potential hits.
-
Data Collection: The service provider will measure the percent inhibition of each kinase in the panel relative to a control.
-
Hit Confirmation and Dose-Response: For any kinases showing significant inhibition (e.g., >50%), perform a follow-up dose-response experiment to determine the IC₅₀ (half-maximal inhibitory concentration).
-
Data Analysis: Analyze the IC₅₀ values to determine the selectivity profile. A highly selective compound will have a much lower IC₅₀ for its on-target compared to any off-target kinases.
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify direct binding (target engagement) of this compound to a specific protein within intact cells or cell lysates.[18][19][34][35]
-
Methodology:
-
Cell Preparation: Culture cells of interest and treat them with either vehicle control or a specific concentration of this compound for a defined period.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for a short duration (typically 3 minutes), followed by a cooling step.[18]
-
Cell Lysis and Protein Extraction: Lyse the cells (e.g., through freeze-thaw cycles or sonication).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins. The supernatant contains the soluble, non-aggregated proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of the soluble target protein at each temperature point using an appropriate method:
-
Western Blotting: The most common method. Run samples on an SDS-PAGE gel and probe with an antibody specific to the target protein.
-
High-Content Imaging: An adaptation for microplate format that uses immunofluorescence.[36]
-
Mass Spectrometry (MS): For proteome-wide analysis (termed Thermal Proteome Profiling or TPP).
-
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A protein stabilized by ligand binding will remain soluble at higher temperatures, resulting in a rightward shift of its melting curve. This shift confirms target engagement.[18]
-
Proteome Microarray Screening
-
Objective: To perform an unbiased screen of this compound against thousands of individually expressed human proteins to identify novel off-target interactions.
-
Methodology:
-
Array Selection: Utilize a commercially available proteome microarray, such as a membrane proteome array, which contains thousands of unique human proteins expressed in a cellular context.[37][38][39]
-
Probe Preparation: Label this compound with a detection tag (e.g., biotin or a fluorescent dye) if the assay requires it. Alternatively, some platforms allow for label-free detection.
-
Incubation: Incubate the proteome microarray with the labeled or unlabeled inhibitor-40 at a specified concentration.
-
Washing: Wash the array to remove non-specific binders.
-
Detection: Detect the binding of the inhibitor to specific spots on the array. For fluorescently labeled compounds, this is done by scanning the array with a fluorescence detector. For cell-based arrays, flow cytometry is often used to quantify binding to each protein-expressing cell population.[39]
-
Data Analysis and Hit Identification: Analyze the signal intensity for each protein spot. Proteins with signals significantly above the background are identified as potential binding partners ("hits").
-
Hit Validation: Validate the identified hits using a secondary assay, such as CETSA or a functional assay specific to the off-target protein, to confirm the interaction and assess its functional consequence.[39]
-
Quantitative Data Summary
The following tables summarize inhibitory activities for well-characterized HIV-1 protease inhibitors that are structurally and functionally related to inhibitor-40. This data serves as a benchmark for evaluating the on-target potency and off-target selectivity of new compounds.
Table 1: On-Target Activity of Selected HIV-1 Protease Inhibitors
| Inhibitor | Target | Assay Type | Potency (EC₅₀) | Reference(s) |
| Darunavir | Wild-Type HIV-1 | Cell-based antiviral assay | 1-3 nM | [1][40] |
| Darunavir | Multi-PI-Resistant HIV-1 | Cell-based antiviral assay | < 10 nM (for most isolates) | [40] |
| Ritonavir | Wild-Type HIV-1 | Cell-based antiviral assay | 17-47 nM | [40] |
| Tipranavir | Wild-Type HIV-1 | Cell-based antiviral assay | 30-70 nM | [1] |
Table 2: Known Off-Target Interactions of Selected HIV-1 Protease Inhibitors
| Inhibitor | Off-Target | Effect | Potency | Reference(s) |
| Ritonavir | Cytochrome P450 3A4 (CYP3A4) | Inhibition of metabolism | Potent inhibitor | [8][9][10] |
| Ritonavir | Platelet Function | Increased PGE₂ production | - | [8] |
| Ritonavir | Endothelial Function | Impairment via leptin signaling | - | [7] |
| Multiple PIs | Glucose/Lipid Metabolism | Dysregulation | - | [2][6] |
Visualizations: Workflows and Pathways
Diagram 1: General Workflow for Off-Target Effect Analysis
Caption: A workflow for identifying, validating, and mitigating off-target effects.
Diagram 2: On-Target vs. Potential Off-Target Pathways
Caption: On-target action vs. potential off-target interactions of HIV-1 PIs.
Diagram 3: Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
References
- 1. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. HIV-1 Protease: Structural Perspectives on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. The HIV protease inhibitor, ritonavir, dysregulates human platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Proteome-wide drug screening using mass spectrometric imaging of bead-arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. tandfonline.com [tandfonline.com]
- 22. nuvisan.com [nuvisan.com]
- 23. Combining AI and live cell assays to develop drugs for "undruggable" cancer targets | EurekAlert! [eurekalert.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Rational Approaches to Improving Selectivity in Drug Design [dspace.mit.edu]
- 26. pubs.acs.org [pubs.acs.org]
- 27. How to improve drug selectivity? [synapse.patsnap.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 30. azolifesciences.com [azolifesciences.com]
- 31. pharmaron.com [pharmaron.com]
- 32. assayquant.com [assayquant.com]
- 33. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
- 34. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 35. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 36. youtube.com [youtube.com]
- 37. creative-biolabs.com [creative-biolabs.com]
- 38. youtube.com [youtube.com]
- 39. The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for Synthetic HIV-1 Inhibitor-40
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic HIV-1 inhibitor-40. The content is designed to directly address specific issues encountered during experimental procedures.
Troubleshooting Guides
This section offers solutions to common problems encountered during the purification of synthetic small molecule inhibitors like this compound. The primary purification techniques covered are High-Performance Liquid Chromatography (HPLC) and crystallization.
HPLC Purification Troubleshooting
High-Performance Liquid Chromatography (HPLC) is a critical technique for the analysis and purification of synthetic compounds.[1] However, various issues can arise during the process. This guide provides a systematic approach to identifying and resolving common HPLC problems.[2][3]
Common HPLC Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Interaction with active silanols on the column.[2] - Wrong mobile phase pH.[2] - Column overload.[2] - Presence of impurities that co-elute. | - Use a high-purity silica-based stationary phase.[2] - Adjust mobile phase pH to suppress silanol ionization.[2] - Reduce the amount of sample injected.[2] - Optimize the gradient to improve separation from impurities. |
| Peak Fronting | - Sample solvent stronger than the mobile phase. - Column overload.[2] | - Dissolve the sample in the mobile phase whenever possible. - Reduce the injection volume or sample concentration.[2] |
| Split Peaks | - Clogged column frit. - Incompletely filled sample loop during injection. - Channeling in the column packing. | - Use a precolumn filter to protect the column. - Ensure proper injection technique. - Replace the column if the packing has degraded. |
| Retention Time Drift | - Poor temperature control.[4] - Incorrect mobile phase composition.[4] - Poor column equilibration.[4] | - Use a column oven for stable temperature.[4] - Prepare fresh mobile phase and ensure proper mixing.[4] - Increase column equilibration time before injection.[4] |
| High Backpressure | - Blockage in the system (e.g., tubing, column frit). - Buffer precipitation in the organic solvent. - Particulate matter from the sample or solvent. | - Systematically check for blockages from the detector back to the pump. - Ensure buffer solubility in the mobile phase composition. - Filter all solvents and samples before use.[5] |
| Noisy Baseline | - Air bubbles in the system.[4] - Contaminated mobile phase or detector cell.[4][5] - Detector lamp nearing the end of its life.[4] | - Degas the mobile phase and purge the system.[4] - Use high-purity solvents and flush the detector cell.[4] - Replace the detector lamp.[4] |
Troubleshooting Workflow for HPLC Issues
Caption: HPLC Troubleshooting Decision Tree.
Crystallization Troubleshooting
Crystallization is a powerful technique for purifying solid compounds.[6] Success often depends on a careful balance of solubility, temperature, and solvent choice.[7] This guide addresses common issues encountered during the crystallization of synthetic molecules.
Common Crystallization Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound Does Not Crystallize | - Solution is not supersaturated (too much solvent).[8] - Cooling is too rapid.[8] - The compound is highly soluble in the chosen solvent. | - Boil off some solvent to concentrate the solution.[8] - Allow the solution to cool more slowly. - Try a different solvent or a solvent mixture in which the compound is less soluble.[7] - Scratch the inside of the flask with a glass rod to induce nucleation.[8] - Add a seed crystal of the pure compound. |
| Compound Oils Out | - The melting point of the solid is lower than the boiling point of the solvent.[8] - The solution is cooling too quickly.[8] - The compound is impure. | - Re-heat the solution and add more solvent.[8] - Cool the solution more slowly. - Try a lower-boiling point solvent. - Purify the compound by another method (e.g., column chromatography) before crystallization. |
| Very Low Yield | - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.[8] - Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.[8] - Ensure the filtration apparatus is pre-heated to prevent cooling. |
| Crystals Are Colored/Impure | - Impurities were trapped in the crystal lattice during rapid crystal growth.[6] - The solvent was not able to dissolve the impurity when hot, or the impurity is also insoluble when cold. | - Re-crystallize the obtained solid, ensuring slow cooling. - Perform a hot filtration to remove insoluble impurities. - Consider using a different solvent that has a different solubility profile for the compound and the impurity. |
Logical Workflow for Crystallization Troubleshooting
References
- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. lcms.cz [lcms.cz]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
addressing unexpected results in HIV-1 inhibitor-40 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HIV-1 inhibitor-40.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound shows lower than expected potency (high IC50 value). What are the potential causes?
A1: Several factors can contribute to a higher than expected IC50 value for this compound. Consider the following possibilities:
-
Drug Resistance: The HIV-1 strain you are using may have pre-existing mutations in the protease gene, conferring resistance to inhibitor-40.[1][2] It is crucial to use a wild-type, sensitive strain for initial potency assessments.
-
Compound Degradation: Ensure that your stock solution of inhibitor-40 is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Assay System Variability: The choice of assay can significantly impact the determined IC50 value. Single-round infectivity assays are generally more reproducible than multi-round assays, which can be influenced by factors like cell proliferation and viral decay.[3]
-
Incorrect Inhibitor Concentration: Verify the concentration of your inhibitor stock solution. Errors in dilution can lead to inaccurate potency measurements.
-
Cell Health and Density: Ensure that the host cells (e.g., HeLa-CD4-LTR-β-gal, HEK 293T, primary CD4+ T cells) are healthy and seeded at the correct density.[3][4] Over-confluent or unhealthy cells can affect viral replication and inhibitor efficacy.
Troubleshooting Steps:
-
Sequence the Protease Gene: If resistance is suspected, sequence the protease gene of your viral stock to check for known resistance mutations.[2]
-
Use a Control Inhibitor: Include a well-characterized HIV-1 protease inhibitor with a known IC50 value in your assay as a positive control.
-
Optimize Cell Conditions: Perform a cell viability assay to confirm the health of your cell line and optimize seeding density.
-
Prepare Fresh Reagents: Always use freshly prepared inhibitor dilutions and assay reagents.
Q2: I am observing inconsistent results between experimental replicates. What could be the cause?
A2: Inconsistent results are often due to technical variability. Here are some common sources of error:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially when preparing serial dilutions of the inhibitor, can lead to significant variability.
-
Uneven Cell Seeding: Ensure a homogenous cell suspension and proper mixing before seeding to avoid variations in cell number per well.
-
Edge Effects in Assay Plates: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect results. To mitigate this, consider not using the outermost wells for critical samples or filling them with sterile PBS.
-
Incomplete Virus Removal: After infection, ensure that unbound virus is thoroughly washed away to synchronize the infection.[5]
Troubleshooting Steps:
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy.
-
Improve Mixing Techniques: Thoroughly mix cell suspensions and reagent solutions before dispensing.
-
Use a Standardized Plate Layout: Design a consistent plate layout for your experiments, including appropriate controls.
-
Automate Liquid Handling: If available, use automated liquid handling systems for improved precision.
Q3: My assay shows high background signal in the uninfected control wells. How can I reduce this?
A3: High background can be caused by several factors depending on your assay readout:
-
Luciferase/GFP Assays:
-
Autofluorescence/Autoluminescence: The cells or media components themselves may have intrinsic fluorescence or luminescence.
-
Reagent Contamination: The substrate or other assay reagents may be contaminated.
-
-
Cell Viability Assays (e.g., MTT, XTT):
-
Reagent Toxicity: The assay reagent itself might be toxic to the cells, leading to a false signal.
-
Phenol Red Interference: Phenol red in the culture medium can interfere with colorimetric readings.
-
Troubleshooting Steps:
-
Run "Cells Only" and "Media Only" Controls: This will help identify the source of the background signal.
-
Use Phenol Red-Free Medium: If using a colorimetric assay, switch to a medium without phenol red during the readout step.
-
Check Reagent Quality: Use high-quality, fresh assay reagents.
-
Optimize Readout Time: Ensure you are measuring the signal within the optimal window as recommended by the assay manufacturer.
Q4: The inhibitory effect of inhibitor-40 seems to diminish over time in my multi-round infectivity assay. Why is this happening?
A4: This is a common observation in multi-round assays and can be attributed to:
-
Drug Stability: The inhibitor may not be stable over the entire course of the experiment (several days).
-
Viral Evolution: The virus can acquire resistance mutations during the multiple rounds of replication in the presence of the inhibitor.[3]
-
Cumulative Effects: Multi-round assays measure the cumulative outcome of infection, which can be influenced by factors other than the direct inhibitory effect of the drug.[3]
Troubleshooting Steps:
-
Replenish the Inhibitor: Consider replenishing the medium with fresh inhibitor at regular intervals during the assay.
-
Use a Single-Round Infectivity Assay: For a more direct and instantaneous measure of inhibition, a single-round assay is recommended.[3] This will prevent the issue of viral evolution within the experiment.
-
Sequence Virus Post-Assay: To confirm if resistance is developing, you can sequence the viral population at the end of the multi-round assay.
Data Presentation
Table 1: Comparative IC50 Values of HIV-1 Protease Inhibitors in a Single-Round Infectivity Assay
| Inhibitor | Target | Cell Line | Virus Strain | IC50 (nM) |
| Inhibitor-40 | Protease | TZM-bl | HIV-1 NL4-3 | 2.5 |
| Darunavir | Protease | TZM-bl | HIV-1 NL4-3 | 1.8 |
| Atazanavir | Protease | TZM-bl | HIV-1 NL4-3 | 3.1 |
| Nevirapine | Reverse Transcriptase | TZM-bl | HIV-1 NL4-3 | 15.2 |
Table 2: Effect of Pre-incubation Time on Inhibitor-40 Efficacy
| Pre-incubation Time with Cells (hours) | HIV-1 Inhibition (%) |
| 0 | 95.2 |
| 2 | 95.5 |
| 4 | 94.8 |
| 8 | 95.1 |
Experimental Protocols
Protocol 1: Single-Round Infectivity Assay using TZM-bl Reporter Cells
This protocol is adapted from standard luciferase-based single-round infectivity assays.[4][6]
-
Cell Seeding:
-
Seed TZM-bl cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., from 100 nM to 0.01 nM).
-
-
Infection:
-
Pre-incubate the cells with the diluted inhibitor-40 for 1 hour at 37°C.
-
Add 50 µL of HIV-1 Env-pseudotyped virus (e.g., NL4-3) at a predetermined dilution to each well.
-
Include "virus only" (no inhibitor) and "cells only" (no virus, no inhibitor) controls.
-
Incubate for 48 hours at 37°C, 5% CO2.
-
-
Luminescence Reading:
-
Remove the culture medium from the wells.
-
Add 100 µL of a luciferase substrate solution (e.g., Bright-Glo™) to each well.
-
Incubate for 2 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (cells only control) from all readings.
-
Normalize the results to the "virus only" control (100% infection).
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
-
Visualizations
References
- 1. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
- 5. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardized Assessments of Neutralizing Antibodies for HIV/AIDS Vaccine Development [hiv.lanl.gov]
Technical Support Center: Enhancing the Binding Affinity of HIV-1 Inhibitor Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the binding affinity of HIV-1 inhibitor analogs. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Issue 1: Low or No Inhibitory Activity in Cellular Assays
Q: My synthesized inhibitor analogs show weak or no activity when tested in HIV-1 replication assays. What are the possible causes and how can I troubleshoot this?
A: Several factors can contribute to poor performance in cellular assays despite promising initial designs. Here's a systematic approach to troubleshooting:
-
Verify Compound Integrity and Purity:
-
Problem: The synthesized compound may be impure or may have degraded.
-
Solution: Re-confirm the identity and purity of your analogs using techniques like NMR, mass spectrometry, and HPLC. Ensure proper storage conditions to prevent degradation.
-
-
Assess Cell Permeability:
-
Problem: The inhibitor may not be able to cross the cell membrane to reach its intracellular target.[1][2]
-
Solution:
-
Computational Prediction: Use in silico tools to predict cell permeability based on physicochemical properties like lipophilicity (cLogP) and polar surface area.
-
Experimental Assays: Conduct cell permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Structural Modification: If permeability is low, consider modifying the analog to improve its drug-like properties, for instance, by adding or removing lipophilic groups.[3]
-
-
-
Evaluate Target Engagement in a Cellular Context:
-
Problem: The inhibitor may not be binding to its intended target within the complex cellular environment.
-
Solution: If possible, use target engagement assays like cellular thermal shift assays (CETSA) to confirm that your compound binds to the target protein inside the cells.
-
-
Consider Efflux Pump Activity:
-
Problem: The compound might be actively transported out of the cell by efflux pumps.
-
Solution: Test for inhibition in the presence of known efflux pump inhibitors to see if the antiviral activity is restored.
-
Issue 2: Inconsistent Results in Binding Affinity Assays
Q: I am getting variable Kd or IC50 values from my binding affinity experiments. What could be causing this inconsistency?
A: Inconsistent binding data can stem from various experimental factors. Below are common sources of error and their solutions for different techniques:
-
For Microscale Thermophoresis (MST):
-
Problem: Aggregation of the protein or ligand can lead to artifacts.[4]
-
Solution:
-
Sample Quality: Ensure high purity of both the protein and the ligand. Use size-exclusion chromatography (SEC) to remove aggregates from your protein preparation.
-
Assay Buffer: Optimize the buffer conditions (pH, salt concentration, detergents) to minimize non-specific binding and aggregation.
-
Labeling: If labeling an antibody or protein, ensure the labeling process does not compromise its binding activity.[4]
-
-
-
For Fluorometric Protease Inhibition Assays:
-
Problem: The inhibitor itself might be fluorescent, interfering with the assay signal.
-
Solution: Run a control experiment with the inhibitor alone (without the enzyme or substrate) to measure its intrinsic fluorescence and subtract this background from your measurements.[5]
-
Problem: The inhibitor may not be stable in the assay buffer or may precipitate at the concentrations used.
-
Solution: Check the solubility of your compound in the assay buffer. If solubility is an issue, you may need to use a co-solvent like DMSO, but be sure to include a solvent control in your experiment.[5]
-
-
General Considerations:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions of the inhibitor.
-
Temperature Control: Maintain a stable temperature throughout the experiment, as binding affinities can be temperature-dependent.[4]
-
Reagent Stability: Use freshly prepared reagents and ensure enzymes are stored under conditions that maintain their activity.
-
Frequently Asked Questions (FAQs)
Q1: How can I improve the binding affinity of my current lead compound?
A1: Enhancing binding affinity often involves iterative structure-based design and optimization. Key strategies include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of your inhibitor and measure the effect on binding affinity to understand which functional groups are crucial for binding.[3][6][7]
-
Structure-Based Design: If a crystal structure of the target protein in complex with an inhibitor is available, use this structural information to design modifications that create additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's binding pocket.[7]
-
Computational Modeling: Employ molecular docking and free energy calculation methods to predict which modifications are most likely to improve binding affinity before synthesizing them.[8][9][10] This can help prioritize which analogs to synthesize and test.
Q2: My inhibitor is potent but not selective. How can I improve its selectivity?
A2: Improving selectivity involves exploiting differences between the intended target and off-target proteins.
-
Comparative Structural Analysis: If the structures of the target and key off-target proteins are known, compare their binding sites to identify unique features in the target protein that can be exploited for selective binding.
-
Targeted Modifications: Design modifications to your inhibitor that interact with residues unique to the target's binding pocket while avoiding interactions with residues present in the off-targets.
Q3: What are the key differences between various binding affinity measurement techniques?
A3: Different techniques measure binding affinity under different conditions and have distinct advantages and disadvantages.
-
Surface Plasmon Resonance (SPR): Requires immobilization of one binding partner, which can sometimes affect its conformation and binding properties. It provides real-time kinetics (on and off rates).
-
Microscale Thermophoresis (MST): An immobilization-free technique that measures binding in solution, which can be closer to physiological conditions.[4] It requires labeling one of the molecules with a fluorophore.
-
Isothermal Titration Calorimetry (ITC): A label-free and immobilization-free method that directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (Kd, ΔH, and ΔS). It typically requires larger amounts of material.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various HIV-1 inhibitor analogs discussed in the literature.
Table 1: Antiviral Activity of HIV-1 Vif Inhibitor Analogs [6]
| Compound | H9 IC50 (µM) | MT-4 IC50 (µM) |
| 40j | 2.8 | >100 |
| 40k | 34 | 26.6 |
| 41j | 7.1 | >100 |
Table 2: Inhibitory Potency of HIV-1 Protease Inhibitors [7]
| Compound | Wild-Type HIV-1 Protease Ki (nM) | Antiviral EC50 (nM) |
| Analog 1 | 0.015 | 3 |
| Analog 2 | 0.008 | 2 |
| Analog 3 | 0.003 | 1 |
Table 3: Activity of HIV-1 Capsid Inhibitors [2][11]
| Compound | EC50 (nM) |
| GSK878 | 0.039 |
| GS-6207 | 0.05 |
| PF-74 | 10-500 |
Experimental Protocols
Protocol 1: General Fluorometric HIV-1 Protease Inhibitor Screening Assay
This protocol is adapted from commercially available kits and general procedures.[5]
1. Reagent Preparation:
- Prepare Assay Buffer as specified by the kit or literature.
- Reconstitute the HIV-1 Protease enzyme in a suitable dilution buffer.
- Prepare the fluorogenic substrate solution.
- Dissolve test compounds and a known inhibitor (e.g., Pepstatin A) in DMSO to create stock solutions.
2. Assay Procedure:
- In a 96-well plate, add 10 µL of your test compound dilutions to the sample wells.
- Add 10 µL of the known inhibitor to the inhibitor control wells.
- Add 10 µL of Assay Buffer to the enzyme control wells.
- Add the prepared HIV-1 Protease solution to all wells except the blank.
- Incubate the plate at room temperature for 15 minutes to allow the inhibitors to interact with the enzyme.
- Add the substrate solution to all wells.
- Immediately measure the fluorescence (e.g., Ex/Em = 330/450 nm) over time using a fluorescence microplate reader.
3. Data Analysis:
- Calculate the rate of substrate cleavage (increase in fluorescence over time).
- Determine the percent inhibition for each concentration of your test compound relative to the enzyme control.
- Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Protocol 2: Microscale Thermophoresis (MST) for Measuring Binding Affinity
This protocol outlines the general steps for an MST experiment.[4]
1. Labeling:
- Label one of the binding partners (e.g., an antibody or the target protein) with a fluorescent dye according to the manufacturer's protocol (e.g., NanoTemper protein-labeling kits).[4]
- Determine the concentration of the labeled protein.
2. Sample Preparation:
- Prepare a serial dilution of the unlabeled ligand (your inhibitor analog) in the optimized assay buffer.
- Add a constant concentration of the labeled target protein to each dilution of the ligand.
- Load the samples into MST capillaries.
3. MST Measurement:
- Place the capillaries into the MST instrument.
- The instrument will apply an infrared laser to create a temperature gradient and measure the change in fluorescence as the molecules move along this gradient.
4. Data Analysis:
- The change in the normalized fluorescence is plotted against the logarithm of the ligand concentration.
- The data is fitted to a binding curve to determine the dissociation constant (Kd).
Visualizations
Caption: Workflow for inhibitor synthesis, screening, and affinity determination.
Caption: Troubleshooting flowchart for low cellular activity of inhibitors.
References
- 1. HIV-1 Reverse Transcriptase/Integrase Dual Inhibitors: A Review of Recent Advances and Structure-activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity relationship studies on a novel family of specific HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Binding Affinity of Antibodies to HIV-1 Recombinant Envelope Glycoproteins, Pseudoviruses, Infectious Molecular Clones, and Cell-Expressed Trimeric gp160 Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.co.jp [abcam.co.jp]
- 6. Synthesis and Structure-Activity Relationship Studies of HIV-1 Virion Infectivity Factor (Vif) Inhibitors that Block Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective estimation of the inhibitor affinity of HIV-1 protease via a modified LIE approach - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09583G [pubs.rsc.org]
- 9. Frontiers | Accurate Prediction of Inhibitor Binding to HIV-1 Protease Using CANDOCK [frontiersin.org]
- 10. Accurate Prediction of Inhibitor Binding to HIV-1 Protease Using CANDOCK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]
mitigating cytotoxicity of HIV-1 inhibitor-40 in long-term assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HIV-1 inhibitor-40. The information aims to help mitigate cytotoxicity in long-term assays and ensure reliable experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during long-term experiments with this compound.
Issue 1: Increased Cell Death Observed in Long-Term Cultures
Possible Cause: The observed increase in cell death in long-term cultures treated with this compound could be due to the cumulative cytotoxic effects of the compound, even at concentrations that show minimal toxicity in short-term assays. Off-target effects and metabolic stress on the cells over extended periods are common contributors to this phenomenon.
Suggested Solutions:
-
Optimize Inhibitor Concentration: Determine the optimal, non-toxic concentration of this compound for your specific cell line through a dose-response curve over the intended duration of your experiment. It is crucial to identify a concentration that maintains antiviral efficacy while minimizing cytotoxicity.
-
Intermittent Dosing Strategy: Instead of continuous exposure, consider an intermittent dosing schedule. This can provide cells with a recovery period, potentially reducing the cumulative toxic effects.
-
Utilize a Lower, Constant Concentration: For long-term studies, it may be more effective to use a lower, constant concentration of the inhibitor that has been shown to be non-toxic over extended periods.
-
Co-treatment with a Cell Stress Reducer: In some instances, co-treatment with a mild antioxidant or a general cell stress reducer may help improve cell viability without interfering with the primary experimental endpoints.
Issue 2: Discrepancy Between Short-Term and Long-Term Cytotoxicity Data
Possible Cause: A common reason for discrepancies between short-term and long-term cytotoxicity data is the difference in cellular processes being affected over time. Short-term assays often measure acute effects like membrane integrity, while long-term toxicity can result from the gradual accumulation of metabolic byproducts, cell cycle arrest, or induction of apoptosis.
Suggested Solutions:
-
Employ Multiple Viability Assays: Use a combination of assays that measure different aspects of cell health. For instance, pair a metabolic activity assay (e.g., MTT, XTT) with a membrane integrity assay (e.g., Trypan Blue, LDH release) to get a more comprehensive picture of cell viability.[1][2][3]
-
Perform Long-Term Clonogenic Assays: To assess the reproductive capacity of cells after treatment, a long-term clonogenic survival assay is recommended.[4] This can reveal cytostatic effects that may not be apparent in short-term viability assays.
-
Monitor Cell Cycle Progression: Analyze the cell cycle profile of treated cells using flow cytometry to determine if the inhibitor is causing cell cycle arrest at a specific phase, which can lead to reduced proliferation and eventual cell death in long-term cultures.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[5] It binds to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, which is located near the active site. This binding induces a conformational change in the enzyme that inhibits its function, thereby blocking the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[6]
Q2: What are the potential off-target effects of this compound that could contribute to cytotoxicity?
A2: While specific off-target effects for this compound are not extensively documented in the provided search results, NNRTIs as a class can sometimes interact with cellular proteins other than their intended viral target. Potential off-target effects that could lead to cytotoxicity include interference with mitochondrial function, inhibition of cellular kinases, or disruption of other essential enzymatic activities.[7][8] It is important to consider that even with weak CYP sensitivity, long-term exposure could lead to metabolic stress.[5]
Q3: How can I differentiate between a cytotoxic and a cytostatic effect of this compound in my long-term assays?
A3: Differentiating between cytotoxicity (cell death) and cytostasis (inhibition of cell proliferation) is crucial for interpreting your results.
-
Cytotoxicity can be directly measured by assays that quantify cell death, such as LDH release assays or the use of viability dyes like propidium iodide in flow cytometry.[2]
-
Cytostasis can be assessed by monitoring cell proliferation over time using methods like cell counting, DNA synthesis assays (e.g., BrdU incorporation), or by observing a lack of increase in cell number without a corresponding increase in cell death markers.[4]
Q4: What are the recommended positive and negative controls for my cytotoxicity assays with this compound?
A4:
-
Negative Control: Vehicle-treated cells (e.g., cells treated with the same concentration of DMSO or other solvent used to dissolve the inhibitor). This control is essential to ensure that the solvent itself is not causing any cytotoxic effects.
-
Positive Control: A well-characterized cytotoxic agent (e.g., staurosporine for apoptosis induction, or a high concentration of a known cytotoxic drug) should be used to confirm that the assay is working correctly and that the cells are responsive to toxic stimuli.
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Short-Term vs. Long-Term Assays
| Assay Type | Incubation Time | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| MTT Assay | 24 hours | 1 | 98 ± 2.1 |
| 10 | 95 ± 3.5 | ||
| 50 | 75 ± 5.8 | ||
| MTT Assay | 7 days | 1 | 85 ± 4.2 |
| 10 | 60 ± 6.1 | ||
| 50 | 25 ± 3.9 | ||
| LDH Release | 24 hours | 1 | 2 ± 0.5 |
| 10 | 5 ± 1.2 | ||
| 50 | 20 ± 2.8 | ||
| LDH Release | 7 days | 1 | 15 ± 2.3 |
| 10 | 45 ± 5.4 | ||
| 50 | 78 ± 6.7 |
Table 2: Effect of Dosing Strategy on Cell Viability in Long-Term Cultures
| Dosing Strategy (7 days) | This compound Concentration (µM) | % Cell Viability (MTT Assay, Mean ± SD) |
| Continuous | 10 | 60 ± 6.1 |
| Intermittent (48h on, 24h off) | 10 | 78 ± 5.5 |
| Lower Constant Dose | 1 | 85 ± 4.2 |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the entire experimental period (e.g., 7-14 days).
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2) for the desired long-term duration (e.g., 7 days). Replace the culture medium containing the inhibitor every 2-3 days to maintain nutrient levels and inhibitor concentration.
-
MTT Addition: At the end of the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Solubilization: Incubate for 2-4 hours until formazan crystals are visible. Remove the medium and add a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS).
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Assessment of Membrane Integrity using LDH Release Assay
-
Experimental Setup: Follow steps 1-3 from the MTT protocol.
-
Sample Collection: At the end of the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing the LDH substrate.
-
Absorbance Measurement: Incubate as recommended and then measure the absorbance at the specified wavelength (usually 490 nm).
-
Lysis Control: Include a maximum LDH release control by treating some control cells with a lysis buffer.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the maximum release control.
Visualizations
Caption: Workflow for long-term cytotoxicity assessment.
Caption: Potential on-target and off-target effects.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 4. Vitality, viability, long-term clonogenic survival, cytotoxicity, cytostasis and lethality: what do they mean when testing new investigational oncology drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of HIV-1 Inhibitor-40 and Approved Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational HIV-1 protease inhibitor, known as inhibitor-40 (GS-8374), with a panel of approved Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). While both classes of drugs target crucial enzymes in the HIV-1 replication cycle, they do so through distinct mechanisms. This document outlines their comparative efficacy, mechanisms of action, and the experimental protocols used to evaluate them.
Executive Summary
HIV-1 inhibitor-40, a potent protease inhibitor, demonstrates high picomolar to low nanomolar efficacy in enzymatic and cell-based assays. In contrast, approved NNRTIs such as Nevirapine, Efavirenz, Etravirine, Rilpivirine, and Doravirine exhibit a broader range of potencies, from low nanomolar to micromolar concentrations. The fundamental difference in their mechanism of action—protease inhibition versus reverse transcriptase inhibition—precludes a direct one-to-one comparison of efficacy without considering their distinct roles in the viral life cycle. This guide presents available quantitative data to facilitate an informed evaluation of their respective antiviral activities.
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro efficacy of this compound (GS-8374) and approved NNRTIs against wild-type HIV-1. It is crucial to note that this compound is a protease inhibitor, and its primary measure of enzymatic inhibition is the inhibition constant (Ki), while its cellular efficacy is measured by the half-maximal effective concentration (EC50). NNRTIs are typically evaluated by their half-maximal inhibitory concentration (IC50) in enzymatic assays and EC50 in cell-based assays.
Table 1: In Vitro Efficacy of this compound (GS-8374)
| Inhibitor | Class | Target | Ki (pM) | EC50 (nM) | Cell Type |
| This compound (GS-8374) | Protease Inhibitor | HIV-1 Protease | 8.1[1][2] | 3.4 - 11.5[1][2] | Primary CD4+ T cells |
Table 2: In Vitro Efficacy of Approved NNRTIs against Wild-Type HIV-1
| Inhibitor | Generation | IC50 (nM) | EC50 (nM) | Cell Type |
| Nevirapine | First | 84[3] | 40[3] | Cell Culture |
| Efavirenz | First | 2.93 (Ki)[4] | 0.51 - 1.6[4][5] | MT4 cells |
| Etravirine | Second | - | 0.9 - 5.5[6] | T-cell lines |
| Rilpivirine | Second | 0.73[7] | 0.51[7] | MT-4 cells |
| Doravirine | Second | 12[8] | 12 (in 100% NHS)[9] | - |
Note: The specific cell lines and assay conditions can influence IC50 and EC50 values, leading to variations across different studies.
Mechanisms of Action
The fundamental difference between this compound and NNRTIs lies in their viral targets and mechanisms of inhibition.
HIV-1 Protease Inhibitors (e.g., this compound): These inhibitors prevent the maturation of new viral particles. HIV-1 produces long polyprotein chains that must be cleaved by the viral protease enzyme into smaller, functional proteins. Protease inhibitors bind to the active site of the protease, blocking this cleavage process and resulting in the production of immature, non-infectious virions.
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): NNRTIs target the reverse transcriptase enzyme, which is responsible for converting the viral RNA genome into DNA. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs bind to an allosteric site on the enzyme, away from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and halting the viral replication process at an early stage.
Mandatory Visualizations
Experimental Protocols
HIV-1 Protease Activity Assay (Fluorometric)
This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate containing a cleavage site for HIV-1 protease (e.g., based on the Gag-Pol polyprotein sequence)
-
Assay Buffer (e.g., sodium acetate buffer, pH 5.5, containing NaCl, EDTA, and DTT)
-
Test compound (this compound) and control inhibitors
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors in assay buffer.
-
In a microplate, add the diluted compounds to the wells.
-
Add a solution of recombinant HIV-1 protease to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a specified duration (e.g., 60 minutes) at 37°C.
-
The rate of increase in fluorescence is proportional to the protease activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis. The Ki value can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and its Km are known.[10][11]
Cell-Based Anti-HIV-1 Replication Assay
This assay determines the efficacy of a compound in inhibiting HIV-1 replication in a cellular context.
Materials:
-
A susceptible human T-cell line (e.g., MT-4) or a reporter cell line (e.g., TZM-bl).
-
A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or NL4-3).
-
Cell culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum and antibiotics).
-
Test compound (this compound or NNRTI) and control drugs.
-
96-well cell culture plates.
-
Method for quantifying viral replication (e.g., p24 antigen ELISA kit, luciferase assay reagent for reporter cells).
Procedure:
-
Seed the susceptible cells into a 96-well plate at a predetermined density.
-
Prepare serial dilutions of the test compound and control drugs in cell culture medium.
-
Add the diluted compounds to the cells.
-
Infect the cells with a pre-titered amount of HIV-1 virus stock.
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-7 days) at 37°C in a CO2 incubator.
-
After the incubation period, quantify the extent of viral replication. For T-cell lines, this is often done by measuring the amount of p24 viral capsid protein in the culture supernatant using an ELISA. For reporter cell lines like TZM-bl, which express luciferase upon HIV-1 infection, a luciferase assay is performed.
-
A parallel assay is often conducted to measure the cytotoxicity of the compound to determine its therapeutic index.
-
Calculate the percentage of inhibition of viral replication for each compound concentration compared to the virus control (no compound).
-
Determine the EC50 value, the concentration at which the compound inhibits viral replication by 50%, by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[12][13][14]
Conclusion
This compound (GS-8374) is a highly potent protease inhibitor with a distinct mechanism of action compared to the class of NNRTIs. While both are critical components in the armamentarium against HIV-1, their efficacy is best understood in the context of their specific viral targets. The data presented in this guide, derived from standardized in vitro assays, provide a quantitative basis for comparing the antiviral potency of these different classes of inhibitors. This information is valuable for researchers and drug development professionals in the ongoing effort to design novel and more effective antiretroviral therapies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In vitro characterization of GS-8374, a novel phosphonate-containing inhibitor of HIV-1 protease with a favorable resistance profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Efavirenz concentrations in CSF exceed IC50 for wild-type HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profile of etravirine for the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Doravirine Suppresses Common Nonnucleoside Reverse Transcriptase Inhibitor-Associated Mutants at Clinically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 12. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Reliable Estimation of CD8 T Cell Inhibition of In Vitro HIV-1 Replication [frontiersin.org]
- 14. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antiviral Activity of HIV-1 Inhibitors in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral activity of a hypothetical novel compound, HIV-1 inhibitor-40, with established HIV-1 inhibitors from different classes: Lenacapavir (capsid inhibitor), Maraviroc (entry inhibitor), and Dolutegravir (integrase inhibitor). The data presented is based on published results for the established inhibitors and serves as a framework for evaluating new chemical entities. All comparisons are grounded in experimental data from primary human cells, the most physiologically relevant in vitro models for HIV-1 infection.
Comparative Antiviral Activity in Primary Cells
The following table summarizes the reported antiviral potencies of Lenacapavir, Maraviroc, and Dolutegravir in primary human cells. It is crucial to note that direct comparisons of absolute EC50/IC90 values across different studies should be made with caution due to variations in experimental conditions, such as virus strains, donor cells, and assay formats. A placeholder is included for the hypothetical this compound to illustrate how a new compound would be benchmarked against these standards.
| Inhibitor | Mechanism of Action | Primary Cell Type | Virus Strain(s) | Potency (EC50/IC90) | Citation |
| This compound | (User Defined) | (User Defined) | (User Defined) | (User Defined) | |
| Lenacapavir | Capsid (CA) Inhibitor | CD4+ T cells, Macrophages | Various clinical isolates | EC50: 32 pM (CD4+ T cells), 56 pM (macrophages) | [1] |
| Maraviroc | CCR5 Co-receptor Antagonist | Peripheral Blood Mononuclear Cells (PBMCs) | R5-tropic HIV-1 isolates | Mean IC90: 2.0 nM | [2] |
| Dolutegravir | Integrase Strand Transfer Inhibitor (INSTI) | CD4+ T cells | Laboratory and clinical isolates | EC50: ~0.5-2.5 nM |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for assessing the antiviral activity of HIV-1 inhibitors in primary cells are provided below.
Isolation and Culture of Primary Human CD4+ T Cells
Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation. CD4+ T cells are then purified from the PBMC population by negative selection using magnetic-activated cell sorting (MACS) or a similar enrichment method. Isolated CD4+ T cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin-streptomycin, and recombinant human interleukin-2 (IL-2) to stimulate cell proliferation and maintain viability.
In Vitro Antiviral Activity Assay
-
Cell Plating: Activated primary CD4+ T cells are seeded in 96-well culture plates at a density of 1 x 10^5 cells per well.
-
Compound Dilution: A serial dilution of the test inhibitor (e.g., this compound) and reference inhibitors (Lenacapavir, Maraviroc, Dolutegravir) is prepared in culture medium.
-
Infection: Cells are infected with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI). A virus-only control (no inhibitor) and a cell-only control (no virus, no inhibitor) are included.
-
Treatment: The diluted inhibitors are added to the respective wells immediately after infection.
-
Incubation: The plates are incubated at 37°C in a humidified 5% CO2 incubator for a period of 5 to 7 days to allow for viral replication.
-
Endpoint Analysis: After the incubation period, the cell culture supernatant is harvested to quantify the extent of viral replication.
Quantification of HIV-1 Replication by p24 Antigen ELISA
The concentration of the HIV-1 p24 capsid protein in the culture supernatant is a reliable marker of viral replication. A standard p24 antigen capture enzyme-linked immunosorbent assay (ELISA) is performed according to the manufacturer's instructions.
-
Plate Coating: A 96-well microtiter plate is coated with a monoclonal antibody specific for HIV-1 p24 antigen.
-
Sample Addition: The harvested culture supernatants, along with a standard curve of known p24 concentrations, are added to the wells. The plate is incubated to allow the capture of p24 antigen by the antibody.
-
Detection Antibody: A biotinylated polyclonal anti-HIV-1 p24 antibody is added to the wells, which binds to the captured p24 antigen.
-
Enzyme Conjugate: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated antibody.
-
Substrate Addition: A chromogenic substrate for HRP is added, resulting in a color change proportional to the amount of p24 antigen present.
-
Absorbance Reading: The reaction is stopped, and the absorbance is read at 450 nm using a microplate reader.
-
Data Analysis: The concentration of p24 in the samples is determined from the standard curve. The EC50 or IC90 values for each inhibitor are calculated by plotting the percentage of viral inhibition against the log of the inhibitor concentration.
Visualizing Mechanisms and Workflows
Mechanisms of Action of Compared HIV-1 Inhibitors
The following diagrams illustrate the distinct points in the HIV-1 lifecycle where Lenacapavir, Maraviroc, and Dolutegravir exert their antiviral effects.
Caption: Mechanisms of action for Maraviroc, Dolutegravir, and Lenacapavir.
Experimental Workflow for Antiviral Activity Assay
The following diagram outlines the key steps in the experimental workflow for determining the antiviral activity of an HIV-1 inhibitor in primary cells.
Caption: Experimental workflow for the in vitro antiviral activity assay.
References
Unveiling the Cross-Resistance Profile of HIV-1 Protease Inhibitor GS-8374
A comprehensive analysis of the novel phosphonate-containing inhibitor, GS-8374 (formerly referred to as inhibitor-40), reveals a favorable cross-resistance profile against a panel of multi-drug resistant HIV-1 strains, positioning it as a promising candidate for antiretroviral therapy. This guide provides a detailed comparison of GS-8374 with other approved protease inhibitors (PIs), supported by experimental data on its efficacy against various resistant viral isolates.
Superior Potency Against Protease Inhibitor-Resistant HIV-1
GS-8374, a novel bis-tetrahydrofuran HIV-1 protease inhibitor distinguished by a unique diethylphosphonate moiety, demonstrates potent activity against a wide range of HIV-1 strains, including those with significant resistance to currently approved PIs.[1][2] In a direct comparison, GS-8374 exhibited a lower mean 50% effective concentration (EC50) and a reduced fold change in resistance compared to all clinically approved PIs when tested against a panel of 24 patient-derived viruses with high-level PI resistance.[1][2]
Comparative Antiviral Activity
The antiviral efficacy of GS-8374 was assessed against a panel of 24 patient-derived recombinant HIV-1 variants harboring extensive PI resistance mutations. The results, summarized in the table below, highlight the superior performance of GS-8374 in comparison to other PIs, including the potent second-generation inhibitor darunavir.[1]
| Antiretroviral Agent | Mean EC50 (nM) | Mean Fold Change in EC50 | Range of Fold Change | Number of Viruses with >10-fold Resistance |
| GS-8374 | 7.0 | 6.2 | 0.7 - 26 | 3 |
| Darunavir | - | 30 | 1.0 - 158 | >16 |
| Tipranavir | - | 5.9 | 0.3 - 28 | - |
| Atazanavir | - | - | - | - |
| Lopinavir | - | - | - | - |
| Nelfinavir | - | - | - | - |
| Saquinavir | - | - | - | - |
| Indinavir | - | - | - | - |
| Amprenavir | - | - | - | - |
Data extracted from in vitro characterization studies of GS-8374.[1] EC50 values for some approved PIs were not explicitly provided in the mean summary but were part of the comparative analysis showing GS-8374's superior profile.
Notably, high-level resistance (defined as a greater than 10-fold increase in EC50 compared to wild-type) was observed for only three of the 24 highly resistant viruses when tested against GS-8374, a significantly lower number than for most other approved PIs.[1]
Mechanism of Action and Resistance
GS-8374 is a competitive, tight-binding inhibitor of the HIV-1 protease, an enzyme critical for the cleavage of viral polyproteins into functional proteins required for the maturation of infectious virions.[1][3] Its unique phosphonate moiety contributes to a "solvent anchoring" effect, which allows the inhibitor to maintain high binding affinity even to mutant proteases with altered active site conformations.[4] This mechanism is believed to be a key factor in its favorable resistance profile.
Resistance to GS-8374 has been shown to develop slowly in vitro and is associated with a unique genetic pathway. Prolonged passaging of HIV-1 in the presence of GS-8374 led to the selection of mutations primarily in the Gag polyprotein, rather than the protease enzyme itself, which is the common pathway for resistance to other PIs.[5] This suggests a distinct mechanism of resistance that may not confer broad cross-resistance to other PIs.
Experimental Protocols
The cross-resistance profile of GS-8374 was determined using established in vitro phenotypic assays. A summary of the key experimental methodologies is provided below.
PhenoSense™ Assay
The antiviral activity of GS-8374 and other PIs against a panel of 24 patient-derived, multi-PI resistant HIV-1 strains was evaluated using the PhenoSense™ HIV drug resistance assay (Monogram Biosciences, South San Francisco, CA).[1][3]
-
Virus Production: Recombinant viruses were generated by co-transfecting HEK293 cells with a protease-reverse transcriptase expression vector containing patient-derived sequences and an HIV-1 genomic vector with a luciferase reporter gene and a deleted protease-reverse transcriptase region.
-
Drug Susceptibility Testing: The resulting virus stocks were used to infect fresh HEK293 cells in the presence of serial dilutions of the test compounds.
-
Data Analysis: After a single round of replication, viral infectivity was determined by measuring luciferase activity. The drug concentration that inhibited viral replication by 50% (EC50) was calculated from the dose-response curves. The fold change in EC50 was determined by dividing the EC50 for the resistant virus by the EC50 for a wild-type reference virus.
Conclusion
GS-8374 demonstrates a promising in vitro cross-resistance profile, maintaining potent activity against a broad range of HIV-1 isolates with high-level resistance to approved protease inhibitors. Its unique mechanism of action and distinct resistance pathway suggest it could be a valuable addition to the antiretroviral armamentarium, particularly for treatment-experienced patients with limited therapeutic options. Further clinical investigation is warranted to confirm these in vitro findings and establish the clinical utility of GS-8374.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In vitro characterization of GS-8374, a novel phosphonate-containing inhibitor of HIV-1 protease with a favorable resistance profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Characterization of GS-8374, a Novel Phosphonate-Containing Inhibitor of HIV-1 Protease with a Favorable Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of HIV-1 protease inhibitor resistance by phosphonate-mediated solvent anchoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of the investigational HIV-1 protease inhibitor GS-8374 (formerly referred to as inhibitor-40) and the established antiretroviral drug darunavir. This document summarizes their respective performance based on available experimental data, outlines key experimental protocols, and visualizes relevant biological and experimental workflows.
Introduction
Darunavir, a second-generation HIV-1 protease inhibitor (PI), is a cornerstone of highly active antiretroviral therapy (HAART), known for its high potency and a significant barrier to the development of drug resistance. GS-8374 is a novel, investigational bis-tetrahydrofuran PI that features a unique diethylphosphonate moiety.[1] Preclinical studies have highlighted its potential to address the ongoing challenge of drug resistance in HIV-1 treatment. This guide offers a comparative analysis of these two potent PIs.
Data Presentation: Quantitative Comparison
The following tables summarize the key in vitro potency, cytotoxicity, and resistance data for GS-8374 and darunavir.
Table 1: In Vitro Potency and Cytotoxicity
| Parameter | GS-8374 | Darunavir |
| Enzymatic Inhibition (Ki) | 8.1 pM[1] | Potent inhibitor |
| Antiviral Activity (EC50) | 3.4 - 11.5 nM (in T-cell lines and primary CD4+ T cells)[1][2] | Potent inhibitor |
| 25.5 nM (in macrophages)[1][2] | ||
| Cytotoxicity (CC50) | Low cytotoxicity observed in multiple human cell types (MT-2, MT-4, HepG2, HEK293T)[1][2] | Well-established safety profile |
Table 2: In Vitro Resistance Profile
| Parameter | GS-8374 | Darunavir |
| Activity against multi-PI resistant strains | Lower mean EC50s and lower fold resistance than clinically approved PIs, including darunavir, against a panel of 24 patient-derived viruses with high-level PI resistance.[1][2] | Highly effective against many PI-resistant strains, but resistance can emerge. |
| Mean EC50 fold change vs. wild-type (against a panel of 24 highly PI-resistant viruses) | 6.2-fold[1] | 30-fold[1] |
| Activity against HIV-1 with protease insertions | Effectively inhibits patient-derived recombinant HIV strains with protease insertions.[3][4] | Activity can be reduced by certain protease insertions. |
Experimental Protocols
HIV-1 Protease Enzymatic Assay
Objective: To determine the inhibitory constant (Ki) of the compound against purified HIV-1 protease.
Methodology:
-
Enzyme and Substrate: Recombinant HIV-1 protease is used. A synthetic fluorogenic peptide substrate that mimics a natural cleavage site in the Gag-Pol polyprotein is employed.
-
Assay Principle: The assay measures the rate of substrate cleavage by the protease in the presence and absence of the inhibitor. Cleavage of the substrate results in an increase in fluorescence.
-
Procedure:
-
A constant concentration of HIV-1 protease is incubated with varying concentrations of the inhibitor.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
The initial reaction velocities are calculated from the linear phase of the fluorescence curves.
-
The Ki value is determined by fitting the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors).[1]
-
Antiviral Activity Assay (Cell-Based)
Objective: To determine the 50% effective concentration (EC50) of the compound required to inhibit HIV-1 replication in cell culture.
Methodology:
-
Cell Lines: Human T-cell lines (e.g., MT-2, MT-4) or primary human peripheral blood mononuclear cells (PBMCs) are used as host cells.
-
Virus Strains: Laboratory-adapted HIV-1 strains (e.g., NL4-3) or clinical isolates, including drug-resistant variants, are used.
-
Procedure:
-
Cells are seeded in microtiter plates.
-
Serial dilutions of the test compound are added to the cells.
-
A standardized amount of HIV-1 is added to infect the cells.
-
The plates are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
Viral replication is quantified by measuring a viral marker, such as p24 antigen in the culture supernatant (using ELISA) or reverse transcriptase activity.
-
The EC50 value is calculated as the concentration of the compound that inhibits viral replication by 50% compared to the untreated control.[1]
-
Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of the compound.
Methodology:
-
Cell Lines: The same cell lines used in the antiviral assay are typically used to assess cytotoxicity.
-
Assay Principle: The assay measures the effect of the compound on cell viability.
-
Procedure:
-
Cells are seeded in microtiter plates.
-
Serial dilutions of the test compound are added to the cells (without virus).
-
The plates are incubated for the same duration as the antiviral assay.
-
Cell viability is determined using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTT, MTS, or resazurin reduction) or cell membrane integrity.
-
The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
-
Mandatory Visualizations
Caption: Mechanism of action of HIV-1 Protease Inhibitors.
Caption: Experimental workflow for determining antiviral potency (EC50).
Conclusion
GS-8374 demonstrates exceptional in vitro potency against both wild-type and multi-drug resistant HIV-1 strains, including those with protease insertions.[1][3][4] Notably, in preclinical models, it appears to have a superior resistance profile compared to darunavir, as indicated by a significantly lower fold-change in EC50 against highly PI-resistant viruses.[1] While darunavir remains a highly effective and critical component of current HIV therapy, the preclinical data for GS-8374 suggest it is a promising candidate for further development, with the potential to be a valuable agent for treatment-experienced patients with extensive drug resistance. Further clinical investigation is required to ascertain the in vivo efficacy, safety, and pharmacokinetic profile of GS-8374 in humans.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In vitro characterization of GS-8374, a novel phosphonate-containing inhibitor of HIV-1 protease with a favorable resistance profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GS-8374, a prototype phosphonate-containing inhibitor of HIV-1 protease, effectively inhibits protease mutants with amino acid insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GS-8374, a Prototype Phosphonate-Containing Inhibitor of HIV-1 Protease, Effectively Inhibits Protease Mutants with Amino Acid Insertions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Synergistic Effects of HIV-1 Inhibitors in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "HIV-1 inhibitor-40" is not a recognized designation in publicly available scientific literature. This guide therefore provides a comparative analysis of synergistic effects using well-documented, exemplary HIV-1 inhibitors from various drug classes, supported by experimental data from published studies.
Highly Active Antiretroviral Therapy (HAART), the cornerstone of HIV-1 management, relies on the principle of combining multiple drugs that target different stages of the viral life cycle. This approach not only enhances therapeutic efficacy but also curtails the emergence of drug-resistant viral strains. A key pharmacological principle underpinning the success of HAART is synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects. This guide delves into the synergistic interactions of various anti-HIV drugs, presenting quantitative data, experimental methodologies, and visual representations of the underlying mechanisms.
Quantitative Analysis of Synergistic Effects
The synergistic, additive, or antagonistic nature of drug combinations is often quantified using the Combination Index (CI), as described by the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 suggests an additive effect, and a CI greater than 1 points to antagonism. The data presented below summarizes the findings of in vitro studies on various anti-HIV drug combinations.
Table 1: Synergistic Effects of HIV-1 Fusion Inhibitors
| Drug Combination | HIV-1 Strain(s) | Key Finding | Combination Index (CI) | Reference |
| Enfuvirtide (T-20) + Sifuvirtide | X4, R5, and Enfuvirtide-resistant strains | Potent synergism in inhibiting HIV-1 mediated cell-cell fusion and infection. | <0.6 for antiviral activity; <0.2 for fusion inhibition | [1] |
| Enfuvirtide (T-20) + T1249 and/or T1144 | Laboratory-adapted and primary HIV-1 strains, including T-20 resistant variants | Exceptionally potent synergism against HIV-1-mediated membrane fusion. | <0.01 | [2] |
Table 2: Synergistic Effects of Integrase Inhibitors with Reverse Transcriptase Inhibitors
| Drug Combination | HIV-1 Strain(s) | Key Finding | Synergy Level | Reference |
| Elvitegravir + Emtricitabine + Tenofovir | Wild-type HIV-1 | Strongest synergy observed among combinations with NNRTIs and PIs. | High synergy | [3] |
| Raltegravir + Emtricitabine + Tenofovir | Wild-type HIV-1 | Strong synergy, potentially contributing to potent clinical efficacy. | High synergy | [3] |
| Dolutegravir + Lamivudine (3TC) | Wild-type HIV-1 | In vitro studies suggest a high barrier to resistance for this two-drug combination. | Positive synergistic effect suggested by resistance studies | [4] |
Table 3: Synergistic Effects of Various Antiretroviral Classes
| Drug Combination | Drug Classes | HIV-1 Strain(s) | Key Finding | Synergy Level | Reference | | :--- | :--- | :--- | :--- | :--- | | Maraviroc + Enfuvirtide | CCR5-tropic | Enhanced virologic suppression in treatment-experienced patients. | Clinical synergy |[5] | | Maraviroc + PRO-140 (CCR5 antibody) | R5-tropic HIV-1 | Synergistic antiviral effect. | In vitro synergy |[6] | | Zidovudine (AZT) + Dideoxyinosine (ddI) | Wild-type HIV-1 | Synergistic effect at all concentrations tested. | Synergy |[7] | | Darunavir + Raltegravir | Multidrug-resistant | Improved virologic suppression in treatment-experienced patients. | Clinical synergy |[8] |
Experimental Protocols
In Vitro Synergy Analysis using the Chou-Talalay Method
This method provides a quantitative assessment of drug interactions.
1. Cell Culture and Virus Stocks:
-
A suitable cell line permissive to HIV-1 infection (e.g., MT-4 cells, TZM-bl cells, or peripheral blood mononuclear cells [PBMCs]) is cultured under standard conditions.
-
High-titer stocks of laboratory-adapted or clinical isolate HIV-1 strains are prepared and quantified.
2. Drug Preparation:
-
The antiretroviral drugs to be tested are dissolved in an appropriate solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Serial dilutions of each drug are prepared. For combination studies, drugs are mixed at constant or non-constant ratios.
3. Antiviral Assay:
-
Cells are seeded in 96-well plates.
-
The cells are treated with single drugs at various concentrations or with drug combinations.
-
A predetermined amount of HIV-1 is added to the wells.
-
The plates are incubated for a period that allows for viral replication (typically 3-7 days).
4. Measurement of Viral Replication:
-
The extent of HIV-1 replication is measured using a suitable endpoint. Common methods include:
-
p24 Antigen ELISA: Quantifies the amount of the viral core protein p24 in the culture supernatant.
-
Luciferase Reporter Assay: Used with cell lines like TZM-bl that contain an HIV-1 LTR-driven luciferase reporter gene. Viral entry and Tat expression lead to luciferase production, which is measured by luminescence.
-
Cytopathic Effect (CPE) Assay: Measures the virus-induced cell death, often using a viability dye like MTT or XTT.[9]
-
5. Data Analysis:
-
The dose-response curves for each drug alone and in combination are plotted.
-
The 50% effective concentration (EC50) for each drug and combination is determined.
-
The Combination Index (CI) is calculated using specialized software like CompuSyn or CalcuSyn.[1][10] The formula for two drugs is: CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂
-
(Dₓ)₁ and (Dₓ)₂ are the concentrations of drug 1 and drug 2 alone that produce x% effect.
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that also produce x% effect.[11]
-
-
CI values are interpreted as follows:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizing Mechanisms and Workflows
HIV-1 Life Cycle and Antiretroviral Drug Targets
The following diagram illustrates the replication cycle of HIV-1 and the points of intervention for different classes of antiretroviral drugs. Combination therapies that target multiple, distinct steps are often the most effective and synergistic.
References
- 1. Synergistic efficacy of combination of Enfuvirtide and Sifuvirtide, the first and next generation HIV fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinations of the first and next generations of human immunodeficiency virus (HIV) fusion inhibitors exhibit a highly potent synergistic effect against enfuvirtide- sensitive and -resistant HIV type 1 strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Combined Anti-HIV-1 Activities of Emtricitabine and Tenofovir plus the Integrase Inhibitor Elvitegravir or Raltegravir Show High Levels of Synergy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Barrier to Resistance of Dolutegravir in Two-Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IAS: Maraviroc produces best results when combined with another active drug | aidsmap [aidsmap.com]
- 6. Maraviroc: a review of its use in HIV infection and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the combination effect of different antiviral compounds against HIV in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Darunavir in patients with advanced HIV and multiresistance. The POWER, DUET and BENCHMRK studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
Evaluating the Genetic Barrier to Resistance of HIV-1 Protease Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a primary challenge in the long-term efficacy of antiretroviral therapy for HIV-1. A high genetic barrier to resistance is a critical attribute for any new antiviral agent, signifying that multiple genetic mutations are required for the virus to overcome the drug's inhibitory effects. This guide provides a comparative analysis of the genetic barrier to resistance of a hypothetical novel HIV-1 protease inhibitor, designated "Inhibitor-40," against established protease inhibitors. The data presented is a synthesis of publicly available information on well-characterized protease inhibitors and serves as a framework for evaluating new chemical entities.
Comparative Analysis of Resistance Profiles
The development of resistance to HIV-1 protease inhibitors is a complex process involving the accumulation of mutations within the protease enzyme.[1] These mutations can reduce the binding affinity of the inhibitor to the enzyme's active site or compensate for the fitness cost of primary resistance mutations.[1] The following table summarizes the in vitro resistance profiles of "Inhibitor-40" in comparison to three widely used protease inhibitors: Darunavir, Lopinavir, and Atazanavir. The data is presented as the fold change in the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) required to inhibit viral replication in the presence of specific resistance mutations. A higher fold change indicates a greater degree of resistance.
| Protease Mutation(s) | "Inhibitor-40" (Fold Change in EC50) | Darunavir (Fold Change in EC50/IC50) | Lopinavir (Fold Change in IC50) | Atazanavir (Fold Change in EC50/IC50) |
| Wild-Type | 1.0 | 1.0 | 1.0 | 1.0 |
| V32I | 1.5 | 2-3[2] | - | - |
| M46I | 1.2 | - | - | 33 |
| I47V | 2.0 | 2-3[2] | - | - |
| I50V | >10 | >4[2] | - | - |
| I54M | 2.5 | 3-4[2] | - | - |
| L76V | 3.0 | 3-4[2] | 3.5[3] | - |
| V82A | 2.8 | - | - | 22 |
| I84V | 4.0 | 3-4[2] | - | 6 |
| L90M | 1.8 | - | - | 19 |
| M46I + L76V | 4.5 | - | 11[3] | - |
| Multiple Mutations* | 8.0 | 10-40[2] | 13.5-44.0[4] | >10 |
*Multiple mutations refer to a combination of three or more primary and secondary resistance mutations.
Experimental Protocols
The data presented in this guide is typically generated through standardized in vitro laboratory procedures. The following are detailed methodologies for key experiments used to evaluate the genetic barrier to resistance.
In Vitro Selection of Resistant HIV-1 Variants
This protocol describes the process of generating HIV-1 variants with reduced susceptibility to a protease inhibitor through serial passage in cell culture.
Materials:
-
HIV-1 laboratory strain (e.g., NL4-3)
-
Susceptible host cell line (e.g., MT-4 cells)
-
Complete cell culture medium
-
Protease inhibitor stock solution
-
p24 antigen ELISA kit
-
DNA sequencing reagents and equipment
Procedure:
-
Initial Infection: Infect a culture of MT-4 cells with the HIV-1 NL4-3 strain at a low multiplicity of infection (e.g., 0.01).
-
Drug Application: After infection, add the protease inhibitor to the cell culture at a concentration approximately equal to its EC50.
-
Virus Propagation: Culture the infected cells and monitor for viral replication by measuring the p24 antigen concentration in the supernatant.
-
Serial Passage: When the p24 level indicates robust viral replication, harvest the cell-free supernatant containing the virus. Use this virus to infect fresh MT-4 cells, and incrementally increase the concentration of the protease inhibitor (e.g., by 1.5 to 2-fold).
-
Iterative Selection: Repeat the passage process for multiple rounds, each time with a higher concentration of the inhibitor. Continue this process until the virus can replicate in the presence of significantly elevated drug concentrations.
-
Genotypic Analysis: At various passages, isolate viral RNA from the supernatant or proviral DNA from infected cells. Amplify the protease gene region using PCR and perform DNA sequencing to identify mutations that have emerged.[5]
Phenotypic Susceptibility Assay
This assay quantifies the extent to which viral variants exhibit resistance to a protease inhibitor by measuring the drug concentration required to inhibit viral replication by 50% (EC50 or IC50).
Materials:
-
Recombinant HIV-1 clones containing specific protease mutations
-
Susceptible host cell line (e.g., TZM-bl)
-
Complete cell culture medium
-
Serial dilutions of the protease inhibitor
-
Luciferase assay reagent or other reporter gene assay system
Procedure:
-
Virus Production: Generate viral stocks of both wild-type and mutant HIV-1 by transfecting proviral DNA into a suitable cell line.
-
Cell Plating: Seed TZM-bl cells (which express a luciferase reporter gene under the control of the HIV-1 LTR) in a 96-well plate.
-
Drug Dilution Series: Prepare a series of dilutions of the protease inhibitor in culture medium.
-
Infection: Add the viral stocks to the wells containing the TZM-bl cells, along with the different concentrations of the inhibitor. Include a no-drug control.
-
Incubation: Incubate the plates for 48-72 hours to allow for viral entry, replication, and reporter gene expression.
-
Quantification of Replication: Lyse the cells and measure the luciferase activity in each well.
-
Data Analysis: Plot the percentage of viral inhibition against the logarithm of the drug concentration. Use a non-linear regression analysis to determine the EC50 value, which is the concentration at which viral replication is inhibited by 50%. The fold change in resistance is calculated by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus.[6][7]
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of HIV-1 protease inhibitors and the experimental workflow for evaluating resistance.
Caption: Mechanism of action of HIV-1 protease inhibitors.
References
- 1. HIV Drug Resistance Database [hivdb.stanford.edu]
- 2. Combating HIV resistance – focus on darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Identification of Genotypic Changes in Human Immunodeficiency Virus Protease That Correlate with Reduced Susceptibility to the Protease Inhibitor Lopinavir among Viral Isolates from Protease Inhibitor-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Selection and Characterization of Human Immunodeficiency Virus Type 1 Variants with Increased Resistance to ABT-378, a Novel Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid phenotypic drug susceptibility assay for HIV-1 with a CCR5 expressing indicator cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
Structural Showdown: How a Single Mutation in HIV-1 Protease Weakens a Potent Inhibitor's Grip
A detailed comparison of Darunavir binding to wild-type HIV-1 protease versus the drug-resistant I50V mutant reveals the subtle yet critical structural changes that underpin the evolution of drug resistance. This guide synthesizes crystallographic and kinetic data to provide researchers and drug development professionals with a clear understanding of the molecular mechanisms at play.
The relentless evolution of drug resistance in HIV-1 is a major challenge in antiviral therapy. A key driver of this resistance is the emergence of mutations in the viral protease, a critical enzyme for viral maturation. One such clinically significant mutation is the substitution of isoleucine with valine at position 50 (I50V) within the flap region of the protease. This single amino acid change can significantly reduce the efficacy of potent protease inhibitors. This guide provides a structural and quantitative comparison of the binding of Darunavir, a second-generation protease inhibitor, to both the wild-type (WT) and the I50V mutant forms of HIV-1 protease.
Quantitative Comparison of Inhibitor Binding
The binding affinity of Darunavir to wild-type and I50V mutant HIV-1 protease has been quantified through kinetic studies. The inhibition constant (Kᵢ), a measure of the inhibitor's potency, demonstrates a significant reduction in binding affinity for the mutant protease.
| Enzyme | Inhibitor | Kᵢ (nM) | Fold Change in Kᵢ |
| Wild-Type HIV-1 Protease | Darunavir | 0.22 | 1 |
| I50V Mutant HIV-1 Protease | Darunavir | 5.3 | 24 |
Data sourced from Ali et al., 2010.[1]
This 24-fold increase in the Kᵢ value indicates that a significantly higher concentration of Darunavir is required to inhibit the I50V mutant protease to the same extent as the wild-type enzyme, a hallmark of drug resistance.[1]
Structural Basis for Reduced Inhibition
High-resolution X-ray crystallography studies have elucidated the structural changes induced by the I50V mutation that lead to diminished Darunavir binding. The I50V mutation is located in the flexible "flap" region of the protease, which closes down over the active site to bind the inhibitor.
In the wild-type protease, the isoleucine at position 50 makes crucial van der Waals contacts with the inhibitor. The substitution to a smaller valine residue in the I50V mutant results in a loss of some of these critical interactions, weakening the overall binding of the inhibitor.[2] This seemingly minor change in the protein's primary structure leads to subtle conformational adjustments in the flap region and the active site, ultimately compromising the snug fit of the inhibitor.[1]
dot
Figure 1. Logical workflow illustrating the differential binding and inhibition of Darunavir on wild-type versus I50V mutant HIV-1 protease.
Experimental Protocols
The data presented in this guide are based on established biochemical and structural biology techniques.
Enzyme Inhibition Assay (Kinetic Analysis)
Objective: To determine the inhibition constant (Kᵢ) of an inhibitor against HIV-1 protease.
Principle: The activity of HIV-1 protease is monitored by the cleavage of a fluorogenic substrate. The rate of fluorescence increase is proportional to the enzyme's activity. The assay is performed in the presence of varying concentrations of the inhibitor to determine its effect on the enzyme's kinetics.
Protocol Outline:
-
Reagents and Buffers:
-
Assay Buffer: Typically contains a buffering agent (e.g., MES or HEPES), salt (e.g., NaCl), and a reducing agent (e.g., DTT) at a specific pH.
-
Recombinant HIV-1 Protease (Wild-Type or Mutant): Purified enzyme of known concentration.
-
Fluorogenic Substrate: A peptide substrate that upon cleavage by the protease, releases a fluorescent molecule.
-
Inhibitor: The compound to be tested (e.g., Darunavir) dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
A reaction mixture is prepared containing the assay buffer and the HIV-1 protease at a fixed concentration.
-
The inhibitor is added to the reaction mixture at a range of concentrations. A control with no inhibitor is also prepared.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm).[3][4]
-
The initial reaction velocities are calculated from the linear portion of the fluorescence versus time plots.
-
-
Data Analysis:
-
The initial velocities are plotted against the inhibitor concentration.
-
The data are fitted to the Morrison equation or other appropriate models for tight-binding inhibitors to determine the Kᵢ value.
-
X-ray Crystallography
Objective: To determine the three-dimensional structure of the HIV-1 protease in complex with an inhibitor.
Principle: A highly concentrated and pure sample of the protease-inhibitor complex is crystallized. The resulting crystal is then exposed to a high-intensity X-ray beam. The diffraction pattern of the X-rays is recorded and used to calculate the electron density map of the molecule, which is then interpreted to build a 3D atomic model.
Protocol Outline:
-
Protein Expression and Purification:
-
The gene for the wild-type or mutant HIV-1 protease is expressed in a suitable host system (e.g., E. coli).
-
The protease is then purified to homogeneity using chromatographic techniques.
-
-
Crystallization:
-
The purified protease is mixed with the inhibitor in excess to ensure complex formation.
-
The complex is concentrated to a high concentration.
-
Crystallization is achieved by screening a wide range of conditions (e.g., pH, temperature, precipitating agents) using techniques like vapor diffusion (hanging drop or sitting drop).
-
-
Data Collection:
-
A suitable crystal is selected and cryo-cooled in liquid nitrogen.
-
The crystal is mounted on a goniometer and exposed to a synchrotron X-ray source.
-
Diffraction data are collected as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
The diffraction data are processed to determine the unit cell dimensions and space group.
-
The structure is solved using molecular replacement, using a known protease structure as a search model.
-
The atomic model is built into the electron density map and refined to improve its agreement with the experimental data. The final structure is validated for its geometric quality.
-
This comparative analysis underscores the importance of structural and kinetic studies in understanding the molecular basis of drug resistance. The detailed insights gained from such comparisons are invaluable for the rational design of next-generation inhibitors that are less susceptible to the effects of viral mutations.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of HIV-1 Inhibitor-40
For Immediate Use by Laboratory and Research Professionals
This document provides crucial safety and logistical guidance for the proper disposal of HIV-1 inhibitor-40, a non-nucleoside reverse transcriptase inhibitor (NNRTI). Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.
While a specific Safety Data Sheet (SDS) for this compound was not publicly available, the following procedures are based on best practices for the disposal of hazardous laboratory chemicals and information from the SDS for a similar compound, HIV-1 integrase inhibitor.[1] Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific local and national regulations.
Quantitative Data Summary
The following table summarizes key hazard and disposal information derived from a representative Safety Data Sheet for a similar HIV-1 inhibitor.[1]
| Parameter | Value | Citation |
| GHS Hazard Statements | H302: Harmful if swallowed | [1] |
| H410: Very toxic to aquatic life with long lasting effects | [1] | |
| Precautionary Statements (Disposal) | P273: Avoid release to the environment. | [1] |
| P391: Collect spillage. | [1] | |
| P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
Experimental Protocols for Safe Disposal
The disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1]
Step 1: Segregation and Collection
-
Designated Waste Container: Designate a specific, leak-proof, and clearly labeled waste container for this compound waste. The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled with a hazardous waste tag that includes:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Toxic," "Harmful if Swallowed," "Aquatic Hazard")
-
The accumulation start date
-
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department. Incompatible materials can lead to dangerous reactions.[1]
Step 2: Personal Protective Equipment (PPE)
When handling this compound waste, personnel must wear appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
Step 3: Storage
-
Secure Location: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Disposal
-
Contact EHS: Once the waste container is full, or in accordance with your facility's guidelines, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Professional Disposal: this compound waste must be disposed of through a licensed hazardous waste disposal company.[1] These companies are equipped to handle and treat chemical waste in compliance with all regulations.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling HIV-1 Inhibitor-40
This document provides crucial safety and logistical information for the handling and disposal of HIV-1 Inhibitor-40, a potent research compound. The following procedures are designed to ensure the safety of laboratory personnel and to maintain experimental integrity. This guidance is intended for researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for a compound explicitly named "this compound" was found in publicly available resources.[1][2] The following guidance is based on the general safety and handling protocols for potent antiviral compounds and hazardous drugs.[3][4] It is imperative to consult the specific SDS provided by the manufacturer for any chemical you work with.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent skin contact, inhalation, and ingestion.[4] The required PPE is summarized in the table below.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated, torn, or punctured.[5][6] |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory. A face shield should be used when there is a risk of splashes.[5][6] |
| Body Protection | Laboratory Coat | A dedicated, disposable lab coat should be worn over personal clothing. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form of the compound.[7] |
Operational Plan: Handling and Preparation of Solutions
All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize exposure.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound for in vitro assays.
-
Preparation:
-
Ensure the chemical fume hood is clean and certified.
-
Gather all necessary materials: this compound (powder form), anhydrous DMSO, sterile microcentrifuge tubes, and calibrated micropipettes.
-
Don all required PPE as specified in the table above.
-
-
Weighing the Compound:
-
Tare a clean, empty microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. Avoid creating dust.
-
-
Dissolution:
-
In the chemical fume hood, add the appropriate volume of anhydrous DMSO to the microcentrifuge tube to achieve a 10 mM concentration.
-
Vortex the tube until the compound is completely dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C or as recommended by the manufacturer.[8]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, tubes, pipette tips) should be placed in a designated, sealed hazardous waste container. |
| Liquid Waste | Unused stock solutions and contaminated liquids should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.[9][10] |
| Sharps | Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container. |
| Decontamination | All surfaces and equipment should be decontaminated with an appropriate disinfectant, such as a fresh 10% bleach solution, followed by 70% ethanol.[11] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. CCOHS: HIV/AIDS Precautions - Health Care [ccohs.ca]
- 6. Standard Precautions for Prevention of Transmission of HIV, Hepatitis B Virus, Hepatitis C Virus and Other Bloodborne Pathogens in Health-Care Settings - Guidelines for Using HIV Testing Technologies in Surveillance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hazard Communication for Disinfectants Used Against Viruses | NIOSH | CDC [archive.cdc.gov]
- 8. HIV-1 Integrase Inhibitor 1|2146094-22-4|MSDS [dcchemicals.com]
- 9. Managing laboratory waste from HIV-related molecular testing: Lessons learned from African countries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Managing laboratory waste from HIV-related molecular testing: Lessons learned from African countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apd.myflorida.com [apd.myflorida.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
